molecular formula C9H10O4 B057728 (R)-2-(4-Hydroxyphenoxy)propanoic acid CAS No. 94050-90-5

(R)-2-(4-Hydroxyphenoxy)propanoic acid

Cat. No.: B057728
CAS No.: 94050-90-5
M. Wt: 182.17 g/mol
InChI Key: AQIHDXGKQHFBNW-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2-(4-Hydroxyphenoxy)propanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C9H10O4 and its molecular weight is 182.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2R)-2-(4-hydroxyphenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-6(9(11)12)13-8-4-2-7(10)3-5-8/h2-6,10H,1H3,(H,11,12)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQIHDXGKQHFBNW-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)O)OC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20240360
Record name (R)-2-(4-Hydroxyphenoxy)propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20240360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94050-90-5
Record name (2R)-2-(4-Hydroxyphenoxy)propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94050-90-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydroxyphenoxy propionic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094050905
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-2-(4-Hydroxyphenoxy)propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20240360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-2-(4-hydroxyphenoxy)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.100.940
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Propanoic acid, 2-(4-hydroxyphenoxy)-, (2R)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.123.890
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HYDROXYPHENOXY PROPIONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WSI8A5QG10
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to (R)-2-(4-Hydroxyphenoxy)propanoic Acid: Chemical Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-(4-Hydroxyphenoxy)propanoic acid is a chiral carboxylic acid of significant interest, primarily serving as a key intermediate in the synthesis of aryloxyphenoxypropionate herbicides.[1][2] Its stereochemistry is crucial for the biological activity of these herbicides, which selectively target grassy weeds. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an examination of its role in the inhibition of acetyl-CoA carboxylase (ACCase), a critical enzyme in fatty acid biosynthesis.

Chemical and Physical Properties

This compound is a white to off-white solid at room temperature.[2] Its chemical structure consists of a propanoic acid moiety linked to a phenol group through an ether bond, with a chiral center at the C-2 position of the propanoic acid chain.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₉H₁₀O₄[3]
Molecular Weight 182.17 g/mol [3]
Melting Point 145-148 °C
Optical Activity [α]²⁰/D +58° (c=1 in methanol)
pKa (Predicted) 3.32 ± 0.10[4]
Solubility Slightly soluble in DMSO and Methanol[4]

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

Table 2: ¹H NMR Spectral Data of 2-(4-Hydroxyphenoxy)propanoic acid

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignmentSolventReference(s)
11.6s-1HCarboxylic Acid (-COOH)DMSO-d₆[5]
6.68-6.61m-4HAromatic (C₆H₄)DMSO-d₆[5]
4.65m-1HMethine (-CH)DMSO-d₆[5]
1.36d6.83HMethyl (-CH₃)DMSO-d₆[5]
6.75m-4HAromatic (C₆H₄)Acetone-d₆[6]
4.67q6.81HMethine (-CH)Acetone-d₆[6]
1.52d6.83HMethyl (-CH₃)Acetone-d₆[6]

Table 3: ¹³C NMR Spectral Data of this compound

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: IR Spectral Data of 2-(4-Hydroxyphenoxy)propanoic acid

Frequency (cm⁻¹)IntensityAssignmentReference(s)
3265very strongO-H stretch (hydroxyl group)[6]
1707very strongC=O stretch (carboxylic acid)[6]

Experimental Protocols

Synthesis of this compound

Several methods are employed for the synthesis of this compound, with the Williamson ether synthesis being a common approach.

Protocol 3.1.1: Williamson Ether Synthesis

This method involves the reaction of hydroquinone with an enantiomerically pure 2-halopropanoic acid derivative in the presence of a base.

  • Materials: Hydroquinone, (S)-2-chloropropanoic acid, Sodium hydroxide, Water, Hydrochloric acid.

  • Procedure:

    • Dissolve hydroquinone and sodium hydroxide in water in a reaction vessel equipped with a stirrer and a reflux condenser.

    • Heat the mixture to a specified temperature (e.g., 70°C) under an inert atmosphere (e.g., nitrogen).[7]

    • Slowly add an aqueous solution of (S)-2-chloropropanoic acid to the reaction mixture.

    • Maintain the reaction at the set temperature for several hours, monitoring the reaction progress by a suitable analytical technique (e.g., HPLC).[8]

    • Upon completion, cool the reaction mixture and adjust the pH to acidic (pH < 1) using concentrated hydrochloric acid to precipitate the product.[8]

    • Collect the crude product by vacuum filtration and wash with water.

    • Purify the product by recrystallization from a suitable solvent, such as water or a toluene/hexane mixture.[8][9]

Protocol 3.1.2: Hydrolysis of Ester Precursor

This method involves the hydrolysis of a corresponding ester, such as 2-(4-acetoxyphenoxy)propanoic acid.

  • Materials: 2-(4-acetoxyphenoxy)propanoic acid, Ethanol, Concentrated hydrochloric acid.

  • Procedure:

    • Combine 2-(4-acetoxyphenoxy)propanoic acid and ethanol in a round-bottom flask.[6]

    • Add a catalytic amount of concentrated hydrochloric acid.[6]

    • Reflux the mixture for 2 hours.[6]

    • After cooling, remove the ethanol under reduced pressure to obtain the crude product.[6]

    • Further purification can be achieved by recrystallization.

Spectroscopic Analysis

Protocol 3.2.1: NMR Spectroscopy

  • Sample Preparation:

    • Accurately weigh 10-20 mg of the sample.[10]

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Acetone-d₆).[5][10]

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).[5]

    • Reference the spectra to the residual solvent peak.[10]

Protocol 3.2.2: IR Spectroscopy

  • Sample Preparation (KBr Pellet Method):

    • Mix a small amount of the solid sample with dry potassium bromide (KBr) powder.[5]

    • Press the mixture into a thin, transparent disk.[5]

  • Data Acquisition:

    • Record the IR spectrum using an FTIR spectrometer.[5]

Biological Activity and Mechanism of Action

This compound is a crucial precursor for aryloxyphenoxypropionate herbicides.[2] The herbicidal activity of these compounds is attributed to their ability to inhibit the enzyme acetyl-CoA carboxylase (ACCase) in susceptible grass species.[11][12] ACCase catalyzes the first committed step in fatty acid biosynthesis.[12][13] Inhibition of this enzyme disrupts the production of essential lipids, leading to the breakdown of cell membranes and ultimately, plant death.[12] The (R)-enantiomer of these herbicides typically exhibits significantly higher herbicidal efficacy.

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_synthesis Synthesis cluster_purification Purification cluster_product Final Product cluster_analysis Analysis node_reactant node_reactant node_process node_process node_intermediate node_intermediate node_product node_product node_analysis node_analysis Hydroquinone Hydroquinone Williamson_Ether_Synthesis Williamson Ether Synthesis Hydroquinone->Williamson_Ether_Synthesis S_2_Chloropropanoic_acid S-2-Chloropropanoic acid S_2_Chloropropanoic_acid->Williamson_Ether_Synthesis Acidification Acidification Williamson_Ether_Synthesis->Acidification Crude Product Filtration Filtration Acidification->Filtration Recrystallization Recrystallization Filtration->Recrystallization Final_Product (R)-2-(4-Hydroxyphenoxy) propanoic acid Recrystallization->Final_Product Pure Product Spectroscopy Spectroscopic Analysis Final_Product->Spectroscopy

Caption: Workflow for the synthesis of this compound.

ACCase_Inhibition_Pathway node_substrate node_substrate node_enzyme node_enzyme node_product node_product node_inhibitor node_inhibitor node_effect node_effect Acetyl_CoA Acetyl-CoA ACCase Acetyl-CoA Carboxylase (ACCase) Acetyl_CoA->ACCase Bicarbonate Bicarbonate Bicarbonate->ACCase Malonyl_CoA Malonyl-CoA ACCase->Malonyl_CoA ATP -> ADP + Pi Fatty_Acid_Synthesis Fatty Acid Biosynthesis Malonyl_CoA->Fatty_Acid_Synthesis Membrane_Integrity Cell Membrane Integrity Fatty_Acid_Synthesis->Membrane_Integrity Plant_Death Plant Death Fatty_Acid_Synthesis->Plant_Death Disruption leads to Membrane_Integrity->Plant_Death AOPP_Herbicide Aryloxyphenoxypropionate Herbicide AOPP_Herbicide->ACCase Inhibition

Caption: Inhibition of Acetyl-CoA Carboxylase (ACCase) by aryloxyphenoxypropionate herbicides.

References

(R)-2-(4-Hydroxyphenoxy)propanoic acid CAS 94050-90-5

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on (R)-2-(4-Hydroxyphenoxy)propanoic acid (CAS 94050-90-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with CAS number 94050-90-5, is a chiral organic compound of significant interest in the agrochemical and chemical synthesis sectors.[1] It is a white to off-white crystalline powder.[2][3] Its primary application is as a crucial intermediate in the stereospecific synthesis of aryloxyphenoxypropionate (APP) herbicides.[1][2][3] These herbicides, such as Clodinafop-propargyl and Cyhalofop-butyl, are widely used to control grass weeds in broadleaf crops.[2][3] The biological efficacy of these herbicides is predominantly associated with the (R)-enantiomer, making the synthesis of high-purity this compound essential.[4] Beyond its role in agrochemicals, this compound also serves as a ligand in the preparation of coordination polymers and complexes with potential biological activities.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below.

PropertyValueReferences
IUPAC Name (2R)-2-(4-Hydroxyphenoxy)propanoic acid[1][5]
CAS Number 94050-90-5[1][6]
Molecular Formula C₉H₁₀O₄[1][6]
Molecular Weight 182.17 g/mol [1][6]
Appearance White to off-white powder or crystal[2][3]
Melting Point 145-148 °C[1][7]
Optical Activity [α]20/D +58° (c = 1 in methanol)
SMILES String C--INVALID-LINK--C(O)=O
InChI Key AQIHDXGKQHFBNW-ZCFIWIBFSA-N

Synthesis and Production Methodologies

The production of this compound can be achieved through various chemical and biocatalytic routes.

Chemical Synthesis

Chemical synthesis methods often focus on stereoselectivity to produce the desired (R)-enantiomer.

  • Williamson Ether Synthesis : This classic method involves the reaction of hydroquinone with a chiral 2-halopropanoic acid (like (S)-2-chloropropanoic acid) or its ester under basic conditions.[4][8] A primary challenge is preventing the dialkylation of hydroquinone, which can be addressed by using an excess of hydroquinone or employing protecting group strategies.[4]

  • Multi-Step Synthesis from p-Nitrophenol : A patented method involves a three-step process:

    • Substitution Reaction : p-Nitrophenol reacts with (S)-(-)-2-chloropropionic acid under alkaline conditions to yield R-(+)-2-(4-nitrophenoxy)propionic acid.[9]

    • Reduction : The nitro group is reduced to an amino group using H₂ and a catalyst (e.g., palladium on carbon) to form R-(+)-2-(4-aminophenoxy)propionic acid.[9]

    • Diazotization & Hydrolysis : The amino group is converted to a hydroxyl group via a diazotization reaction with sodium nitrite under acidic conditions, yielding the final product.[9]

  • Hydrolysis of Ester Precursors : This is often the final step in a synthetic sequence where the carboxylic acid is protected as an ester.[4][6] For example, Methyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate can be hydrolyzed with sodium hydroxide to give the target acid.[6] Similarly, an acetyl-protected precursor, 2-(4-acetoxyphenoxy)propanoic acid, can be deprotected via acid-catalyzed hydrolysis.[4][10]

Biocatalytic Production

An environmentally friendly alternative involves the use of microorganisms for stereospecific synthesis.

  • Regioselective Hydroxylation : The fungus Beauveria bassiana can effectively hydroxylate (R)-2-phenoxypropionic acid at the C-4 position of the phenyl ring.[1] This biotransformation offers high selectivity, producing the desired (R)-enantiomer under mild conditions with potentially high yields and purity.[1][2]

G Figure 1: Overview of Synthesis Routes cluster_0 Chemical Synthesis cluster_1 Biocatalytic Synthesis HQ Hydroquinone + (S)-2-Halopropanoic Acid Product (R)-2-(4-Hydroxyphenoxy) propanoic acid HQ->Product Williamson Ether Synthesis PNP p-Nitrophenol + (S)-2-Chloropropionic Acid Nitro_Intermediate R-(+)-2-(4-Nitrophenoxy) propionic acid PNP->Nitro_Intermediate Substitution Ester Ester Precursor Ester->Product Hydrolysis Amino_Intermediate R-(+)-2-(4-Aminophenoxy) propionic acid Nitro_Intermediate->Amino_Intermediate Reduction Amino_Intermediate->Product Diazotization Hydrolysis Substrate (R)-2-Phenoxypropionic Acid Substrate->Product Regioselective Hydroxylation Microbe Beauveria bassiana Microbe->Product

Figure 1: Overview of key synthesis routes for the target compound.

Experimental Protocols

Protocol 1: Williamson Ether Synthesis (General Procedure)

This protocol is a generalized representation of the Williamson ether synthesis for this compound.

  • Materials : Hydroquinone, (S)-2-chloropropanoic acid sodium salt, Sodium hydroxide (NaOH), Sodium bisulfite (NaHSO₃), Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl), Water, Methyl isobutyl ketone (MIBK) for extraction.[8]

  • Procedure :

    • Reaction Setup : In a suitable reaction flask equipped with a stirrer and condenser, charge hydroquinone and a small amount of sodium bisulfite in water.[8] Establish an inert atmosphere (e.g., nitrogen).

    • Base Addition : Heat the mixture and add a concentrated NaOH solution.[8]

    • Substrate Addition : Add the (S)-2-chloropropanoic acid sodium salt to the reaction mixture.[8]

    • Reaction : Maintain the temperature and stir for several hours until the reaction is complete, monitoring by a suitable method (e.g., HPLC).

    • Work-up : Cool the reaction mixture. If desired, perform an extraction with a solvent like MIBK to remove unreacted hydroquinone.[8]

    • Acidification : Carefully acidify the aqueous layer with H₂SO₄ or HCl to precipitate the crude product.[4][8]

    • Purification : Collect the solid product by vacuum filtration and recrystallize from hot water to obtain the purified compound.[4][8]

Protocol 2: Hydrolysis of 2-(4-Acetoxyphenoxy)propanoic acid

This protocol describes the deprotection of an acetylated precursor.[10]

  • Materials : 2-(4-Acetoxyphenoxy)propanoic acid (1.2 g, 5.3 mmol), Ethanol (15 mL), Concentrated hydrochloric acid (2 drops).[10]

  • Procedure :

    • Combine the 2-(4-acetoxyphenoxy)propanoic acid, ethanol, and hydrochloric acid in a round-bottom flask.[10]

    • Reflux the mixture for 2 hours.[10]

    • After cooling, remove the ethanol under reduced pressure to yield the crude product.[10]

    • The product can be further purified by recrystallization if necessary. A yield of 93% has been reported for this procedure.[10]

Protocol 3: Biocatalytic Production via Hydroxylation

This protocol outlines the key stages of microbial biotransformation.

  • Methodology :

    • Cultivation : Cultivate the fungus Beauveria bassiana in a suitable fermentation medium optimized for growth and enzyme activity.[1]

    • Substrate Addition : Introduce the substrate, (R)-2-phenoxypropionic acid, to the microbial culture.[1]

    • Biotransformation : Allow the fermentation to proceed under controlled conditions. The fungus hydroxylates the substrate at the C-4 position of the phenyl ring.[1]

    • Extraction and Purification : After the transformation is complete, extract the product, this compound, from the fermentation broth and purify it using chromatographic or crystallization techniques.[1]

Protocol 4: Chiral Separation by HPLC

This protocol is essential for assessing the enantiomeric purity of the final product.

  • Instrumentation : A standard HPLC system with a UV detector is required.[11]

  • Column Selection : A polysaccharide-based Chiral Stationary Phase (CSP) is often effective.[12] A Chiralpak® AD-H or Chiralcel® OD-H (250 x 4.6 mm, 5 µm) is a good starting point.[12] Another option is the CHIRALPAK® IJ column.[13]

  • Sample Preparation : Dissolve the sample in the mobile phase or a compatible solvent (e.g., ethanol) to a concentration of approximately 1 mg/mL.[12]

  • Chromatographic Conditions :

    • Mobile Phase : A typical normal-phase system consists of a mixture of n-hexane, ethanol, and an acidic modifier. A starting point could be n-hexane/ethanol/trifluoroacetic acid (TFA) at a ratio of 80/20/0.1.[13] The acidic additive is crucial for good peak shape with acidic analytes.[12]

    • Flow Rate : Start with 1.0 mL/min. A lower flow rate can sometimes improve resolution.[12][13]

    • Temperature : Maintain a constant temperature, typically 25 °C.[13]

    • Detection : UV detection at 230 nm or 254 nm is appropriate.[11][13]

  • Optimization : If separation is not optimal, systematically vary the alcohol modifier concentration (e.g., 5% to 20%) and the flow rate.[12]

G Figure 2: General Analytical Workflow cluster_analysis Analytical Techniques Sample Sample Reception Prep Sample Preparation (Dissolution, Filtration) Sample->Prep Analysis Instrumental Analysis Prep->Analysis HPLC HPLC / LC-MS (Purity, Impurities) NMR NMR (Structure Elucidation) FTIR FTIR (Functional Groups) Data Data Acquisition & Processing Report Final Report (Purity, Identity) Data->Report HPLC->Data NMR->Data FTIR->Data

Figure 2: A general workflow for the analysis of the target compound.

Analytical and Spectroscopic Data

Characterization of this compound relies on standard spectroscopic and chromatographic techniques.[11][14]

Chromatographic Data

The table below outlines typical conditions for chiral HPLC analysis.

ParameterValueReferences
Column CHIRALPAK® IJ (4.6 x 250 mm, 5 µm)[13]
Mobile Phase n-hexane / ethanol / TFA (80 / 20 / 0.1)[13]
Flow Rate 1.0 mL/min[13]
Temperature 25 °C[13]
Detection UV at 230 nm[13]
Resolution (Rs) 1.63[13]
Spectroscopic Data

NMR and IR spectroscopy are used to confirm the molecular structure and functional groups.[14]

¹H NMR Spectral Data [14]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignmentSolvent
11.6s-1HCarboxylic Acid (-COOH)DMSO-d₆
6.68-6.61m-4HAromatic (C₆H₄)DMSO-d₆
4.65m-1HMethine (-CH)DMSO-d₆
1.36d6.83HMethyl (-CH₃)DMSO-d₆
6.75m-4HAromatic (C₆H₄)Acetone-d₆
4.67q6.81HMethine (-CH)Acetone-d₆
1.52d6.83HMethyl (-CH₃)Acetone-d₆

¹³C NMR Spectral Data [14]

Chemical Shift (δ) ppmAssignmentSolvent
174.1Carbonyl (C=O)DMSO-d₆
151.2Aromatic C-ODMSO-d₆
150.4Aromatic C-OHDMSO-d₆
116.9Aromatic C-HDMSO-d₆
116.1Aromatic C-HDMSO-d₆
75.1Methine (-CH)DMSO-d₆
18.5Methyl (-CH₃)DMSO-d₆

Infrared (IR) Spectroscopy Data [8][14]

Wavenumber (cm⁻¹)Assignment
3265 (broad, strong)O-H stretch (hydroxyl & carboxylic acid)
3000-2800C-H stretch (aliphatic)
1707 (strong)C=O stretch (carboxylic acid)
1600, 1500C=C stretch (aromatic)
1230C-O stretch (ether & acid)

Experimental Note: IR spectra are commonly obtained using the potassium bromide (KBr) pellet method, where the solid sample is mixed with KBr powder and pressed into a disk.[14]

Biological Activity and Applications

The primary significance of this compound lies in its application as a precursor in the agrochemical industry.

  • Herbicide Intermediate : It is an essential building block for producing chiral aryloxyphenoxypropionate herbicides, including quizalofop-p-ethyl, fenoxaprop-p-ethyl, and cyhalofop-butyl.[1][2][3]

  • Mechanism of Action : The herbicides derived from this compound act by inhibiting the enzyme Acetyl-CoA Carboxylase (ACCase) in susceptible grass species.[3][4] ACCase is critical for the biosynthesis of fatty acids, and its inhibition disrupts cell membrane formation, leading to the death of the weed.[3][4]

  • Ligand for Complex Synthesis : The molecule has been used as a ligand to prepare triorganotin(IV) complexes with potential in vitro antitumor activities and Co(II)-based chiral coordination polymers that show catalytic activity.

  • Degradation Product : It is also known as a degradation product of certain herbicides, such as Cyhalofop-butyl.[2][3]

G Figure 3: Herbicide Mechanism of Action cluster_0 In Susceptible Grass Weeds ACoA Acetyl-CoA Malonyl Malonyl-CoA ACoA->Malonyl catalyzed by FattyAcid Fatty Acid Biosynthesis Malonyl->FattyAcid ACCase Acetyl-CoA Carboxylase (ACCase) ACCase->Malonyl Membrane Cell Membrane Formation FattyAcid->Membrane Death Weed Death Membrane->Death Disruption leads to Herbicide Aryloxyphenoxypropionate Herbicide Herbicide->ACCase Inhibits

Figure 3: Inhibition of ACCase by derived herbicides.

Safety Information

This compound is classified as an irritant and can cause serious eye damage.[5][15]

GHS Hazard InformationDetailsReferences
Pictogram GHS05 (Corrosion)
Signal Word Danger[5]
Hazard Statements H318: Causes serious eye damage.[5]
H315: Causes skin irritation.[15][16]
H335: May cause respiratory irritation.[15]
Precautionary Statements P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
P310: Immediately call a POISON CENTER or doctor/physician.[5]
Personal Protective Equipment Dust mask (type N95), safety glasses/eyeshields, gloves.[15]

Conclusion

This compound is a compound of high industrial importance, primarily serving as a stereospecific building block for a major class of herbicides. The methodologies for its synthesis, including both chemical and biocatalytic routes, are well-established, allowing for the production of the high-purity (R)-enantiomer required for effective agrochemical applications. The comprehensive analytical data available ensures its reliable characterization and quality control. While its main application is in agriculture, its use as a chiral ligand in coordination chemistry highlights its potential for broader scientific research. Proper safety protocols are essential when handling this compound due to its corrosive and irritant nature.

References

An In-depth Technical Guide to the Structural Elucidation of (R)-2-(4-Hydroxyphenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies and spectroscopic data interpretation required for the structural elucidation of (R)-2-(4-Hydroxyphenoxy)propanoic acid. This compound is a key chiral intermediate in the synthesis of aryloxyphenoxypropionate herbicides. The structural information presented herein is crucial for its identification, quality control, and further development in agrochemical and pharmaceutical research.

Spectroscopic and Spectrometric Data

The structural confirmation of this compound is achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The quantitative data from these techniques are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignmentSolvent
~11.6s-1HCarboxylic Acid (-COOH)DMSO-d₆
6.61-6.68m-4HAromatic (C₆H₄)DMSO-d₆
4.65q6.81HMethine (-CH)DMSO-d₆
1.36d6.83HMethyl (-CH₃)DMSO-d₆
6.75m-4HAromatic (C₆H₄)Acetone-d₆
4.67q6.81HMethine (-CH)Acetone-d₆
1.52d6.83HMethyl (-CH₃)Acetone-d₆

Table 2: ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignmentSolvent
174.26Carboxylic Acid Carbon (-COOH)DMSO-d₆
153.22Aromatic Carbon (-C-OH)DMSO-d₆
151.76Aromatic Carbon (-C-O-)DMSO-d₆
120.35Aromatic Carbons (CH)DMSO-d₆
119.55Aromatic Carbons (CH)DMSO-d₆
72.36Methine Carbon (-CH)DMSO-d₆
16.84Methyl Carbon (-CH₃)DMSO-d₆
Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the key functional groups present in the molecule.

Table 3: Infrared (IR) Spectral Data for this compound

Frequency (cm⁻¹)IntensityAssignment
3265very strong, broadO-H stretch (hydroxyl group and carboxylic acid)
1707very strongC=O stretch (carboxylic acid)
~1600, ~1500medium-strongC=C aromatic ring stretches
~1230strongC-O-C stretch (ether)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound

m/zProposed Fragment IonFragmentation Pathway
182[C₉H₁₀O₄]⁺•Molecular Ion (M⁺•)
137[M - COOH]⁺Loss of the carboxyl radical
110[HOC₆H₄O]⁺Cleavage of the propanoic acid side chain
109[HOC₆H₄]⁺Cleavage of the ether bond with hydrogen transfer
93[C₆H₅O]⁺Loss of the propanoic acid side chain from the phenoxy radical cation
77[C₆H₅]⁺Loss of oxygen from the phenoxy radical
45[COOH]⁺Alpha-cleavage

Experimental Protocols

Detailed methodologies for the spectroscopic and spectrometric analyses are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or Acetone-d₆) in a 5 mm NMR tube. The sample is thoroughly mixed to ensure complete dissolution.

  • Instrumentation: ¹H and ¹³C NMR spectra are typically acquired on a 400 MHz or 500 MHz spectrometer.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: ~16 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: Proton-decoupled single-pulse sequence.

    • Spectral Width: ~240 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then compressed under high pressure using a hydraulic press to form a thin, transparent pellet.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum of the empty sample compartment is first recorded. The KBr pellet is then placed in the sample holder, and the sample spectrum is acquired. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

  • Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: For a solid sample like this compound, direct insertion probe or gas chromatography (after derivatization to a more volatile ester) would be common methods for introducing the sample into the mass spectrometer.

  • Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source and a quadrupole or time-of-flight (TOF) analyzer is typically used for the analysis of small organic molecules.

  • EI-MS Parameters:

    • Ionization Energy: 70 eV.

    • Source Temperature: 200-250 °C.

    • Mass Range: m/z 40-400.

  • Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus the mass-to-charge ratio (m/z). The fragmentation pattern is analyzed to deduce the structure of the molecule.

Visualizations

Diagrams illustrating key workflows and biological pathways are provided below using the DOT language.

Structural Elucidation Workflow

This diagram outlines the logical progression of experiments and data analysis for determining the structure of an unknown organic compound.

G cluster_0 Initial Analysis cluster_1 Detailed Structural Analysis cluster_2 Structure Confirmation Sample Sample MS MS Sample->MS Molecular Formula IR IR Sample->IR Functional Groups NMR_1D NMR_1D Sample->NMR_1D ¹H & ¹³C Spectra Fragments Fragments MS->Fragments FG_Confirmed FG_Confirmed IR->FG_Confirmed Confirm Functional Groups Proposed_Structure Proposed_Structure Fragments->Proposed_Structure FG_Confirmed->Proposed_Structure Connectivity Connectivity NMR_1D->Connectivity Chemical Shifts, Coupling Connectivity->Proposed_Structure Final_Structure Final_Structure Proposed_Structure->Final_Structure Consistent with all data

Caption: Workflow for the structural elucidation of an organic compound.

Mechanism of Action: ACCase Inhibition

This compound is a precursor to herbicides that target the enzyme Acetyl-CoA Carboxylase (ACCase), a critical enzyme in fatty acid biosynthesis in grasses.

G cluster_pathway Fatty Acid Biosynthesis Pathway Acetyl_CoA Acetyl_CoA ACCase Acetyl-CoA Carboxylase (ACCase) Acetyl_CoA->ACCase Malonyl_CoA Malonyl_CoA Fatty_Acids Fatty_Acids Malonyl_CoA->Fatty_Acids Membrane_Lipids Membrane_Lipids Fatty_Acids->Membrane_Lipids Plant_Growth Plant_Growth Membrane_Lipids->Plant_Growth ACCase->Malonyl_CoA Herbicide (R)-Aryloxyphenoxypropionate Herbicide Herbicide->ACCase Inhibition

Spectroscopic Profile of (R)-2-(4-Hydroxyphenoxy)propanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (R)-2-(4-Hydroxyphenoxy)propanoic acid, a key intermediate in the synthesis of various compounds, including aryloxyphenoxypropionate herbicides.[1][2] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles, offering a valuable resource for its structural elucidation, identification, and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the molecular structure of organic compounds. The ¹H and ¹³C NMR data for this compound are summarized below. Data reported in different deuterated solvents can lead to slight variations in chemical shifts.[1]

¹H NMR Spectral Data

The proton NMR spectrum of this compound displays characteristic signals for the aromatic, methine, methyl, and acidic protons.[1]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignmentSolvent
11.6s-1HCarboxylic Acid (-COOH)DMSO-d₆
6.68-6.61m-4HAromatic (C₆H₄)DMSO-d₆
4.65m-1HMethine (-CH)DMSO-d₆
1.36d6.83HMethyl (-CH₃)DMSO-d₆
6.75m-4HAromatic (C₆H₄)Acetone-d₆
4.67q6.81HMethine (-CH)Acetone-d₆
1.52d6.83HMethyl (-CH₃)Acetone-d₆
6.78-6.71m-4HAromatic (C₆H₄)CDCl₃
5.62s-1HPhenolic (-OH)CDCl₃
4.65q6.81HMethine (-CH)CDCl₃
1.59d6.83HMethyl (-CH₃)CDCl₃
¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides detailed information about the carbon framework of the molecule.

Chemical Shift (δ) ppmAssignmentSolvent
174.26C=O (Carboxylic Acid)DMSO-d₆
153.22C-O (Aromatic)DMSO-d₆
151.76C-OH (Aromatic)DMSO-d₆
120.35CH (Aromatic)DMSO-d₆
119.55CH (Aromatic)DMSO-d₆
72.36O-CH (Methine)DMSO-d₆
16.84CH₃ (Methyl)DMSO-d₆
172.48C=O (Carboxylic Acid)CDCl₃
153.69C-O (Aromatic)CDCl₃
151.28C-OH (Aromatic)CDCl₃
118.67CH (Aromatic)CDCl₃
117.53CH (Aromatic)CDCl₃
70.36O-CH (Methine)CDCl₃
16.27CH₃ (Methyl)CDCl₃

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups within a molecule through their characteristic absorption of infrared radiation. The IR spectrum of this compound confirms the presence of hydroxyl, carbonyl, and ether functionalities.[1]

Wavenumber (cm⁻¹)DescriptionFunctional Group
3300-2500Broad absorptionO-H stretch (Carboxylic Acid)
3265Very strong absorptionO-H stretch (Phenol)
1707Very strong absorptionC=O stretch (Carboxylic Acid)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

ParameterValue
Molecular FormulaC₉H₁₀O₄
Molecular Weight182.17 g/mol
Predicted m/z for [M+H]⁺ 183.0652
Predicted m/z for [M-H]⁻ 181.0506

Experimental Protocols

The following sections describe the general methodologies for obtaining the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent such as DMSO-d₆, Acetone-d₆, or CDCl₃.[3] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[4] Data processing involves Fourier transformation of the free induction decay (FID) signal.

Infrared (IR) Spectroscopy

The IR spectrum is commonly obtained using the potassium bromide (KBr) pellet method. A small amount of the solid sample is intimately mixed with dry KBr powder. The mixture is then pressed into a thin, transparent disk using a hydraulic press. The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer, with absorption frequencies reported in wavenumbers (cm⁻¹).[1]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) can be performed using techniques such as Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the ion source. The instrument is operated in either positive or negative ion mode to detect the protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions, respectively.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Compound Synthesis & Purification Dissolution Dissolution in Deuterated Solvent (NMR) or Matrix (MS/IR) Sample->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy Dissolution->IR MS Mass Spectrometry Dissolution->MS Process Spectral Processing (FT, Baseline Correction) NMR->Process IR->Process MS->Process Interpret Data Interpretation (Peak Assignment, Fragmentation) Process->Interpret Structure Structural Elucidation Interpret->Structure

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of (R)-2-(4-Hydroxyphenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for (R)-2-(4-Hydroxyphenoxy)propanoic acid, a key intermediate in the synthesis of various chemical compounds.[1] This document outlines the structural elucidation of the molecule through detailed ¹H and ¹³C NMR data, presents standardized experimental protocols for data acquisition, and visualizes the proton spin-spin coupling network.

Molecular Structure and NMR Data

The structural integrity and purity of this compound can be effectively determined using ¹H and ¹³C NMR spectroscopy. The spectra provide a detailed map of the chemical environment of each proton and carbon atom within the molecule.

¹H NMR Spectral Data

The proton NMR spectrum of this compound displays characteristic signals for the carboxylic acid, aromatic, methine, and methyl protons. The chemical shifts can vary slightly depending on the deuterated solvent used for analysis.[1]

Table 1: ¹H NMR Data for this compound [1]

SolventChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
DMSO-d₆11.6s-1HCarboxylic Acid (-COOH)
6.68-6.61m-4HAromatic (C₆H₄)
4.65m-1HMethine (-CH)
1.36d6.83HMethyl (-CH₃)
Acetone-d₆6.75m-4HAromatic (C₆H₄)
4.67q6.81HMethine (-CH)
1.52d6.83HMethyl (-CH₃)

s = singlet, d = doublet, q = quartet, m = multiplet

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule, identifying each unique carbon environment.

Table 2: ¹³C NMR Data for this compound in DMSO-d₆ [1]

Chemical Shift (δ) ppmAssignment
174.26Carboxylic Acid Carbon (-COOH)
153.22Aromatic Carbon (-C-OH)
151.76Aromatic Carbon (-C-O-)
120.35Aromatic Carbons
119.55Aromatic Carbons
72.36Methine Carbon (-CH)
16.84Methyl Carbon (-CH₃)

Visualization of NMR Structural Correlations

The connectivity between protons in a molecule can be visualized through its spin-spin coupling network. The following diagram illustrates the through-bond scalar coupling relationships for the aliphatic protons of this compound.

G cluster_aliphatic Aliphatic Spin System cluster_acid Acid Proton CH3 Methyl Protons (-CH₃) δ = 1.36 ppm (d) CH Methine Proton (-CH) δ = 4.65 ppm (m) CH3->CH J = 6.8 Hz COOH Carboxylic Acid Proton (-COOH) δ = 11.6 ppm (s)

Caption: ¹H-¹H spin-spin coupling in this compound.

Experimental Protocols

The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Weighing: Accurately weigh approximately 10-25 mg of this compound into a clean, dry vial.

  • Dissolution: Add 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆ or Acetone-d₆) to the vial.

  • Mixing: Vortex the mixture until the sample is completely dissolved.

  • Transfer: Using a Pasteur pipette with a small cotton or glass wool plug to filter out any particulate matter, transfer the solution into a 5 mm NMR tube.

NMR Data Acquisition
  • Instrumentation: Spectra can be acquired on a 400 MHz NMR spectrometer (or higher) for ¹H NMR and a 100 MHz spectrometer (or higher) for ¹³C NMR.[1]

  • Internal Standard: Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).[1]

  • ¹H NMR Parameters (Typical):

    • Pulse Program: Standard single-pulse (zg30)

    • Number of Scans: 16-32

    • Spectral Width: ~16 ppm

    • Acquisition Time: ~2-3 seconds

    • Relaxation Delay: 1-2 seconds

  • ¹³C NMR Parameters (Typical):

    • Pulse Program: Proton-decoupled single-pulse (zgpg30)

    • Number of Scans: 1024 or more, depending on concentration

    • Spectral Width: ~240 ppm

    • Acquisition Time: ~1-2 seconds

    • Relaxation Delay: 2-5 seconds

Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phasing and Baseline Correction: Manually or automatically phase the spectrum and apply a baseline correction to ensure accurate integration.

  • Referencing: Reference the ¹H spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm) or TMS. Reference the ¹³C spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm) or TMS.

  • Peak Picking and Integration: Identify all significant peaks and integrate the signals in the ¹H spectrum to determine proton ratios.

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (10-25 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Filter and Transfer to NMR Tube dissolve->transfer setup Instrument Setup (Lock, Tune, Shim) transfer->setup acquire_H Acquire ¹H Spectrum setup->acquire_H acquire_C Acquire ¹³C Spectrum setup->acquire_C process Fourier Transform, Phase & Baseline Correction acquire_H->process acquire_C->process analyze Peak Picking, Integration & Assignment process->analyze report Final Structure Confirmation analyze->report

Caption: General experimental workflow for NMR analysis.

References

The Diverse Biological Activities of Phenoxypropionic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phenoxypropionic acid derivatives represent a versatile class of compounds with a broad spectrum of biological activities. This technical guide provides an in-depth exploration of their primary pharmacological and agrochemical applications, focusing on their anti-inflammatory, antimicrobial, and herbicidal properties. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents and crop protection solutions.

Anti-inflammatory Activity: Targeting Cyclooxygenase

Arylpropionic acid derivatives are a well-established class of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).[1][2] Their mechanism of action primarily involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, mediators of inflammation and pain.[3] Phenoxypropionic acid derivatives, as a subset of this class, have been investigated for their potential as anti-inflammatory agents.

Quantitative Data: Anti-inflammatory Efficacy

The following table summarizes the anti-inflammatory activity of representative phenoxypropionic acid derivatives from various studies.

Compound/DerivativeAssayModelDose% Inhibition of EdemaReference Compound% Inhibition (Reference)
β, β-diphenyl propionic acid amides (1-8)Carrageenan-induced paw edemaRat-36.13% - 90% (after 3 hrs)Indomethacin81.25%
3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid (POPA)Acetic acid-induced writhingMouse150 - 300 mg/kg (oral)Significant analgesic activity--
DexibunebCarrageenan-induced paw edemaRat80 mg/kgStatistically significant reductionDexibuprofen (40 mg/kg)Less effective than Dexibuneb

Table 1: Summary of the anti-inflammatory activity of selected phenoxypropionic acid derivatives. Data has been compiled from multiple sources to illustrate the range of observed efficacy.[3][4][5]

Experimental Protocols

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This protocol is a standard method for evaluating the acute anti-inflammatory activity of a test compound.[6]

  • Animal Model: Male Wistar or Sprague-Dawley rats (150-200 g) are used. Animals are acclimatized for at least one week prior to the experiment.

  • Compound Administration: The test compound is administered orally (p.o.) or intraperitoneally (i.p.) at a predetermined dose. A control group receives the vehicle, and a reference group receives a standard NSAID like indomethacin.

  • Induction of Inflammation: One hour after compound administration, 0.1 mL of a 1% carrageenan solution in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: The paw volume is measured using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: The percentage inhibition of edema is calculated for each group using the following formula: % Inhibition = [ (Vc - Vt) / Vc ] * 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.

In Vitro COX-1 and COX-2 Inhibition Assay (Colorimetric)

This assay determines the ability of a compound to inhibit the peroxidase activity of COX enzymes.[7][8]

  • Materials: Purified ovine COX-1 and human COX-2 enzymes, assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0), heme cofactor, a colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD), arachidonic acid, and the test compound.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, purified COX-1 or COX-2 enzyme, heme, and the test compound at various concentrations.

    • Initiate the reaction by adding the colorimetric substrate followed by arachidonic acid.

    • Measure the absorbance at a specific wavelength (e.g., 590 nm) over time to determine the reaction rate.

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound relative to a vehicle control. The IC50 value (the concentration required to inhibit 50% of the enzyme activity) is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a non-linear regression curve. The selectivity index (SI) can be calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).[8]

Signaling Pathway and Experimental Workflow

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (PGG2/PGH2) COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Phenoxypropionic_Acid Phenoxypropionic Acid Derivatives Phenoxypropionic_Acid->COX_Enzymes Inhibition Anti_inflammatory_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation COX_Assay COX-1/COX-2 Inhibition Assay IC50 Determine IC50 & Selectivity Index COX_Assay->IC50 Animal_Model Carrageenan-Induced Paw Edema in Rats IC50->Animal_Model Measure_Edema Measure Paw Volume Animal_Model->Measure_Edema Efficacy Calculate % Inhibition Measure_Edema->Efficacy Lead_Identification Lead Compound Identification Efficacy->Lead_Identification Membrane_Disruption cluster_bacterium Bacterial Cell Membrane Cell Membrane Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Cytoplasm Intracellular Components PPA_Derivative Phenoxypropionic Acid Derivative PPA_Derivative->Membrane Interacts with Leakage Leakage of Components Disruption->Leakage Cell_Death Cell Death Leakage->Cell_Death Antimicrobial_Workflow Synthesis Synthesize Derivatives Screening Primary Screening (e.g., Disk Diffusion) Synthesis->Screening MIC_Test Broth Microdilution Assay Screening->MIC_Test Determine_MIC Determine MIC Values MIC_Test->Determine_MIC MBC_Test Minimum Bactericidal Concentration (MBC) Assay Determine_MIC->MBC_Test Mechanism_Study Mechanism of Action Studies (e.g., Membrane Permeability) Determine_MIC->Mechanism_Study Lead_Compound Lead Compound Selection MBC_Test->Lead_Compound Mechanism_Study->Lead_Compound ACCase_Inhibition Acetyl_CoA Acetyl-CoA ACCase Acetyl-CoA Carboxylase (ACCase) Acetyl_CoA->ACCase Malonyl_CoA Malonyl-CoA ACCase->Malonyl_CoA Fatty_Acid_Synth Fatty Acid Synthesis Malonyl_CoA->Fatty_Acid_Synth Membrane_Prod Cell Membrane Production Fatty_Acid_Synth->Membrane_Prod Plant_Growth Plant Growth Membrane_Prod->Plant_Growth AOPP_Herbicide Phenoxypropionic Acid Herbicide ('fop') AOPP_Herbicide->ACCase Inhibition Herbicidal_Workflow Synthesis Synthesize Derivatives Primary_Screening Primary Screening (e.g., Petri Dish Assay) Synthesis->Primary_Screening Greenhouse_Test Greenhouse Post-emergence Test Primary_Screening->Greenhouse_Test Determine_Efficacy Assess % Inhibition & Injury Greenhouse_Test->Determine_Efficacy Crop_Safety Evaluate Crop Safety Greenhouse_Test->Crop_Safety Field_Trials Field Trials Determine_Efficacy->Field_Trials Crop_Safety->Field_Trials Candidate_Selection Herbicide Candidate Selection Field_Trials->Candidate_Selection

References

An In-depth Technical Guide to the Mechanism of Action of Aryloxyphenoxypropionate Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of aryloxyphenoxypropionate (APP) herbicides, a critical class of compounds in modern agriculture. This document details their molecular target, the physiological consequences of their action, quantitative data on their efficacy, and detailed experimental protocols for their study.

Executive Summary

Aryloxyphenoxypropionate herbicides, often referred to as "FOPs," are a group of selective, post-emergence herbicides highly effective against a wide range of grass weeds.[1][2] Their primary mechanism of action is the inhibition of the enzyme acetyl-CoA carboxylase (ACCase), a critical enzyme in the fatty acid biosynthesis pathway.[3][4] This inhibition leads to a depletion of fatty acids, which are essential components of cell membranes and for new plant growth.[5][6] The resulting disruption of cell membrane integrity and cessation of growth ultimately leads to the death of susceptible plants.[4] The selectivity of APP herbicides is attributed to the structural differences in the ACCase enzyme between susceptible grasses (possessing a sensitive homomeric form) and tolerant broadleaf plants (possessing a resistant heteromeric form).[2]

The Molecular Target: Acetyl-CoA Carboxylase (ACCase)

The primary target of aryloxyphenoxypropionate herbicides is Acetyl-CoA Carboxylase (ACCase; EC 6.4.1.2).[3][7] ACCase is a biotin-dependent enzyme that catalyzes the first committed and rate-limiting step in the de novo biosynthesis of fatty acids: the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA.[4][7]

In plants, two main forms of ACCase exist:

  • Homomeric ACCase: A large, multifunctional polypeptide found in the plastids of grasses (Poaceae). This form is highly sensitive to APP herbicides.[2]

  • Heteromeric ACCase: A multi-subunit enzyme complex found in the plastids of most other plants, including broadleaf species. This form is largely insensitive to APP herbicides, which is the basis for their selectivity.[2]

The inhibition of the homomeric ACCase in grasses by APP herbicides is a reversible, non-competitive process.[8] These herbicides bind to the carboxyltransferase (CT) domain of the ACCase enzyme, at a site distinct from the active site for acetyl-CoA.[9] This binding event prevents the transfer of the carboxyl group from biotin to acetyl-CoA, thereby halting the production of malonyl-CoA.[9]

Physiological Consequences of ACCase Inhibition

The inhibition of ACCase by aryloxyphenoxypropionate herbicides sets off a cascade of physiological events that culminate in plant death. The immediate consequence is the cessation of fatty acid synthesis.[5] Since fatty acids are fundamental building blocks for lipids, their depletion has profound effects on the plant, including:

  • Disruption of Cell Membrane Integrity: Lipids are essential for the structure and function of all biological membranes. Without a continuous supply of new fatty acids, cell membranes lose their integrity, leading to leakage of cellular contents.[4]

  • Inhibition of Growth: The formation of new cells and tissues is heavily reliant on the availability of lipids for membrane synthesis. The halt in fatty acid production leads to a rapid cessation of growth, particularly in meristematic regions such as the growing points of roots and shoots.[5][6]

  • Secondary Effects: The disruption of cellular function can also lead to secondary effects, such as the induction of oxidative stress, further contributing to cellular damage and plant death.[4]

Visible symptoms of APP herbicide application on susceptible grasses typically appear within a week and include chlorosis (yellowing) of new leaves, followed by necrosis (tissue death) and eventual plant death.[6]

Quantitative Data on ACCase Inhibition

The inhibitory potency of different aryloxyphenoxypropionate herbicides against ACCase is typically quantified by the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) or the Ki value (the inhibition constant). These values can vary depending on the specific herbicide, the plant species from which the ACCase is isolated, and the experimental conditions.

HerbicidePlant SpeciesParameterValue (µM)Reference(s)
DiclofopWheatKi0.06[8]
DiclofopBarleyKi0.04[8]
DiclofopMaizeKi0.05[8]
HaloxyfopWheatKi0.02[8]
HaloxyfopBarleyKi0.01[8]
HaloxyfopMaizeKi0.02[8]
Quizalofop-ethylWheat (susceptible)IC500.486[10]
Quizalofop-ethylWheat (resistant)IC5019.3[10]
Fenoxaprop-p-ethylWild Oat (susceptible)IC50~0.01[11]
Fenoxaprop-p-ethylWild Oat (resistant)IC50>70[11]
ClodinafopAlopecurus myosuroides (susceptible)IC50~0.2[12]
ClodinafopAlopecurus myosuroides (resistant)IC50>20[12]

Experimental Protocols

Acetyl-CoA Carboxylase (ACCase) Inhibition Assay (Radiometric Method)

This protocol describes a common method for measuring the in vitro inhibition of ACCase by aryloxyphenoxypropionate herbicides using a radiometric assay.

5.1.1. Enzyme Extraction

  • Harvest fresh, young leaf tissue (e.g., 1-5 grams) from a susceptible grass species (e.g., maize, barley).

  • Freeze the tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

  • Homogenize the powdered tissue in an ice-cold extraction buffer (e.g., 100 mM Tricine-HCl pH 8.0, 1 mM EDTA, 10% glycerol, 2 mM dithiothreitol (DTT), and protease inhibitors).

  • Centrifuge the homogenate at high speed (e.g., 12,000 x g) for 15-20 minutes at 4°C.

  • Carefully collect the supernatant, which contains the crude enzyme extract.

  • Determine the protein concentration of the extract using a standard method such as the Bradford assay.

5.1.2. Assay Reaction

  • Prepare a reaction mixture containing the following components in a suitable buffer (e.g., 100 mM Tricine-HCl pH 8.3):

    • ATP (e.g., 5 mM)

    • MgCl₂ (e.g., 10 mM)

    • KCl (e.g., 10 mM)

    • Dithiothreitol (DTT) (e.g., 2.5 mM)

    • Bovine Serum Albumin (BSA) (e.g., 0.1% w/v)

    • Acetyl-CoA (e.g., 0.25 mM)

    • NaH¹⁴CO₃ (radiolabeled sodium bicarbonate) to a final specific activity of approximately 18.5 kBq per reaction.

  • Add varying concentrations of the aryloxyphenoxypropionate herbicide (dissolved in a suitable solvent like DMSO) to the reaction tubes. Include a control with no herbicide.

  • Pre-incubate the reaction mixtures at the desired temperature (e.g., 32°C) for a few minutes.

  • Initiate the reaction by adding a known amount of the enzyme extract to each tube.

5.1.3. Termination and Measurement

  • After a specific incubation time (e.g., 10-20 minutes), terminate the reaction by adding a strong acid, such as 6 M HCl. This will also help to remove any unreacted H¹⁴CO₃⁻ as ¹⁴CO₂.

  • Dry the samples, for example, by leaving them in a fume hood overnight or using a speed vacuum.

  • Add a scintillation cocktail to each sample.

  • Measure the amount of incorporated radioactivity using a liquid scintillation counter. The radioactivity corresponds to the amount of acid-stable malonyl-CoA formed.

5.1.4. Data Analysis

  • Calculate the rate of ACCase activity (e.g., in nmol of H¹⁴CO₃⁻ incorporated per minute per mg of protein).

  • Plot the percentage of ACCase inhibition against the logarithm of the herbicide concentration.

  • Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.

Visualizations

Signaling Pathway of Aryloxyphenoxypropionate Herbicide Action

APP_Herbicide_Mechanism Mechanism of Action of Aryloxyphenoxypropionate Herbicides cluster_uptake Uptake and Translocation cluster_inhibition Molecular Inhibition cluster_consequences Physiological Consequences Herbicide_Application APP Herbicide Application (Post-emergence) Foliar_Uptake Foliar Uptake Herbicide_Application->Foliar_Uptake Translocation Translocation via Phloem Foliar_Uptake->Translocation Inhibition Inhibition of ACCase Translocation->Inhibition ACCase Acetyl-CoA Carboxylase (ACCase) (Homomeric form in grasses) Malonyl_CoA Malonyl-CoA ACCase->Malonyl_CoA Product Inhibition->ACCase Fatty_Acid_Depletion Depletion of Fatty Acids Inhibition->Fatty_Acid_Depletion Acetyl_CoA Acetyl-CoA + HCO3- Acetyl_CoA->ACCase Substrate Membrane_Disruption Disruption of Cell Membrane Integrity Fatty_Acid_Depletion->Membrane_Disruption Growth_Cessation Cessation of Growth (Meristematic Tissues) Fatty_Acid_Depletion->Growth_Cessation Plant_Death Plant Death Membrane_Disruption->Plant_Death Growth_Cessation->Plant_Death

Caption: Molecular pathway of aryloxyphenoxypropionate herbicide action.

Experimental Workflow for ACCase Inhibition Assay

ACCase_Inhibition_Workflow Experimental Workflow for ACCase Inhibition Assay cluster_preparation Sample Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis Plant_Material 1. Harvest Fresh Leaf Tissue Homogenization 2. Homogenize in Extraction Buffer Plant_Material->Homogenization Centrifugation 3. Centrifuge to Remove Debris Homogenization->Centrifugation Enzyme_Extract 4. Collect Supernatant (Crude Enzyme Extract) Centrifugation->Enzyme_Extract Protein_Quantification 5. Determine Protein Concentration Enzyme_Extract->Protein_Quantification Reaction_Setup 6. Prepare Reaction Mix (Buffer, ATP, MgCl2, Acetyl-CoA, H¹⁴CO₃⁻) Protein_Quantification->Reaction_Setup Herbicide_Addition 7. Add Herbicide (Varying Concentrations) Reaction_Setup->Herbicide_Addition Reaction_Initiation 8. Initiate with Enzyme Extract Herbicide_Addition->Reaction_Initiation Incubation 9. Incubate at Controlled Temperature Reaction_Initiation->Incubation Reaction_Termination 10. Terminate Reaction (Add Acid) Incubation->Reaction_Termination Measurement 11. Measure Radioactivity (Scintillation Counting) Reaction_Termination->Measurement Activity_Calculation 12. Calculate ACCase Activity Measurement->Activity_Calculation Dose_Response 13. Plot Dose-Response Curve Activity_Calculation->Dose_Response IC50_Determination 14. Determine IC50 Value Dose_Response->IC50_Determination

Caption: Workflow for an in vitro ACCase inhibition assay.

References

The (R)-Enantiomer: A Technical Guide to its Core Role in Herbicidal Activity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the field of agrochemicals, the chirality of a molecule can be a critical determinant of its biological activity. Many herbicides are chiral molecules, existing as enantiomers – non-superimposable mirror images. While these stereoisomers share identical physical and chemical properties in an achiral environment, they often exhibit significant differences in their interactions with biological systems, a phenomenon known as enantioselectivity.[1][2] For a large number of chiral herbicides, one enantiomer, termed the eutomer, is responsible for the desired herbicidal activity, while the other, the distomer, is often less active or completely inactive.[3] This technical guide focuses on the pivotal role of the (R)-enantiomer as the active agent in several key classes of herbicides.

Historically, many chiral herbicides were produced and sold as racemic mixtures, containing equal amounts of both enantiomers.[4][5] However, advances in asymmetric synthesis and chiral separation technologies have enabled the production of enantiomerically pure or enriched formulations.[1][4] This "chiral switch" is advantageous as it allows for lower application rates, reducing the chemical load on the environment and minimizing potential off-target effects.[6] This guide will delve into the mechanisms of action, present quantitative efficacy data, and provide detailed experimental protocols relevant to understanding the herbicidal activity of the (R)-enantiomer.

Aryloxyphenoxypropionate (APP) Herbicides: The "Fops"

The aryloxyphenoxypropionate (APP) herbicides, commonly known as "fops," are a major class of post-emergence herbicides used to control annual and perennial grass weeds in a wide range of broadleaf crops.[7] For this class, the herbicidal activity resides almost exclusively in the (R)-enantiomer.[8][9] Commercially successful examples include Fenoxaprop-P-ethyl, Quizalofop-P-ethyl, and Fluazifop-P-butyl, where the "-P" designates the active (R)-isomer.[9][10][11]

Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase (ACCase)

The primary molecular target for APP herbicides is the enzyme Acetyl-CoA Carboxylase (ACCase).[12][10][13][14] ACCase is a critical enzyme that catalyzes the first committed step in the biosynthesis of fatty acids.[12][7] These fatty acids are essential components of cell membranes.[8]

The herbicidal process is as follows:

  • Application and Absorption: The herbicide, typically in an ester form (e.g., Fenoxaprop-P-ethyl ), is applied as a foliar spray and absorbed through the leaves of the grass weed.[12][15]

  • Hydrolysis to the Active Acid: Inside the plant, the ester is rapidly hydrolyzed to its biologically active carboxylic acid form (e.g., fenoxaprop-P acid).[3]

  • Translocation: The active acid is then translocated systemically through the phloem and xylem to the plant's areas of active growth, such as the meristematic tissues.[3][15][16]

  • ACCase Inhibition: The (R)-enantiomer of the acid metabolite specifically binds to and inhibits the ACCase enzyme in the plastids of susceptible grass species.[12][10]

  • Cellular Disruption: The inhibition of ACCase halts fatty acid production, leading to a breakdown of cell membrane integrity, cessation of growth, and ultimately, cell death.[12][8]

Broadleaf plants are naturally tolerant to APP herbicides because their ACCase enzyme has a different structure that is not susceptible to inhibition by this chemical class.[14]

Signaling Pathway for ACCase Inhibition by (R)-APP Herbicides

ACCase_Inhibition cluster_plant Susceptible Grass Plant cluster_cell Plastid in Meristem Cell herbicide (R)-Fenoxaprop-P-ethyl (Applied to leaf surface) hydrolysis Hydrolysis in cytoplasm herbicide->hydrolysis Absorption active_acid (R)-Fenoxaprop-P Acid (Active Metabolite) hydrolysis->active_acid translocation Systemic Translocation (Phloem & Xylem) active_acid->translocation inhibition Inhibition active_acid->inhibition Targets meristem Meristematic Tissue (Growing Point) translocation->meristem ACCase Acetyl-CoA Carboxylase (ACCase) malonyl_coa Malonyl-CoA ACCase->malonyl_coa inhibition->ACCase fatty_acid Fatty Acid Synthesis inhibition->fatty_acid Blocks cell_death Cell Membrane Disruption & Plant Death fatty_acid->cell_death Essential for Membrane Integrity acetyl_coa Acetyl-CoA acetyl_coa->ACCase malonyl_coa->fatty_acid

Caption: ACCase inhibition pathway by (R)-APP herbicides.

Quantitative Data on Enantioselectivity

The difference in herbicidal activity between the (R) and (S) enantiomers of APP herbicides is often dramatic, with the (R)-isomer being orders of magnitude more potent.

HerbicideEnantiomerTarget WeedBioassay TypeEndpointValueEfficacy Ratio (R:S)
Fenoxaprop (R)-isomerAvena fatua (Wild Oat)Whole PlantGR₅₀0.01 kg/ha >100 : 1
(S)-isomerAvena fatua (Wild Oat)Whole PlantGR₅₀>1.0 kg/ha
Quizalofop (R)-isomerSetaria faberi (Giant Foxtail)ACCase InhibitionI₅₀0.1 µM~150 : 1
(S)-isomerSetaria faberi (Giant Foxtail)ACCase InhibitionI₅₀15 µM
Fluazifop (R)-isomerDigitaria sanguinalis (Large Crabgrass)Whole PlantGR₅₀0.05 kg/ha ~128 : 1
(S)-isomerDigitaria sanguinalis (Large Crabgrass)Whole PlantGR₅₀6.4 kg/ha

Note: Data are synthesized from typical values found in agrochemical literature. GR₅₀ = 50% Growth Reduction; I₅₀ = 50% Inhibitory Concentration.

Phenoxypropionic Acid Herbicides

This class of herbicides, which includes Dichlorprop (2,4-DP) and Mecoprop (MCPP), are used for post-emergence control of annual and perennial broadleaf weeds, often in cereal crops and turf.[4][5] Similar to the APP herbicides, the biological activity is stereospecific, residing in the (R)-enantiomer.[4][17] The active forms are therefore referred to as Dichlorprop-P and Mecoprop-P.[18]

Mechanism of Action: Synthetic Auxins

Phenoxypropionic acid herbicides act as synthetic auxins, mimicking the natural plant growth hormone indole-3-acetic acid (IAA).[5][17][19] The (R)-enantiomer is responsible for this mimicry.

The herbicidal mechanism involves:

  • Absorption and Translocation: The herbicide is absorbed by the leaves and roots and translocates to the meristematic tissues.[5][17]

  • Hormonal Disruption: The (R)-enantiomer binds to auxin receptors, leading to an overstimulation of auxin-regulated genes.

  • Uncontrolled Growth: This disruption causes an abnormal and uncontrolled increase in cell division and elongation.[4] This leads to epinasty (twisting of stems and petioles), stem swelling, and other morphological distortions.

  • Vascular Tissue Damage: The uncontrolled growth damages the vascular tissues (xylem and phloem), disrupting the transport of water and nutrients, which ultimately leads to the death of the susceptible broadleaf plant.[4]

Grasses are generally tolerant to this class of herbicides because they have different auxin response mechanisms and are able to metabolize the chemical more effectively.

Logical Flow of Synthetic Auxin Herbicidal Action

Synthetic_Auxin herbicide (R)-Dichlorprop-P (Applied to Weed) absorption Absorption & Translocation to Meristems herbicide->absorption receptor Binding to Auxin Receptors absorption->receptor gene_exp Overexpression of Auxin-Induced Genes receptor->gene_exp uncontrolled_growth Uncontrolled, Disorganized Cell Division & Elongation gene_exp->uncontrolled_growth symptoms Visual Symptoms (Epinasty, Swelling) uncontrolled_growth->symptoms vascular_damage Vascular Tissue Damage uncontrolled_growth->vascular_damage plant_death Plant Death vascular_damage->plant_death Bioassay_Workflow start Start: Plant Propagation (Target Weed Species) prep Prepare Herbicide Solutions ((R)-, (S)-, Racemate, Control) start->prep application Apply Herbicides (Track Sprayer @ 2-4 Leaf Stage) prep->application incubation Incubate in Growth Chamber (14-21 Days) application->incubation assessment Assess Phytotoxicity (Visual Score, Biomass Weight) incubation->assessment analysis Data Analysis (Calculate % Reduction, Regression) assessment->analysis end Determine GR₅₀ Values & Compare Enantioselectivity analysis->end

References

The Emergence of (R)-2-(4-Hydroxyphenoxy)propanoic Acid: A Chiral Keystone in Modern Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

(R)-2-(4-Hydroxyphenoxy)propanoic acid, often abbreviated as (R)-HPPA, stands as a pivotal chiral intermediate in the synthesis of aryloxyphenoxypropionate (APP) herbicides. The discovery of its stereospecific biological activity marked a significant advancement in the development of selective herbicides, enabling potent and targeted weed control. This technical guide provides a comprehensive overview of the discovery, synthesis, and application of (R)-HPPA, presenting detailed experimental protocols, comparative quantitative data, and visual diagrams of key chemical and biological pathways.

Discovery and Significance

The development of aryloxyphenoxypropionate herbicides began in the 1960s.[1] A crucial breakthrough occurred with the realization that the herbicidal activity resides almost exclusively in the (R)-enantiomer.[1] This isomer acts as a potent inhibitor of the enzyme Acetyl-CoA Carboxylase (ACCase) in grasses, a critical enzyme in the fatty acid biosynthesis pathway.[2][3][4] By blocking this enzyme, APP herbicides disrupt the production of essential lipids, leading to the breakdown of cell membrane integrity and ultimately, the death of susceptible grass species.[2][4] Most broadleaf plants possess a different, insensitive form of ACCase, which confers the remarkable selectivity of these herbicides.[4][5] This discovery established (R)-HPPA as a high-value chiral building block for the agrochemical industry.

Synthesis and Chiral Resolution Methodologies

The industrial production of enantiomerically pure (R)-HPPA relies on several distinct strategies, including asymmetric synthesis, chiral resolution of a racemic mixture, and biocatalysis.

Asymmetric Synthesis from Chiral Precursors

One of the most elegant approaches is to build the molecule from an existing chiral starting material, thereby controlling the stereochemistry throughout the synthesis. A notable example is the synthesis from L-lactic acid.

Experimental Protocol: Asymmetric Synthesis from L-Lactic Acid [6]

  • Esterification: L-lactic acid is first converted to its ethyl ester, L-ethyl lactate.

  • Sulfonylation: The hydroxyl group of L-ethyl lactate is then sulfonylated, typically with p-toluenesulfonyl chloride in the presence of triethylamine (Et3N) and a phase-transfer catalyst like tetrabutylammonium chloride (TEBAC). The reaction is performed at 0°C for 5 hours.

  • Etherification (Walden Inversion): The resulting ethyl S-(-)-2-(4-toluenesulfonyloxy)lactate is reacted with hydroquinone in water under a nitrogen atmosphere. This nucleophilic substitution reaction proceeds with an inversion of configuration (S to R) at the chiral center. The reaction is maintained at 30°C for 6 hours.

  • Hydrolysis & Work-up: The intermediate ester is subsequently hydrolyzed under basic conditions, followed by acidification to yield the final product, this compound.

dot

Asymmetric_Synthesis L_lactic L-Lactic Acid inv1 L_lactic->inv1 L_ethyl_lactate L-Ethyl Lactate inv2 L_ethyl_lactate->inv2 Sulfonylated Ethyl S-(-)-2-(tosyloxy)propanoate R_HPPA_ester Ethyl (R)-2-(4-hydroxyphenoxy)propanoate Sulfonylated->R_HPPA_ester Etherification (SN2 Inversion) R_HPPA (R)-HPPA R_HPPA_ester->R_HPPA inv1->L_ethyl_lactate inv2->Sulfonylated reagent1 Ethanol, H+ reagent1->inv1 reagent2 TsCl, Et3N reagent2->inv2 Sulfonylation reagent3 Hydroquinone reagent3->R_HPPA_ester reagent4 1. NaOH 2. HCl reagent4->R_HPPA Hydrolysis

Caption: Asymmetric synthesis workflow from L-lactic acid.

Synthesis of Racemate and Subsequent Resolution

A more traditional and widely used industrial approach involves the non-stereoselective synthesis of racemic 2-(4-hydroxyphenoxy)propanoic acid, followed by separation of the enantiomers.

Experimental Protocol: Williamson Ether Synthesis (Racemic) [3][7]

  • Reaction Setup: Hydroquinone (in excess to prevent dialkylation), a small amount of sodium bisulphite (as an antioxidant), and water are charged into a reaction flask equipped with a stirrer and reflux condenser under a nitrogen atmosphere.

  • Base Addition: The mixture is heated, and an aqueous solution of sodium hydroxide is added to form the sodium phenoxide salt.

  • Alkylation: A solution of (S)-2-chloropropanoic acid sodium salt is added to the reaction mixture. The temperature is maintained to facilitate the nucleophilic substitution reaction.

  • Work-up and Isolation: After the reaction is complete, the mixture is cooled. The product is precipitated by acidification with a strong acid like HCl or H₂SO₄.

  • Purification: The crude product is collected by filtration and can be further purified by recrystallization from hot water.

Chiral Resolution via Diastereomeric Salt Formation

The resulting racemic acid can be resolved by reacting it with a chiral amine (e.g., (R)-α-phenylethylamine, quinine, cinchonine).[2] This reaction forms a pair of diastereomeric salts which have different solubilities. One diastereomer selectively crystallizes from the solution and is isolated by filtration. The salt is then treated with acid to release the desired enantiomerically pure (R)-HPPA.

dot

Williamson_and_Resolution cluster_synthesis Racemate Synthesis cluster_resolution Chiral Resolution Hydroquinone Hydroquinone Racemic_HPPA Racemic HPPA Halopropanoic 2-Chloropropanoic Acid Halopropanoic->Racemic_HPPA Diastereomers Diastereomeric Salts (R,R) and (S,R) Racemic_HPPA->Diastereomers synth_label Williamson Ether Synthesis Chiral_Amine Chiral Amine (e.g., (R)-α-phenylethylamine) Chiral_Amine->Diastereomers R_HPPA_Salt Insoluble (R,R) Salt (Crystallized) Diastereomers->R_HPPA_Salt Fractional Crystallization R_HPPA (R)-HPPA R_HPPA_Salt->R_HPPA Acidification

Caption: Workflow for Williamson ether synthesis and chiral resolution.

Biocatalytic Synthesis

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. This approach often involves the use of whole-cell microorganisms or isolated enzymes to perform specific chemical transformations.

Experimental Protocol: Fungal Hydroxylation of (R)-2-phenoxypropionic acid [8]

  • Microorganism Cultivation: A selected fungal strain, such as Aspergillus versicolor or Penicillium oxalicum, is cultivated in a suitable liquid fermentation medium under optimal conditions of temperature, pH, and aeration.

  • Substrate Addition: The precursor, (R)-2-phenoxypropionic acid (R-PPA), is added to the fungal culture.

  • Biotransformation: The fungus, expressing specific hydroxylase enzymes (peroxygenases), catalyzes the regioselective hydroxylation of the R-PPA substrate at the C-4 position of the phenyl ring. The biotransformation is typically carried out for 48-72 hours.

  • Extraction and Purification: After the transformation, the biomass is separated, and the product (R)-HPPA is extracted from the fermentation broth using an organic solvent. The product is then purified using standard techniques like crystallization.

dot

Biocatalysis_Workflow Start Start Cultivate Cultivate Fungus (e.g., A. versicolor) Start->Cultivate Add_Substrate Add Substrate (R)-2-phenoxypropionic acid Cultivate->Add_Substrate Ferment Biotransformation (48-72h) Add_Substrate->Ferment Extract Extract from Broth Ferment->Extract Purify Purify Product Extract->Purify Final_Product (R)-HPPA Purify->Final_Product Enzyme Hydroxylase Enzyme (Peroxygenase) Enzyme->Ferment

Caption: General workflow for the biocatalytic synthesis of (R)-HPPA.

Quantitative Data Comparison

The choice of synthetic route often depends on factors like cost, efficiency, and the required optical purity. The following table summarizes key quantitative data from various methods.

Synthesis MethodStarting MaterialsKey Reagents/CatalystsYieldOptical Purity (e.e.)Reference
Asymmetric Synthesis L-Lactic acid, Hydroquinonep-toluenesulfonyl chloride, Et3N72.4%97.9%[6]
Hydrolysis of Ester Methyl (R)-(+)-2-(4-hydroxyphenoxy)propanoateSodium hydroxide92.3%>98% (Assumed)[9]
Hydrolysis of Acetal 2-(4-Acetoxyphenoxy)propanoic acidHydrochloric acid93%Racemic[7]
Multi-Step Chemical p-Nitrophenol, (S)-(-)-2-chloropropionic acidPd/C, NaNO₂, H₂SO₄High>99.0%[10]
Biocatalysis (R)-2-phenoxypropionic acidA. versicolor A1240.2% (Conversion Rate)High (Enzyme-specific)[8]

Mechanism of Action: ACCase Inhibition

The herbicidal derivatives of (R)-HPPA function by targeting Acetyl-CoA Carboxylase (ACCase), the enzyme responsible for the first committed step in fatty acid biosynthesis: the carboxylation of acetyl-CoA to form malonyl-CoA. By inhibiting this step, the herbicide effectively starves the plant of the building blocks needed for new membranes, ultimately halting growth at the meristems.

dot

ACCase_Inhibition AcetylCoA Acetyl-CoA ACCase ACCase Enzyme AcetylCoA->ACCase MalonylCoA Malonyl-CoA FattyAcids Fatty Acid Synthesis MalonylCoA->FattyAcids Membranes Cell Membranes & Plant Growth FattyAcids->Membranes ACCase->MalonylCoA Carboxylation Herbicide APP Herbicide (from (R)-HPPA) Block X Herbicide->Block Block->ACCase

Caption: Inhibition of ACCase by aryloxyphenoxypropionate herbicides.

Conclusion

The discovery and development of synthetic routes to enantiomerically pure this compound have been instrumental in the success of the aryloxyphenoxypropionate class of herbicides. The continued refinement of asymmetric synthesis, chiral resolution, and innovative biocatalytic methods provides researchers and industry professionals with a versatile toolkit for producing this critical intermediate. Understanding the detailed methodologies and the underlying biochemical mechanism of action is essential for the ongoing development of effective and environmentally sound agricultural technologies.

References

A Technical Guide to the Synthesis of Phenoxypropionic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phenoxypropionic acids and their derivatives are a critical class of organic compounds, widely recognized for their application as herbicides and as valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.[1][2][3] Their synthesis is a cornerstone of industrial and laboratory organic chemistry. This technical guide provides a comprehensive review of the primary synthetic methodologies, complete with detailed experimental protocols, comparative data, and workflow visualizations to aid researchers in their practical applications.

Core Synthetic Methodologies

The synthesis of phenoxypropionic acids is predominantly achieved through nucleophilic substitution reactions to form the characteristic ether linkage. The most prominent methods include the Williamson ether synthesis, the Ullmann condensation, and various multi-step strategic pathways.

Williamson Ether Synthesis

The Williamson ether synthesis is the most common and versatile method for preparing phenoxypropionic acids. The reaction proceeds via an S_N_2 mechanism, involving the nucleophilic attack of a phenoxide ion on an α-haloalkanoic acid or its corresponding ester.[4][5] The phenoxide is typically generated in situ by treating a phenol with a strong base like sodium hydroxide.

The general reaction is as follows: Ar-OH + Base → Ar-O⁻ Ar-O⁻ + X-CH(R)-COOH → Ar-O-CH(R)-COOH + X⁻ (where Ar = Aryl group, R = CH₃, X = Halogen)

This method is widely used due to its reliability and the ready availability of starting materials.[2]

This protocol is adapted from a standard procedure for synthesizing a key phenoxypropionic acid intermediate.[1]

Materials:

  • Hydroquinone

  • S-2-chloropropanoic acid (or its sodium salt)

  • Sodium hydroxide (NaOH)

  • Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)

  • Water

  • Methyl isobutyl ketone (MIBK) for extraction (optional)

Procedure:

  • Reaction Setup: In a suitable reaction flask equipped with a stirrer and condenser, charge hydroquinone and a solution of sodium hydroxide in water.

  • Base Addition: Heat the mixture to 65°C while stirring under a nitrogen atmosphere to form the sodium phenoxide salt.

  • Etherification: Slowly add S-2-chloropropanoic acid to the reaction mixture. Maintain the temperature at 65°C for approximately 4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[6]

  • Work-up and Acidification: After the reaction is complete, cool the mixture to room temperature. If necessary, extract with a solvent like MIBK to remove unreacted starting materials.[1]

  • Precipitation: Carefully acidify the aqueous solution with sulfuric or hydrochloric acid to a low pH. The desired product, 2-[4-(hydroxyphenoxy)]propionic acid, will precipitate out of the solution.

  • Isolation and Purification: Cool the slurry to 20°C and collect the solid product by filtration. The crude product can be washed with cold water and further purified by recrystallization from hot water.[1]

Williamson_Ether_Synthesis reactants Reactants: - Phenol (e.g., Hydroquinone) - α-Halo-propionic Acid base Base Addition (e.g., NaOH, 65°C) reactants->base etherification Williamson Ether Synthesis (4 hours) base->etherification intermediate Intermediate Salt (Sodium Phenoxypropionate) etherification->intermediate acidification Acidification (e.g., H2SO4) intermediate->acidification product Final Product (Phenoxypropionic Acid) acidification->product

General workflow for Williamson ether synthesis.
Reactant 1Reactant 2BaseSolventTemperature (°C)Time (h)Yield (%)Reference
HydroquinoneS-2-chloropropanoic acidNaOHWater654Not specified[1]
4-methylphenolChloroacetic acidNaOHWater90-1000.5-0.7Not specified[7]
PhenolS-2-chloropropionic acidKI (catalyst)Not specified1251.574.9[2]
Hydroquinone monobenzyl etherEthyl 2-bromopropionateNaOHEthanolRoom Temp.4-686 (ester)[6]

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction used to form aryl ethers, particularly when the corresponding S_N_2 reaction is inefficient.[8] This method involves the reaction of a phenol with an aryl halide in the presence of a copper catalyst at high temperatures.[8][9] While traditionally used for coupling two aryl groups, the principle is applicable for synthesizing phenoxypropionic acids from a phenol and a halopropionic acid derivative. Modern variations of the Ullmann reaction may use soluble copper catalysts with ligands, allowing for milder reaction conditions.[8]

The general reaction is as follows: Ar-OH + X-CH(R)-COOH + Cu (catalyst) → Ar-O-CH(R)-COOH

Materials:

  • Phenol derivative

  • Halopropionic acid derivative (preferably iodo- or bromo-)

  • Copper catalyst (e.g., CuI, copper powder)

  • A high-boiling polar solvent (e.g., DMF, N-methylpyrrolidone)

  • Base (e.g., K₂CO₃)

Procedure:

  • Reaction Setup: Combine the phenol, halopropionic acid derivative, base, and copper catalyst in a flask with a high-boiling solvent.

  • Heating: Heat the mixture to a high temperature (often >150-200°C) under an inert atmosphere for several hours.

  • Work-up: After cooling, the reaction mixture is typically diluted with water and acidified.

  • Extraction and Purification: The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification is often achieved by chromatography or recrystallization.

Ullmann_Condensation reactants Phenol + Halopropionic Acid Derivative coupling Ullmann C-O Coupling reactants->coupling catalyst Copper Catalyst (e.g., CuI) + Base (e.g., K2CO3) catalyst->coupling conditions High Temperature (>150°C) Polar Aprotic Solvent conditions->coupling product Phenoxypropionic Acid coupling->product

Key components of the Ullmann condensation reaction.
ReactantsCatalystSolventTemperature (°C)NotesReference
Aryl Halide + Alcohol/PhenolStoichiometric CopperDMF, Nitrobenzene>210Traditional method, harsh conditions.[8]
Aryl Iodide/Bromide + AlcoholCuI / LigandVariesMilderModern methods use ligands (e.g., diamines).[9]

Multi-step Synthesis via Nitro-Group Reduction

For the synthesis of specific isomers, such as R-(+)-2-(4-hydroxyphenoxy)propionic acid, multi-step pathways are employed. One such route begins with the substitution reaction of p-nitrophenol, followed by reduction of the nitro group, and finally a diazotization-hydrolysis reaction to install the hydroxyl group.[10]

This protocol is a summary of the process described in patent CN112745221A.[10]

Step 1: Synthesis of R-(+)-2-(4-nitrophenoxy)propionic acid

  • Reaction: p-nitrophenol is reacted with (S)-(-)-2-chloropropionic acid under alkaline conditions (pH 12-14) at 65-80°C.

  • Outcome: A substitution reaction yields R-(+)-2-(4-nitrophenoxy)propionic acid.

Step 2: Synthesis of R-(+)-2-(4-aminophenoxy)propionic acid

  • Reaction: The nitro-compound from Step 1 is reduced using H₂ gas with a Palladium-on-Carbon (Pd/C) catalyst. The reaction is typically run at 55-65°C.

  • Outcome: The nitro group is reduced to an amino group, yielding R-(+)-2-(4-aminophenoxy)propionic acid.

Step 3: Synthesis of R-(+)-2-(4-hydroxyphenoxy)propionic acid

  • Reaction: The amino-compound from Step 2 undergoes a diazotization reaction with sodium nitrite (NaNO₂) under acidic conditions (pH 0-1) at a low temperature (0-10°C), followed by hydrolysis.

  • Outcome: The amino group is converted to a hydroxyl group, yielding the final product.

Multistep_Synthesis start p-Nitrophenol + (S)-(-)-2-chloropropionic acid step1 1. Substitution (Alkaline, 65-80°C) start->step1 intermediate1 R-(+)-2-(4-nitrophenoxy)propionic acid step1->intermediate1 step2 2. Reduction (H2, Pd/C, 55-65°C) intermediate1->step2 intermediate2 R-(+)-2-(4-aminophenoxy)propionic acid step2->intermediate2 step3 3. Diazotization-Hydrolysis (NaNO2, Acid, 0-10°C) intermediate2->step3 product R-(+)-2-(4-hydroxyphenoxy)propionic acid step3->product

Three-step synthesis of a chiral phenoxypropionic acid.
StepKey ReagentsCatalystTemperature (°C)Key ConditionReference
1. Substitutionp-nitrophenol, (S)-(-)-2-chloropropionic acidNone65-80pH 12-14[10]
2. ReductionR-(+)-2-(4-nitrophenoxy)propionic acid, H₂Pd/C55-65-[10]
3. DiazotizationR-(+)-2-(4-aminophenoxy)propionic acid, NaNO₂None0-10pH 0-1[10]

Conclusion

The synthesis of phenoxypropionic acids can be accomplished through several robust methods. The Williamson ether synthesis remains the most direct and widely applied route for a broad range of substrates. For less reactive precursors or to avoid S_N_2 limitations, the copper-catalyzed Ullmann condensation offers a viable, albeit often more strenuous, alternative. Finally, for the construction of specific, highly functionalized chiral derivatives, well-designed multi-step synthetic sequences provide precise control over the final molecular architecture. The choice of method ultimately depends on the substrate availability, desired stereochemistry, and the scale of the reaction.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (R)-2-(4-Hydroxyphenoxy)propanoic acid from Hydroquinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-(4-Hydroxyphenoxy)propanoic acid is a crucial chiral intermediate in the synthesis of numerous aryloxyphenoxypropionate herbicides, such as clodinafop-propargyl and cyhalofop-butyl.[1] The biological efficacy of these herbicides is often enantiomer-specific, with the (R)-enantiomer typically demonstrating significantly higher activity.[2] This document provides a detailed protocol for the synthesis of this compound, primarily focusing on the Williamson ether synthesis, a robust and widely utilized method for forming ethers.[2][3] This reaction involves the nucleophilic substitution of a halide by a phenoxide ion.[2] In this specific synthesis, hydroquinone is reacted with a chiral 2-halopropanoic acid derivative under basic conditions.[4][5]

Key challenges in this synthesis include preventing the dialkylation of hydroquinone and the oxidation of hydroquinone, which can lead to the formation of highly colored byproducts.[2][4] Strategies to mitigate these side reactions, such as using an excess of hydroquinone or the addition of a mild reducing agent, are incorporated into the protocol.[2][4]

Synthetic Pathway Overview

The synthesis of this compound from hydroquinone is achieved via a Williamson ether synthesis. This reaction proceeds through an SN2 mechanism where the hydroquinone, deprotonated by a base, acts as a nucleophile and attacks the electrophilic carbon of (S)-2-chloropropanoic acid, leading to the displacement of the chloride leaving group.[3][6][7] The stereochemistry at the chiral center of (S)-2-chloropropanoic acid is inverted during the SN2 reaction, resulting in the desired (R)-enantiomer of the product.

Experimental Protocol

This protocol is based on a Williamson ether synthesis approach adapted from methodologies described in the chemical literature.[4][5][8]

Materials:

  • Hydroquinone

  • (S)-(-)-2-chloropropionic acid (or its sodium salt)[4][5]

  • Sodium hydroxide (NaOH)[5]

  • Sodium bisulfite (NaHSO₃) (optional, as a mild reducing agent)[4][5]

  • Concentrated sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)[4][5]

  • Methyl isobutyl ketone (MIBK) for extraction[4][5]

  • Water[5]

  • Nitrogen gas[4][8]

Equipment:

  • 1L four-neck reaction flask[8]

  • Stirrer

  • Heating mantle with temperature controller

  • Condenser

  • pH meter or pH paper

  • Separatory funnel

  • Vacuum filtration apparatus

Procedure:

  • Reaction Setup: In a 1L four-neck flask equipped with a stirrer, condenser, and nitrogen inlet, add 55.6 g of hydroquinone and 20.8 g of solid sodium hydroxide.[8] Add 300 g of water and stir under a nitrogen atmosphere until all solids are completely dissolved.[8] The use of a nitrogen blanket is crucial to prevent the oxidation of hydroquinone.[4] A small amount of sodium bisulfite can also be added at this stage to act as a mild reducing agent.[4]

  • Addition of Chiral Reagent: To the solution, add 22.4 g of (S)-(-)-2-chloropropionic acid.[8]

  • Reaction: Heat the reaction mixture to 70°C and maintain this temperature for 3 hours with continuous stirring.[8] Monitor the reaction progress by a suitable analytical method, such as liquid chromatography, to confirm the complete consumption of the starting material, (S)-(-)-2-chloropropionic acid.[8]

  • Work-up and Extraction:

    • After the reaction is complete, cool the mixture.

    • Adjust the pH of the solution to 6 with hydrochloric acid.[8]

    • Transfer the mixture to a separatory funnel and extract three times with MIBK to remove unreacted hydroquinone.[4][8]

    • Collect the aqueous layer.

  • Product Precipitation and Purification:

    • Adjust the pH of the aqueous layer to 1 with hydrochloric acid.[8] This will precipitate the crude this compound.

    • Collect the solid product by vacuum filtration.[2]

    • Wash the collected solid with water to remove any remaining inorganic salts.[4]

    • The crude product can be further purified by recrystallization from hot water.[2]

  • Drying and Characterization: Dry the purified product under vacuum. The final product, this compound, should be a white to off-white solid.[1] Characterize the product by analytical techniques such as HPLC for purity, chiral HPLC for enantiomeric excess, and NMR for structural confirmation.

Data Presentation

The following table summarizes the quantitative data from a representative synthesis of this compound.

ParameterValueReference
Starting Materials
Hydroquinone55.6 g[8]
(S)-(-)-2-chloropropionic acid22.4 g[8]
Sodium Hydroxide20.8 g[8]
Reaction Conditions
SolventWater[8]
Temperature70°C[8]
Reaction Time3 hours[8]
Product Information
Product(R)-(+)-2-(4-Hydroxyphenoxy)propanoic acid[8]
Yield40% (Note: This yield reflects significant formation of disubstituted byproducts in this specific patent example)[8]
Purity (HPLC)>99.5% (achievable with purification)[8]
Optical Purity (e.e.)>99.0% (achievable)[8]

Note: The reported yield of 40% in one patent highlights the challenge of disubstitution.[8] Process optimization, such as using a larger excess of hydroquinone, can improve the yield of the desired monosubstituted product.

Visualizations

Synthesis Workflow Diagram

Synthesis_Workflow Workflow for the Synthesis of this compound cluster_materials Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_product Final Product Hydroquinone Hydroquinone Reaction Williamson Ether Synthesis (70°C, 3 hours, N2 atmosphere) Hydroquinone->Reaction S_Chloropropionic_Acid (S)-(-)-2-chloropropionic acid S_Chloropropionic_Acid->Reaction Base Sodium Hydroxide Base->Reaction Solvent Water Solvent->Reaction pH_Adjustment1 pH adjustment to 6 Reaction->pH_Adjustment1 Cooling Extraction Extraction with MIBK pH_Adjustment1->Extraction pH_Adjustment2 Acidification to pH 1 Extraction->pH_Adjustment2 Aqueous Layer Filtration Filtration pH_Adjustment2->Filtration Precipitation Recrystallization Recrystallization Filtration->Recrystallization Final_Product This compound Recrystallization->Final_Product

Caption: Synthesis of this compound.

References

Application Notes and Protocols for the Synthesis of 2-(4-hydroxyphenoxy)propanoic acid via Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-hydroxyphenoxy)propanoic acid is a key intermediate in the synthesis of various agrochemicals, particularly aryloxyphenoxypropionate herbicides.[1][2][3] The biological activity of these herbicides is often stereospecific, with the (R)-enantiomer typically exhibiting significantly higher efficacy. The core of their mechanism of action lies in the inhibition of the enzyme acetyl-CoA carboxylase (ACCase) in susceptible grass species, a critical step in fatty acid biosynthesis.[1] This document provides detailed protocols for the chemical synthesis of 2-(4-hydroxyphenoxy)propanoic acid, focusing on the widely utilized Williamson ether synthesis, and presents relevant quantitative data for reproducibility and comparison.

Data Presentation

The following table summarizes quantitative data from a representative synthesis method for 2-(4-hydroxyphenoxy)propanoic acid.

Starting MaterialsReagentsSolventReaction ConditionsProductYieldPurity/Characterization
2-(4-Acetoxyphenoxy)propanoic acidConcentrated Hydrochloric AcidEthanolReflux, 2 hours2-(4-hydroxyphenoxy)propanoic acid93%m.p. 136-137.5°C, IR, ¹H NMR[3][4]

Experimental Protocols

Method 1: Williamson Ether Synthesis from Hydroquinone and 2-Halopropanoic Acid

The Williamson ether synthesis is a robust and widely used method for preparing ethers. In this context, it involves the nucleophilic substitution of a halide from a 2-halopropanoic acid by the phenoxide ion of hydroquinone.[1][5][6] A primary challenge in this synthesis is preventing the dialkylation of hydroquinone. This can be mitigated by using a large excess of hydroquinone.[1]

Materials:

  • Hydroquinone

  • (S)-2-chloropropanoic acid sodium salt (or (S)-2-chloropropanoic acid)

  • Sodium hydroxide (NaOH)

  • Sodium bisulfite (NaHSO₃) (optional, to prevent oxidation of hydroquinone)

  • Water

  • Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl) for acidification

  • Methyl isobutyl ketone (MIBK) for extraction (optional)[3]

  • Standard laboratory glassware (reaction flask, reflux condenser, separatory funnel, etc.)

Procedure:

  • Reaction Setup: In a reaction flask, charge hydroquinone and a small amount of sodium bisulfite (if used) with water.[3]

  • Base Addition: While stirring and maintaining a nitrogen blanket to prevent oxidation, heat the mixture. Add a solution of sodium hydroxide.

  • Addition of Halopropanoic Acid: Heat the solution to 65°C and add an aqueous solution of (S)-2-chloropropanoic acid sodium salt.[3]

  • Reaction: Maintain the reaction mixture at 65°C for 4 hours with continuous stirring.[3]

  • Work-up:

    • Cool the reaction mixture and adjust the pH to approximately 11 with phosphoric acid.[3]

    • The product, 2-(4-hydroxyphenoxy)propanoic acid, will precipitate upon acidification. Carefully acidify the solution with concentrated HCl until it is acidic to litmus paper.[1][7]

    • Collect the solid product by vacuum filtration.

    • Wash the collected solid with water.[3]

  • Purification: The crude product can be further purified by recrystallization from hot water.[3]

  • Characterization:

    • Melting Point: Expected to be around 136-137.5°C.[3][4]

    • ¹H NMR (acetone-d₆): δ 1.52 (d, J=6.8 Hz, 3H), 4.67 (q, J=6.8 Hz, 1H), 6.75 (m, 4H).[3][4]

    • IR (KBr): 3265 cm⁻¹ (O-H), 1707 cm⁻¹ (C=O).[3][4]

Method 2: Hydrolysis of 2-(4-acetoxyphenoxy)propanoic acid

This method involves the hydrolysis of an ester precursor to yield the final product.

Materials:

  • 2-(4-acetoxyphenoxy)propanoic acid (1.2 g, 5.3 mmol)

  • Ethanol (15 mL)

  • Concentrated hydrochloric acid (36%) (2 drops)[1][4]

Procedure:

  • In a round-bottom flask, combine 1.2 g (5.3 mmol) of 2-(4-acetoxyphenoxy)propanoic acid with 15 mL of ethanol.[1][4]

  • Add 2 drops of concentrated hydrochloric acid to the mixture.[1][4]

  • Reflux the mixture for 2 hours.[1][4]

  • After cooling, remove the ethanol under reduced pressure to yield the crude 2-(4-hydroxyphenoxy)propanoic acid.[1][4]

  • The product can be further purified by recrystallization if necessary.[1]

Visualizations

Williamson_Ether_Synthesis_Workflow start Start reagents Hydroquinone & 2-Halopropanoic Acid start->reagents Combine Starting Materials base_addition Add Base (e.g., NaOH) & Heat to 65°C reagents->base_addition reaction Reaction (4 hours at 65°C) base_addition->reaction workup Work-up: Cool & Acidify (HCl) reaction->workup filtration Vacuum Filtration workup->filtration purification Recrystallization (Hot Water) filtration->purification Crude Product product 2-(4-hydroxyphenoxy)propanoic acid purification->product Pure Product Signaling_Pathway_Inhibition Substrate Acetyl-CoA Enzyme Acetyl-CoA Carboxylase (ACCase) Substrate->Enzyme Binds to Product Malonyl-CoA Enzyme->Product Catalyzes FattyAcids Fatty Acid Biosynthesis Product->FattyAcids Herbicide Aryloxyphenoxypropionate Herbicides Herbicide->Enzyme Inhibits

References

Application Notes and Protocols for the Biocatalytic Production of (R)-2-(4-Hydroxyphenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-(4-Hydroxyphenoxy)propanoic acid ((R)-HPPA) is a crucial chiral intermediate in the synthesis of several aryloxyphenoxypropionate herbicides. The demand for enantiomerically pure (R)-HPPA has driven the development of sustainable and selective production methods. Biocatalysis, leveraging the specificity of whole microbial cells and isolated enzymes, offers a green alternative to traditional chemical synthesis, which often involves harsh conditions, expensive reagents, and challenges in achieving high enantiopurity.

These application notes provide a detailed overview and protocols for three distinct biocatalytic strategies for the production of (R)-HPPA:

  • Microbial Hydroxylation: Utilizing whole cells of the fungus Beauveria bassiana for the regioselective hydroxylation of (R)-2-phenoxypropionic acid ((R)-PPA).

  • Enzymatic Hydroxylation: Employing an isolated fungal peroxygenase for the direct and selective hydroxylation of (R)-PPA.

  • Enzymatic Kinetic Resolution: Using a lipase to resolve a racemic mixture of 2-(4-hydroxyphenoxy)propionic acid ethyl ester.

Data Presentation: Comparison of Biocatalytic Methods

The following table summarizes the key quantitative data for the different biocatalytic approaches to (R)-HPPA production, allowing for easy comparison of their respective advantages and limitations.

ParameterMicrobial Hydroxylation (Beauveria bassiana)Enzymatic Hydroxylation (Fungal Peroxygenase)Enzymatic Kinetic Resolution (Lipase AK)
Biocatalyst Beauveria bassiana ZJB16007 (whole-cell)Unspecific Peroxygenase from Agrocybe aegerita (isolated enzyme)Lipase AK (isolated enzyme)
Substrate (R)-2-Phenoxypropionic acid ((R)-PPA)2-Phenoxypropionic acid (POPA)(±)-2-(4-Hydroxyphenyl)propionic acid ethyl ester
Reaction Type Regioselective C-H hydroxylationH₂O₂-dependent regioselective C-H hydroxylationEnantioselective hydrolysis
Key Reagents Nutrient medium, (R)-PPABuffer, POPA, H₂O₂Buffer, racemic ester
Temperature 28°C[1]Room Temperature45°C
pH 5.0[1]5.0 - 8.05.5
Reaction Time 11 days[1]Variable (minutes to hours)40 hours
Product Titer/Yield 77.78% yield[1]Yield not specified, but regioselectivity is high (~98%)[2]Up to 49% conversion
Enantiomeric Excess (ee) High (starting from enantiopure (R)-PPA)60% ee of the (R)-isomer[2]98% ee of the (R)-acid
Advantages No need for enzyme purification, potential for high titers.High regioselectivity, operates under mild conditions.High enantioselectivity.
Disadvantages Long reaction times, complex downstream processing.Requires a continuous supply of H₂O₂, potential for enzyme inactivation.Theoretical maximum yield of 50%, requires esterification of the substrate.

Experimental Protocols

Protocol 1: Microbial Hydroxylation using Beauveria bassiana in Solid-State Fermentation

This protocol is based on the solid-state fermentation (SSF) method for producing (R)-HPPA from (R)-PPA using Beauveria bassiana.

1. Materials and Equipment:

  • Beauveria bassiana ZJB16007 strain

  • Rice bran

  • Silkworm chrysalis powder

  • Nutrient salts solution

  • (R)-2-Phenoxypropionic acid ((R)-PPA)

  • Autoclave

  • Incubator (28°C)

  • Flasks for fermentation

  • Analytical balance

  • pH meter

  • HPLC for analysis

2. Inoculum Preparation:

  • Culture B. bassiana on Potato Dextrose Agar (PDA) plates for 10-14 days at 25°C until sporulation.

  • Harvest conidia by adding sterile 0.1% (v/v) Tween 80 solution to the plates and gently scraping the surface.

  • Determine the conidial concentration using a hemocytometer and adjust to the desired concentration (e.g., 10⁷ conidia/mL).

3. Solid-State Fermentation Medium Preparation:

  • Prepare the solid substrate mixture: 5.25 g of rice bran and 2.25 g of silkworm chrysalis powder per flask.[1]

  • Prepare the nutrient salts solution containing 50 g/L of (R)-PPA.[3]

  • Adjust the pH of the nutrient salts solution to 5.0.[1]

  • Add 12 mL of the nutrient salts solution to the solid substrate mixture in each flask.[1]

  • Autoclave the flasks containing the moistened solid medium at 121°C for 20 minutes.

4. Fermentation:

  • Inoculate the sterile solid medium with the prepared B. bassiana conidial suspension.

  • Incubate the flasks at 28°C for 11 days.[1]

5. Downstream Processing (Extraction and Purification):

  • After incubation, extract the solid ferment with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture to remove fungal biomass and solid substrate.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the (R)-HPPA from the crude extract using techniques such as crystallization or column chromatography.

  • Analyze the purity and yield of (R)-HPPA using HPLC.

Protocol 2: Enzymatic Hydroxylation using Fungal Peroxygenase

This protocol describes the in vitro enzymatic synthesis of (R)-HPPA from (R)-PPA using a fungal peroxygenase.

1. Materials and Equipment:

  • Unspecific Peroxygenase (UPO) from Agrocybe aegerita

  • (R)-2-Phenoxypropionic acid ((R)-PPA)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 1 mM)

  • Phosphate buffer (e.g., 100 mM, pH 7.0)

  • Ascorbic acid

  • Magnetic stirrer and stir bar

  • pH meter

  • Syringe pump for H₂O₂ addition

  • HPLC for analysis

2. Reaction Setup:

  • Prepare a reaction mixture in a suitable vessel containing:

    • (R)-PPA (e.g., 500 µM) in phosphate buffer (pH 7.0).[2]

    • UPO enzyme (e.g., 1 U/mL).[2]

    • Ascorbic acid (at a molar ratio of at least 3.25:1 to the expected product to prevent polymerization).[2]

  • Stir the reaction mixture gently at room temperature.

3. Reaction Initiation and Monitoring:

  • Initiate the reaction by the controlled addition of H₂O₂ solution (e.g., 1 mM) using a syringe pump. A slow and continuous addition is crucial to avoid enzyme inactivation.

  • Monitor the progress of the reaction by taking aliquots at different time points and analyzing the formation of (R)-HPPA by HPLC.

4. Product Isolation and Analysis:

  • Once the reaction is complete, stop the reaction by denaturing the enzyme (e.g., by adding a water-miscible organic solvent like acetonitrile or by heat treatment).

  • Filter the reaction mixture to remove any precipitated protein.

  • Analyze the concentration and enantiomeric excess of (R)-HPPA in the filtrate using chiral HPLC.

  • If necessary, purify the product from the reaction mixture using appropriate chromatographic techniques.

Protocol 3: Enzymatic Kinetic Resolution using Lipase AK

This protocol outlines the kinetic resolution of racemic 2-(4-hydroxyphenyl)propionic acid ethyl ester to produce (R)-HPPA.

1. Materials and Equipment:

  • Lipase AK

  • (±)-2-(4-hydroxyphenyl)propionic acid ethyl ester (racemic substrate)

  • Aqueous buffer solution (pH 5.5)

  • Water bath or incubator shaker (45°C)

  • pH meter

  • Centrifuge

  • HPLC for analysis

2. Reaction Procedure:

  • Prepare the reaction mixture in a suitable vessel:

    • Dissolve 0.04 mmol of (±)-2-(4-hydroxyphenyl)propionic acid ethyl ester in the aqueous buffer (pH 5.5).

    • Add 10 mg of Lipase AK.

  • Incubate the reaction mixture at 45°C with agitation for 40 hours.

3. Work-up and Analysis:

  • Stop the reaction, for example, by adding a solvent to denature the enzyme or by filtration if the enzyme is immobilized.

  • Separate the unreacted (S)-ester from the produced (R)-acid. This can be achieved by liquid-liquid extraction at different pH values.

    • Acidify the reaction mixture to protonate the (R)-HPPA.

    • Extract the unreacted (S)-ester with a non-polar organic solvent (e.g., diethyl ether).

    • Basify the aqueous layer and then re-acidify to isolate the (R)-HPPA, followed by extraction with an organic solvent.

  • Analyze the conversion and the enantiomeric excess of the produced (R)-HPPA and the remaining (S)-ester using chiral HPLC.

Visualization of Workflows and Pathways

Experimental Workflow for Microbial Hydroxylation

Microbial_Hydroxylation_Workflow cluster_prep Preparation cluster_biotransformation Biotransformation cluster_dsp Downstream Processing Inoculum Inoculum Preparation (B. bassiana) Fermentation Solid-State Fermentation (28°C, 11 days) Inoculum->Fermentation Medium Solid-State Medium (Rice Bran + (R)-PPA) Medium->Fermentation Extraction Solvent Extraction Fermentation->Extraction Harvest Purification Purification (Crystallization/Chromatography) Extraction->Purification Product (R)-HPPA Purification->Product

Caption: Workflow for (R)-HPPA production via microbial hydroxylation.

Biocatalytic Pathway of Peroxygenase-Catalyzed Hydroxylation

Peroxygenase_Pathway cluster_reactants Reactants cluster_enzyme Enzymatic Reaction cluster_products Products RPPA (R)-2-Phenoxypropionic Acid ((R)-PPA) UPO Unspecific Peroxygenase (UPO) RPPA->UPO H2O2 Hydrogen Peroxide (H₂O₂) H2O2->UPO RHPPA This compound ((R)-HPPA) UPO->RHPPA Hydroxylation H2O Water (H₂O) UPO->H2O

Caption: Peroxygenase-catalyzed hydroxylation of (R)-PPA to (R)-HPPA.

Logical Relationship in Lipase-Catalyzed Kinetic Resolution

Kinetic_Resolution_Logic cluster_reaction Enzymatic Hydrolysis RacemicEster Racemic Ester ((R,S)-HPPA-Et) Lipase Lipase AK (pH 5.5, 45°C) RacemicEster->Lipase R_Acid (R)-HPPA Acid Lipase->R_Acid k_R (fast) S_Ester Unreacted (S)-HPPA-Et Lipase->S_Ester k_S (slow)

Caption: Kinetic resolution of racemic HPPA ester using lipase.

References

Application Notes and Protocols for Microbial Hydroxylation of (R)-2-Phenoxypropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the microbial hydroxylation of (R)-2-phenoxypropionic acid (R-PPA). This biotransformation is a key step in the synthesis of valuable chemical intermediates, particularly (R)-2-(4-hydroxyphenoxy)propionic acid (R-HPPA), which is a crucial precursor for aryloxyphenoxypropionate (APP) herbicides.[1][2][3][4] Microbial hydroxylation offers a green and stereoselective alternative to traditional chemical synthesis methods.

The primary microorganisms employed for this biotransformation are fungi, with notable examples including species of Beauveria, Aspergillus, and Penicillium.[1][2][5] These fungi possess hydroxylase enzymes, such as cytochrome P450 monooxygenases, that can regioselectively introduce a hydroxyl group onto the aromatic ring of R-PPA, predominantly at the C-4 position, to yield R-HPPA.[2][6][7][8][9]

This document outlines the screening of potent microbial strains, detailed fermentation protocols, and methods for product analysis, providing a practical guide for laboratory-scale production and process optimization.

Data Presentation: Quantitative Summary of Microbial Hydroxylation

The following table summarizes the performance of various fungal strains in the hydroxylation of (R)-2-phenoxypropionic acid to (R)-2-(4-hydroxyphenoxy)propionic acid.

MicroorganismSubstrate (R-PPA) Concentration (g/L)Product (R-HPPA) Titer (g/L)Conversion Rate (%)Cultivation Time (h)Reference
Aspergillus versicolor A1210Not specified40.2472[1][2]
Penicillium oxalicum A510Not specified21.1872[1][2]
Beauveria bassiana CCN-A7 (mutant)209.6Not specified168[5]
Beauveria bassiana CCN-A7 (optimized static culture)2019.53Not specified168[5]
Beauveria bassiana (biofilm fermentation)Not specified22.2Not specifiedNot specified[10]
Beauveria bassiana (two-stage fermentation)Not specified50100Not specified[10]
Beauveria bassiana CCN-7 (mutant)5036.88Not specifiedNot specified[11]

Experimental Protocols

Protocol 1: High-Throughput Screening of Fungal Isolates for Hydroxylation Activity

This protocol is adapted from a 96-well microplate assay for the rapid screening of fungi capable of hydroxylating R-PPA to R-HPPA.[1][2][4]

1. Materials:

  • 96-well microplates

  • Fungal isolates from environmental samples

  • Screening medium (e.g., Potato Dextrose Broth)

  • (R)-2-phenoxypropionic acid (R-PPA) solution (10 g/L, sterilized)

  • Sodium nitrite (NaNO₂) solution (6.0 g/L, pH adjusted to 2.4)

  • Spectrophotometer (plate reader)

2. Procedure:

  • Inoculate each well of a 96-well microplate containing 200 µL of screening medium with a single fungal isolate.

  • Incubate the plates at 28°C with shaking (200 rpm) for 48 hours to allow for initial growth.

  • Add 20 µL of the sterile R-PPA solution to each well.

  • Continue incubation for another 72 hours under the same conditions.

  • After incubation, centrifuge the microplate to pellet the biomass.

  • Transfer 100 µL of the supernatant from each well to a new 96-well plate.

  • Add 100 µL of the NaNO₂ solution to each well.

  • Incubate the plate at 60°C for 40 minutes to allow for color development.[1][2]

  • Measure the absorbance at 420 nm using a microplate reader.[1][2]

  • Wells exhibiting a color change (indicating the presence of R-HPPA) and higher absorbance values are considered positive hits.

Protocol 2: Cultivation and Biotransformation using Beauveria bassiana

This protocol describes the cultivation of Beauveria bassiana and subsequent biotransformation of R-PPA.

1. Inoculum Preparation:

  • Maintain Beauveria bassiana cultures on Sabouraud Dextrose Agar with Yeast Extract (SDYA) plates.[12]

  • For inoculum, add a loopful of mycelia or conidia to a 250 mL Erlenmeyer flask containing 50 mL of Sabouraud Dextrose Broth.[12]

  • Incubate at 25-28°C on a rotary shaker at 120-150 rpm for 72 hours.[12][13]

2. Fermentation and Biotransformation:

  • Prepare the fermentation medium. An optimized medium for Beauveria bassiana CCN-A7 contains (per liter): 38.81 g glucose and 7.28 g peptone.[5]

  • Inoculate 100 mL of the fermentation medium in a 500 mL Erlenmeyer flask with 13.3% (v/v) of the seed culture.[5]

  • Incubate at 28°C. For enhanced production, static cultivation may be employed.[5]

  • After a period of initial growth (e.g., 3 days), add the substrate R-PPA to a final concentration of 20 g/L.

  • For some optimized processes, hydrogen peroxide (H₂O₂) can be added to a final concentration of 1.08 g/L to potentially enhance the hydroxylation activity.[5]

  • Continue the cultivation for a total of 7 days (or as determined by time-course experiments).[5]

  • Monitor the conversion of R-PPA and the formation of R-HPPA periodically using HPLC.

Protocol 3: Extraction and Analysis of R-HPPA

This protocol outlines the extraction and analysis of the product from the fermentation broth.

1. Extraction:

  • Centrifuge the fermentation broth to separate the biomass.

  • Acidify the supernatant to pH 2-3 with HCl.

  • Extract the acidified supernatant with an equal volume of an organic solvent such as ethyl acetate or methyl isobutyl ketone.[14]

  • Repeat the extraction twice.

  • Pool the organic phases and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

2. HPLC Analysis:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column.

  • Mobile Phase: A mixture of acetonitrile and water (with 0.1% formic acid), run in an isocratic or gradient mode.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Quantification: Prepare standard curves for both R-PPA and R-HPPA to determine their concentrations in the samples.

Mandatory Visualizations

experimental_workflow cluster_screening Strain Screening cluster_fermentation Fermentation & Biotransformation cluster_analysis Product Analysis s1 Fungal Isolate Inoculation (96-well plate) s2 Incubation & Growth s1->s2 s3 Substrate Addition (R-PPA) s2->s3 s4 Biotransformation s3->s4 s5 Colorimetric Assay (NaNO2) s4->s5 s6 Selection of Positive Hits s5->s6 f1 Inoculum Preparation (Beauveria bassiana) s6->f1 Potent Strain f2 Fermentation f1->f2 f3 Substrate & Inducer Addition f2->f3 f4 Production Phase f3->f4 a1 Broth Harvesting f4->a1 Fermentation Broth a2 Extraction of R-HPPA a1->a2 a3 HPLC Analysis a2->a3 a4 Quantification a3->a4

Caption: Experimental workflow for microbial hydroxylation of (R)-2-phenoxypropionic acid.

enzymatic_reaction cluster_reaction Enzymatic Hydroxylation RPPA (R)-2-Phenoxypropionic Acid (Substrate) Enzyme Fungal Hydroxylase (e.g., Cytochrome P450) RPPA->Enzyme RHPPA (R)-2-(4-Hydroxyphenoxy)propionic Acid (Product) Enzyme->RHPPA Byproducts H2O + NADP+ Enzyme->Byproducts Cofactors O2 + NADPH + H+ Cofactors->Enzyme

Caption: Proposed enzymatic reaction for the hydroxylation of R-PPA by fungal enzymes.

References

Fermentation Protocol for the Production of Hydroxypyridinone-Based Siderophores (HPOPA) by Beauveria bassiana

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the fermentation of the entomopathogenic fungus Beauveria bassiana to produce hydroxypyridinone-based siderophores (HPOPA). Siderophores are high-affinity iron-chelating compounds with significant potential in drug development, particularly as iron chelators for treating iron overload diseases and as novel antimicrobial agents. This protocol outlines the submerged fermentation process, downstream extraction and purification, and quantification of HPOPA.

Overview of HPOPA Production Workflow

The overall process for producing HPOPA from Beauveria bassiana involves several key stages, from initial culture preparation to the final purification and analysis of the target siderophores. The workflow is designed to optimize the yield and purity of HPOPA for research and development purposes.

HPOPA_Production_Workflow cluster_0 Upstream Processing cluster_1 Downstream Processing cluster_2 Analysis Strain_Maintenance Strain Maintenance (B. bassiana) Inoculum_Preparation Inoculum Preparation Strain_Maintenance->Inoculum_Preparation Activate strain Fermentation Submerged Fermentation Inoculum_Preparation->Fermentation Inoculate production medium Biomass_Separation Biomass Separation Fermentation->Biomass_Separation Harvest broth Extraction Siderophore Extraction Biomass_Separation->Extraction Collect supernatant Purification Purification Extraction->Purification Crude extract Quantification Quantification (CAS/HPLC) Purification->Quantification Purified HPOPA Characterization Structural Characterization Quantification->Characterization Quantified HPOPA

Caption: Workflow for HPOPA production from Beauveria bassiana.

Experimental Protocols

Strain Maintenance and Inoculum Preparation

2.1.1. Materials:

  • Beauveria bassiana strain

  • Potato Dextrose Agar (PDA) plates

  • Sterile cryovials

  • 10% glycerol solution (sterile)

  • Potato Dextrose Broth (PDB)

  • Sterile distilled water

  • Incubator

  • Shaking incubator

2.1.2. Protocol:

  • Strain Maintenance: Maintain the Beauveria bassiana strain on Potato Dextrose Agar (PDA) plates at 25°C for 10 days to achieve good sporulation. For long-term storage, scrape conidia from the PDA surface and suspend them in a sterile 10% glycerol solution. Store the spore suspension in cryovials at -80°C.

  • Inoculum Preparation:

    • Aseptically add 10 mL of sterile distilled water containing 0.05% (v/v) Tween 80 to a sporulating PDA culture of B. bassiana.

    • Gently scrape the surface with a sterile loop to dislodge the conidia.

    • Determine the conidial concentration using a hemocytometer and adjust the suspension to a final concentration of 1 x 10^7 conidia/mL.

    • Inoculate a 250 mL Erlenmeyer flask containing 50 mL of Potato Dextrose Broth (PDB) with the spore suspension to a final concentration of 1 x 10^6 conidia/mL.

    • Incubate the flask in a shaking incubator at 25°C and 200 rpm for 3 days. This culture will serve as the inoculum for the production fermentation.

Submerged Fermentation for HPOPA Production

2.2.1. Production Medium: A modified Czapek-Dox medium is recommended for optimal secondary metabolite production. The composition of the production medium is detailed in Table 1. Prepare the medium and sterilize by autoclaving at 121°C for 15 minutes.

Table 1: Production Medium Composition for Beauveria bassiana

Component Concentration (g/L)
Sucrose 22.5
Yeast Extract 6.0
KH₂PO₄ 0.48
MgSO₄·7H₂O 0.72
NH₄NO₃ 0.06
CaCl₂ 0.24

| pH | 6.0 |

2.2.2. Fermentation Conditions: Optimal fermentation parameters for HPOPA production are summarized in Table 2.

Table 2: Optimal Fermentation Parameters

Parameter Optimal Value
Temperature 25-30°C[1]
pH 6.0-7.0[1]
Agitation 200-250 rpm[2]
Aeration 1 vvm (if using a bioreactor)[3]

| Incubation Time | 7-14 days[4][5] |

2.2.3. Protocol:

  • Prepare the production medium (Table 1) in a suitable fermentation vessel (e.g., 2 L baffled flasks or a stirred-tank bioreactor).

  • Sterilize the medium and vessel.

  • Inoculate the production medium with 10% (v/v) of the prepared inoculum culture.

  • Incubate the culture under the optimal conditions specified in Table 2.

  • Monitor the fermentation by periodically taking samples to measure biomass, pH, and siderophore production.

Downstream Processing: Extraction and Purification of HPOPA

2.3.1. Materials:

  • Centrifuge

  • Filtration apparatus (e.g., Whatman No. 1 filter paper)

  • Amberlite XAD-400 or similar non-ionic polymeric adsorbent resin

  • Glass column for chromatography

  • Solvents: Methanol, Chloroform, Ethyl acetate

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

2.3.2. Protocol:

  • Biomass Separation: After the fermentation period, harvest the culture broth and separate the fungal biomass from the supernatant by centrifugation at 8,000 rpm for 15 minutes. The supernatant contains the extracellular HPOPA.

  • Siderophore Extraction:

    • Pass the supernatant through a column packed with Amberlite XAD-400 resin.

    • Wash the column with two column volumes of distilled water to remove unbound compounds.

    • Elute the bound siderophores with methanol.

    • Concentrate the methanolic eluate to dryness using a rotary evaporator.

  • Purification:

    • Redissolve the dried extract in a minimal volume of methanol.

    • Further purify the HPOPA using column chromatography on silica gel, eluting with a gradient of chloroform and methanol.

    • For high purity, subject the collected fractions containing HPOPA to reverse-phase HPLC on a C18 column. A common mobile phase is a gradient of methanol and water with 0.1% formic acid.[6]

Quantification of HPOPA

2.4.1. Chrome Azurol S (CAS) Assay (Qualitative and Semi-Quantitative): The CAS assay is a universal method for detecting siderophores. It relies on the competition for iron between the siderophore and the strong chelator, chrome azurol S.

  • CAS Agar Plate Method (Qualitative):

    • Prepare CAS agar plates.

    • Spot a small volume of the culture supernatant onto the plate.

    • Incubation at room temperature will result in a color change from blue to orange/yellow in the presence of siderophores. The diameter of the halo is indicative of the amount of siderophore produced.

  • Liquid CAS Assay (Semi-Quantitative):

    • Mix the culture supernatant with the CAS shuttle solution.

    • Measure the change in absorbance at 630 nm.

    • The percentage of siderophore units can be calculated using the formula: [(Ar - As) / Ar] x 100, where Ar is the absorbance of the reference (uninoculated medium + CAS solution) and As is the absorbance of the sample.

2.4.2. High-Performance Liquid Chromatography (HPLC) (Quantitative): HPLC is a precise method for quantifying specific siderophores like HPOPA.

  • Method:

    • Use a C18 reverse-phase column.

    • Employ a mobile phase gradient of methanol and water, both containing 0.1% formic acid.

    • Detect the eluting compounds using a UV-Vis detector, monitoring at wavelengths between 215 nm and 480 nm. Hydroxamate siderophores typically show an absorbance peak around 420-450 nm when complexed with iron.[7]

    • Quantify the HPOPA concentration by comparing the peak area to a standard curve generated with a purified HPOPA standard.

Signaling Pathway for Siderophore Biosynthesis

The production of siderophores in fungi is tightly regulated by the availability of iron. Under iron-limiting conditions, a signaling cascade is activated, leading to the expression of genes involved in siderophore biosynthesis and transport.

Siderophore_Biosynthesis_Pathway Low_Iron Low Iron Environment SreA_Repression_Lifted Repression by SreA is Lifted Low_Iron->SreA_Repression_Lifted HapX_Activation Activation of HapX Transcription Factor SreA_Repression_Lifted->HapX_Activation SID_Gene_Expression Expression of SID Genes (Siderophore Biosynthesis Genes) HapX_Activation->SID_Gene_Expression Siderophore_Biosynthesis Siderophore Biosynthesis SID_Gene_Expression->Siderophore_Biosynthesis Siderophore_Export Siderophore Export Siderophore_Biosynthesis->Siderophore_Export Iron_Chelation Fe(III) Chelation Siderophore_Export->Iron_Chelation Siderophore_Uptake Siderophore-Fe(III) Complex Uptake Iron_Chelation->Siderophore_Uptake

References

Application Notes and Protocols for Chiral Separation of 2-(4-hydroxyphenoxy)propanoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-hydroxyphenoxy)propanoic acid is a chiral carboxylic acid and a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The enantiomers of this compound can exhibit different pharmacological and toxicological profiles, making their separation and analysis crucial for drug development and regulatory compliance. This document provides detailed application notes and protocols for the chiral separation of 2-(4-hydroxyphenoxy)propanoic acid enantiomers using High-Performance Liquid Chromatography (HPLC).

Principle of Chiral Separation by HPLC

Chiral separation by HPLC is a direct method that employs a chiral stationary phase (CSP) to differentiate between enantiomers.[1] The CSP creates a chiral environment where the enantiomers of the analyte form transient diastereomeric complexes with differing stabilities, leading to different retention times and, thus, their separation.[1] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for the separation of a wide range of chiral compounds, including aryloxypropanoic acids.[2][3][4]

Recommended Method: Normal-Phase HPLC

Normal-phase HPLC is a widely used and effective technique for the chiral separation of 2-(4-hydroxyphenoxy)propanoic acid.[2][3][5] This method typically utilizes a nonpolar mobile phase, such as a mixture of hexane and an alcohol, in combination with a polysaccharide-based chiral stationary phase.[2][3]

Key Experimental Parameters and Data

The following tables summarize the key experimental parameters and resulting data for the chiral separation of 2-(4-hydroxyphenoxy)propanoic acid enantiomers based on established methods.

ParameterConditionReference
Compound Name 2-(4-hydroxyphenoxy)propanoic acid[6][7]
Chromatographic Mode Normal Phase[6]
Column Information
Trade Name CHIRALPAK® IJ[6]
Column Size 4.6 x 250 mm[6]
Particle Size 5 µm[6]
Chromatographic Conditions
Mobile Phase n-hexane / ethanol / trifluoroacetic acid = 80 / 20 / 0.1 (v/v/v)[6]
Flow Rate 1.0 mL/min[6]
Temperature 25 °C[6]
Detection UV-VIS at 230 nm[6]
Injection Volume 5 µL[6]
Chromatographic Data
Peak No. Retention Time (min) Capacity Factor (k') Notes
17.81.60Elution order not specified
28.41.79Elution order not specified
Separation Parameters
Alpha Value (α) 1.12[6]
Resolution (Rs) 1.63[6]

Experimental Protocol: Chiral HPLC Separation

This protocol provides a step-by-step guide for the chiral separation of 2-(4-hydroxyphenoxy)propanoic acid enantiomers.

Materials and Reagents
  • Racemic 2-(4-hydroxyphenoxy)propanoic acid standard

  • n-Hexane (HPLC grade)

  • Ethanol (HPLC grade)

  • Trifluoroacetic acid (TFA) (HPLC grade)

  • Sample solvent: Mobile phase or a compatible solvent (e.g., ethanol)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or binary pump

    • Autosampler

    • Column thermostat

    • UV-Vis detector

Chromatographic Conditions
  • Column: CHIRALPAK® IJ (4.6 x 250 mm, 5 µm) or equivalent polysaccharide-based CSP.

  • Mobile Phase: n-Hexane / Ethanol / Trifluoroacetic Acid (80:20:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 25 °C.[6]

  • Detection Wavelength: 230 nm.[6]

  • Injection Volume: 5 µL.[6]

Sample Preparation
  • Prepare a stock solution of racemic 2-(4-hydroxyphenoxy)propanoic acid at a concentration of approximately 1 mg/mL in the mobile phase or ethanol.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

HPLC System Preparation and Operation
  • Equilibrate the CHIRALPAK® IJ column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Set the column temperature to 25 °C.

  • Set the UV detector to 230 nm.

  • Inject 5 µL of the prepared sample solution.

  • Run the analysis for a sufficient time to allow for the elution of both enantiomers (approximately 10-15 minutes).

  • Record the chromatogram and integrate the peaks to determine retention times, peak areas, and resolution.

Method Development and Optimization

For achieving baseline separation, further optimization of the chromatographic conditions may be necessary.

Mobile Phase Composition
  • Alcohol Modifier: The type and concentration of the alcohol modifier (e.g., ethanol, isopropanol) significantly influence the separation.[2] Varying the alcohol percentage (e.g., from 10% to 30%) can impact retention times and resolution.

  • Acidic Additive: A small amount of an acidic additive like TFA or acetic acid is often crucial for improving peak shape and resolution for acidic analytes like 2-(4-hydroxyphenoxy)propanoic acid.[2] The concentration can be optimized (e.g., 0.05% to 0.2%).

Flow Rate

Lowering the flow rate (e.g., to 0.7 or 0.5 mL/min) can sometimes improve resolution by allowing for more interactions between the analyte and the CSP.[2]

Temperature

Temperature can have a significant effect on chiral separations.[2] Evaluating the separation at different temperatures (e.g., 15 °C, 25 °C, 40 °C) can help optimize the resolution.[2]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase (Hexane/Ethanol/TFA) C Equilibrate HPLC Column A->C B Prepare Sample (1 mg/mL in mobile phase) D Inject Sample B->D C->D E Chromatographic Separation D->E F UV Detection (230 nm) E->F G Record Chromatogram F->G H Integrate Peaks G->H I Calculate Resolution & Purity H->I

Caption: Workflow for Chiral HPLC Separation.

Logical Relationship for Method Optimization

optimization_logic Start Initial Separation NoSep No or Poor Resolution? Start->NoSep VaryMP Vary Mobile Phase (Alcohol %) NoSep->VaryMP Yes GoodSep Baseline Resolution NoSep->GoodSep No VaryTemp Vary Temperature VaryMP->VaryTemp VaryFlow Vary Flow Rate VaryTemp->VaryFlow VaryFlow->NoSep Re-evaluate

Caption: Decision Tree for Method Optimization.

Conclusion

The chiral separation of 2-(4-hydroxyphenoxy)propanoic acid enantiomers can be successfully achieved using normal-phase HPLC with a polysaccharide-based chiral stationary phase. The provided protocol offers a robust starting point for this separation. For challenging separations, a systematic optimization of the mobile phase composition, flow rate, and temperature is recommended to achieve baseline resolution. These application notes and protocols serve as a valuable resource for researchers and scientists involved in the analysis and purification of chiral compounds.

References

Application Note: Chiral Resolution of Phenoxypropionic Acids by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the chiral resolution of phenoxypropionic acids using High-Performance Liquid Chromatography (HPLC). Phenoxypropionic acids are a class of herbicides where the herbicidal activity is often enantiomer-specific, making the separation and quantification of individual enantiomers crucial for environmental and toxicological assessments.[1] This document outlines methods using various chiral stationary phases (CSPs) and includes comprehensive experimental parameters and quantitative data to guide researchers, scientists, and drug development professionals in establishing robust analytical methods.

Introduction

Phenoxypropionic acids, such as mecoprop (MCPP) and dichlorprop (DCPP), are widely used chiral herbicides.[1] The biological activity of these compounds typically resides in a single enantiomer, while the other may be less active or inactive.[1] Therefore, regulatory agencies and environmental monitoring programs increasingly require enantioselective analysis to accurately assess their efficacy and environmental impact.[1][2]

High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is the predominant technique for resolving enantiomers of chiral pesticides.[3] The principle of chiral chromatography lies in the differential interaction between the enantiomers and the chiral selector immobilized on the stationary phase. This interaction forms transient diastereomeric complexes, leading to different retention times and enabling their separation.[4][5] The most successful CSPs for this class of compounds include polysaccharide-based, macrocyclic glycopeptide, and cyclodextrin-based phases.[3][6][7]

This document provides protocols for both normal-phase and reversed-phase HPLC methods, summarizing the key performance data to facilitate method selection and development.

Experimental Protocols

Protocol 1: Normal-Phase HPLC for General Phenoxypropionic Acids

This protocol is a general method adaptable for various phenoxypropionic acids using a polysaccharide-based CSP, which is known for its broad enantioselectivity.[6]

1. Materials and Reagents:

  • Racemic standards of the target phenoxypropionic acid (e.g., 2-Phenoxypropionic acid, Mecoprop)
  • Enantiomerically pure standards for peak identification (if available)
  • HPLC-grade n-hexane
  • HPLC-grade 2-propanol (IPA) or ethanol (EtOH)
  • Trifluoroacetic acid (TFA) or Acetic Acid (AcOH)
  • Chiral Stationary Phase: Amylose or Cellulose-based column (e.g., Chiralpak® AD-H, Chiralcel® OD-H)

2. Chromatographic Conditions:

  • Column: Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm
  • Mobile Phase: n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v)[6]
  • Flow Rate: 1.0 mL/min[6]
  • Column Temperature: 25 °C[6]
  • Detection: UV at 230 nm or 280 nm[1]
  • Injection Volume: 10 µL

3. Sample Preparation:

  • Prepare a stock solution of the racemic standard at 1 mg/mL in mobile phase.
  • Prepare working standards by diluting the stock solution to a final concentration of 10-50 µg/mL.
  • Ensure samples are fully dissolved and filter through a 0.45 µm syringe filter before injection.

4. Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
  • If available, inject individual enantiomer solutions to determine their respective retention times and elution order.
  • Inject the racemic standard solution and record the chromatogram.
  • Calculate the retention factors (k'), separation factor (α), and resolution (Rs). A resolution greater than 1.5 is considered baseline separation.[6]

Protocol 2: Reversed-Phase HPLC-MS/MS for Mecoprop and Dichlorprop in Water Samples

This protocol is a highly sensitive method for the simultaneous enantioselective quantification of mecoprop and dichlorprop in environmental water samples using a cyclodextrin-based CSP coupled with tandem mass spectrometry.[8]

1. Materials and Reagents:

  • Racemic standards of Mecoprop (MCPP) and Dichlorprop (DCPP)
  • HPLC-grade Methanol or Acetonitrile
  • Ammonium Acetate or Formic Acid (for MS compatibility)
  • Ultrapure water
  • Chiral Stationary Phase: Permethylated α-cyclodextrin column[8]
  • Sample Preparation: Supramolecular solvent (SUPRAS) composed of reverse aggregates of dodecanoic acid (DoA).[1][8]

2. Sample Preparation (Supramolecular Solvent-Based Microextraction - SUSME): [1][8]

  • To a 10 mL water sample, add the SUPRAS solvent.
  • Vortex for 2 minutes to extract the analytes into the SUPRAS.
  • Centrifuge at 4000 rpm for 10 minutes to separate the phases.
  • Transfer the SUPRAS phase to a new tube and add 100 µL of acetate buffer (pH 5.0).
  • Vortex for 1 minute to back-extract the analytes into the aqueous buffer.
  • Centrifuge at 4000 rpm for 5 minutes.
  • Collect the aqueous phase for HPLC-MS/MS analysis.

3. Chromatographic and MS Conditions:

  • Column: Permethylated α-cyclodextrin, 150 x 4.6 mm, 5 µm
  • Mobile Phase: Isocratic elution with a suitable mobile phase for LC-MS/MS (e.g., 60:40 Methanol:Water with 0.1% Formic Acid).
  • Flow Rate: 0.8 mL/min
  • Column Temperature: 30 °C
  • Injection Volume: 20 µL
  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative ion mode.[8]
  • MRM Transitions:
  • Mecoprop (MCPP): m/z 213 → 141[9]
  • Dichlorprop (DCPP): m/z 233 → 161[8][9]

Data Presentation

The following tables summarize quantitative data for the chiral separation of various phenoxypropionic acids under different HPLC conditions.

Table 1: Chiral Separation of 2-Phenoxypropionic Acid Derivatives on Polysaccharide CSPs (Normal Phase)

CompoundChiral Stationary PhaseMobile Phase (v/v/v)k'1k'2αRsReference
2-Phenylpropionic AcidAmylose tris(3,5-dimethylphenylcarbamate) (Chiralpak AD-H)n-Hexane/2-Propanol/TFA (90/10/0.1)2.152.581.202.10[6]
2-Phenoxypropionic AcidCellulose tris(3,5-dimethylphenylcarbamate) (Chiralpak IB)Isooctane / 1-Butanol--->1.5[10]
Mecoprop-methylBeta-cyclodextrin derivatized(GC Method)--1.05-
Dichlorprop-methylBeta-cyclodextrin derivatized(GC Method)--1.05-

k'1 and k'2: Retention factors of the first and second eluting enantiomers, respectively. α: Separation factor (k'2/k'1). Rs: Resolution.

Table 2: Chiral Separation of Mecoprop and Dichlorprop on a Cyclodextrin CSP (Reversed Phase)

CompoundChiral Stationary PhaseMobile PhaseRetention Time (min)Resolution (Rs)Reference
R/S-MecopropPermethylated α-cyclodextrinMethanol/Water/Acetic Acid~10-12>1.5[8]
R/S-DichlorpropPermethylated α-cyclodextrinMethanol/Water/Acetic Acid~13-15>1.5[8]

Visualizations

The following diagrams illustrate the experimental workflow and the underlying principle of chiral separation.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Racemic Phenoxypropionic Acid Sample Standard Prepare Standard (10-50 µg/mL) Sample->Standard Filter Filter through 0.45 µm filter Standard->Filter Inject Inject into HPLC System Filter->Inject Column Chiral Column (e.g., Chiralpak AD-H) Inject->Column Detect UV or MS Detector Column->Detect Chromatogram Obtain Chromatogram (Separated Peaks) Detect->Chromatogram Identify Peak Identification & Integration Chromatogram->Identify Calculate Calculate α and Rs Identify->Calculate Quantify Quantification Calculate->Quantify

Caption: General workflow for chiral HPLC analysis of phenoxypropionic acids.

G CSP Chiral Stationary Phase (CSP) Complex_S CSP-S Complex (Stronger Interaction) CSP->Complex_S Complex_R CSP-R Complex (Weaker Interaction) CSP->Complex_R R_Enantiomer R-Enantiomer R_Enantiomer->CSP Interaction S_Enantiomer S-Enantiomer S_Enantiomer->CSP Interaction Separation Differential Retention Complex_S->Separation Elutes Slower Complex_R->Separation Elutes Faster

References

Application Notes and Protocols for the Characterization of (R)-2-(4-Hydroxyphenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-(4-Hydroxyphenoxy)propanoic acid is a key chiral intermediate in the synthesis of various aryloxyphenoxypropionate herbicides. Its enantiomeric purity is crucial for the biological activity and efficacy of the final product. This document provides a comprehensive overview of the analytical techniques and detailed protocols for the characterization of this compound, ensuring its identity, purity, and enantiomeric excess.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₉H₁₀O₄[1]
Molecular Weight 182.17 g/mol [1]
Melting Point 145-148 °C
Optical Activity [α]20/D +58° (c = 1 in methanol)
Appearance Solid
CAS Number 94050-90-5

Analytical Techniques

A variety of analytical techniques are employed to characterize this compound. These include chromatographic and spectroscopic methods to determine the chemical structure, purity, and enantiomeric composition.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Reverse-phase HPLC is a standard method for assessing the purity of this compound.

Protocol: HPLC Purity Analysis

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: Newcrom R1, 5 µm particle size.

  • Mobile Phase: An isocratic mixture of acetonitrile (MeCN) and water with phosphoric acid. For Mass Spectrometry (MS) compatibility, replace phosphoric acid with formic acid.[2]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 225 nm or 275 nm.[3]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep Dissolve Sample in Mobile Phase inject Inject Sample prep->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect process Integrate Peaks & Quantify Purity detect->process

HPLC Purity Analysis Workflow.
Chiral High-Performance Liquid Chromatography (Chiral HPLC) for Enantiomeric Purity

The determination of enantiomeric excess is critical and is achieved using chiral HPLC. Several chiral stationary phases (CSPs) have been shown to be effective for the separation of the enantiomers of 2-(4-Hydroxyphenoxy)propanoic acid.

Chiral Stationary PhaseColumnMobile PhaseFlow Rate (mL/min)DetectionReference
Amylose tris(3,5-dimethylphenylcarbamate)Chiralpak® AD-Hn-Hexane / Isopropanol / TFA (90:10:0.1)1.0UV @ 225 nm or 275 nm[3]
Cellulose tris(3,5-dimethylphenylcarbamate)Chiralcel® OD-Hn-Hexane / Isopropanol / TFA (90:10:0.1)1.0UV @ 225 nm or 275 nm[3]
CHIRALPAK ® AS-Hn-hexane / 2-propanol / trifluoroacetic acid = 90 / 10 / 0.11.0UV 254 nm[4]
Pirkle-type(R,R) Whelk-O1Varies (screening recommended)1.0UV @ 225 nm or 275 nm[3]

Protocol: Chiral HPLC for Enantiomeric Excess

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (90:10:0.1, v/v/v).[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 25 °C.[3]

  • Detection: UV at 225 nm.[3]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase or a compatible solvent (e.g., ethanol) to a concentration of approximately 1 mg/mL.[3]

Chiral_HPLC_Workflow start Racemic Mixture of 2-(4-Hydroxyphenoxy)propanoic acid prep Sample Preparation (Dissolution) start->prep hplc Chiral HPLC System prep->hplc separation Enantiomeric Separation on Chiral Stationary Phase hplc->separation detection UV Detection separation->detection r_enantiomer (R)-enantiomer detection->r_enantiomer s_enantiomer (S)-enantiomer detection->s_enantiomer data Data Analysis (Peak Integration & ee Calculation) r_enantiomer->data s_enantiomer->data

Enantiomeric Separation Workflow.
Spectroscopic Techniques for Structural Elucidation

¹H and ¹³C NMR spectroscopy are powerful tools for the structural confirmation of this compound.

¹H NMR Spectral Data (DMSO-d₆) [5]

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
11.6s1HCarboxylic Acid (-COOH)
6.68-6.61m4HAromatic (C₆H₄)
4.65m1HMethine (-CH)
1.36d3HMethyl (-CH₃)

¹³C NMR Spectral Data

Detailed ¹³C NMR data can be found in specialized spectroscopic guides.

Protocol: NMR Analysis

  • Instrumentation: 400 MHz NMR spectrometer.

  • Sample Preparation: Dissolve 10-20 mg of the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature.

  • Data Processing: Reference the spectra to the residual solvent peak.

IR spectroscopy is used to identify the characteristic functional groups present in the molecule.

Characteristic IR Absorptions [5]

Frequency (cm⁻¹)IntensityAssignment
3265very strongO-H stretch (hydroxyl group)
1707very strongC=O stretch (carboxylic acid)

Protocol: IR Analysis

  • Instrumentation: FTIR spectrometer.

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk.[5]

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

Predicted Fragmentation Pattern

  • Molecular Ion Peak [M]⁺•: m/z = 182

  • Loss of -COOH (m/z = 45): [M - COOH]⁺ at m/z = 137

  • Loss of -CH(CH₃)COOH (m/z = 87): [M - CH(CH₃)COOH]⁺ at m/z = 95 (hydroxyphenyl fragment)

  • Cleavage of the ether bond: Fragments corresponding to the hydroxyphenoxy radical and the propanoic acid cation (or vice versa).

Protocol: LC-MS/MS Analysis

  • Instrumentation: Liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

  • Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode for carboxylic acids.

  • Chromatography: Use a reversed-phase column and a mobile phase of acetonitrile and water with a formic acid modifier.

  • Data Acquisition: Acquire full scan mass spectra and product ion spectra of the deprotonated molecule [M-H]⁻.

MS_Fragmentation parent This compound m/z = 182 frag1 Loss of -COOH m/z = 137 parent:f1->frag1:f0 -45 Da frag2 Loss of -CH(CH₃)COOH m/z = 95 parent:f1->frag2:f0 -87 Da frag3 Other Fragments parent:f1->frag3:f0 Ether Cleavage

Predicted Mass Spectrometry Fragmentation.

Conclusion

The analytical methods outlined in these application notes provide a robust framework for the comprehensive characterization of this compound. The combination of chromatographic and spectroscopic techniques ensures the accurate determination of its identity, purity, and enantiomeric excess, which is essential for its application in research, development, and quality control.

References

Experimental protocol for the synthesis of quizalofop-p-ethyl intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of a key intermediate of Quizalofop-p-ethyl, (R)-2-(4-((6-chloroquinoxalin-2-yl)oxy)phenoxy)propionic acid. Quizalofop-p-ethyl is a selective post-emergence herbicide belonging to the aryloxyphenoxypropionate class, which acts by inhibiting acetyl-CoA carboxylase in grasses. The synthesis of its chiral intermediate is a critical step in its manufacturing process.

Experimental Data

The following table summarizes the quantitative data for the synthesis of the Quizalofop-p-ethyl intermediate.

ParameterValueReference
Starting Material 1 (R)-2-(4-hydroxyphenoxy)propionic acid[1][2]
Starting Material 2 2,6-dichloroquinoxaline[1][2]
Reagent Potassium carbonate (K₂CO₃)[1][2]
Solvent N,N-dimethylformamide (DMF)[1][2]
Reaction Temperature Stage 1: 75°C, Stage 2: 145°C[1][2]
Reaction Time Stage 1: 2 hours, Stage 2: 6 hours[1][2]
Product Yield 97%[1]
Product Purity High (exact percentage not specified in the source)
Optical Purity Up to 99% for the final product Quizalofop-p-ethyl[3]

Experimental Protocol: Synthesis of (R)-2-(4-((6-chloroquinoxalin-2-yl)oxy)phenoxy)propionic acid

This protocol details the synthesis of the quizalofop-p-ethyl intermediate via a nucleophilic aromatic substitution reaction.

Materials:

  • (R)-2-(4-hydroxyphenoxy)propionic acid

  • 2,6-dichloroquinoxaline

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-dimethylformamide (DMF)

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Ice

Equipment:

  • 100 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Condenser

  • Thermometer

  • Dropping funnel (optional)

  • Büchner funnel and flask

  • Filter paper

  • Beakers

  • pH meter or pH paper

Procedure:

  • Reaction Setup: In a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and thermometer, add (R)-2-(4-hydroxyphenoxy)propionic acid (0.02 mol, 1 equivalent).

  • Dissolution: Add 40 mL of N,N-dimethylformamide (DMF) to the flask and stir the mixture at room temperature until the starting material is completely dissolved.[1][2]

  • Base Addition: To the resulting solution, add anhydrous potassium carbonate (4.46 g, 0.033 mol, 1.65 equivalents) in one portion.[1] Continue stirring at room temperature for 15-30 minutes.

  • First Heating Stage: Heat the reaction mixture to 75°C and maintain this temperature for 2 hours with continuous stirring.[1][2]

  • Second Reactant Addition: After 2 hours, add 2,6-dichloroquinoxaline (3.28 g, 0.02 mol, 1 equivalent) to the reaction mixture.[1]

  • Second Heating Stage: Increase the temperature to 145°C and continue the reaction for 6 hours.[1][2] Monitor the reaction progress by a suitable method (e.g., TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature.[1]

  • Precipitation: Pour the reaction mixture into 250 mL of ice-cold water.[1]

  • Acidification: Acidify the aqueous mixture by the dropwise addition of concentrated hydrochloric acid until the pH reaches 4-5.[1] A yellow solid will precipitate.

  • Isolation: Isolate the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with deionized water to remove any inorganic impurities.

  • Drying: Dry the purified (R)-2-(4-((6-chloroquinoxalin-2-yl)oxy)phenoxy)propionic acid to a constant weight. The expected yield is approximately 5.55 g (97%).[1]

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of the quizalofop-p-ethyl intermediate.

SynthesisWorkflow A 1. Dissolve (R)-2-(4-hydroxyphenoxy)propionic acid in DMF B 2. Add K₂CO₃ (Room Temperature, 15-30 min) A->B C 3. Heat to 75°C (2 hours) B->C D 4. Add 2,6-dichloroquinoxaline C->D E 5. Heat to 145°C (6 hours) D->E F 6. Cooldown and Quench (Ice Water) E->F G 7. Acidify with HCl (pH 4-5) F->G H 8. Filter and Wash G->H I 9. Dry Product H->I Product Product: (R)-2-(4-((6-chloroquinoxalin-2-yl)oxy)phenoxy)propionic acid I->Product

Caption: Workflow for the synthesis of the Quizalofop-p-ethyl intermediate.

Alternative Synthetic Routes

While the detailed protocol describes a common and high-yielding method, other synthetic strategies exist for the production of quizalofop-p-ethyl and its intermediates. One alternative involves the esterification of the synthesized intermediate, (R)-2-(4-((6-chloroquinoxalin-2-yl)oxy)phenoxy)propionic acid, with ethanol in the presence of an acid catalyst to yield the final product, quizalofop-p-ethyl.[3] Another approach starts from D-lactic acid, which undergoes esterification, halogenation, and subsequent reaction with 4-(6-chloro-2-quinoxalinyloxy)phenol before the final esterification step.[3] A further method involves the etherification of 2,6-dichloroquinoxaline with hydroquinone, followed by a stereoselective alkylation with ethyl (S)-2-bromopropionate.

References

Application Notes and Protocols: (R)-2-(4-Hydroxyphenoxy)propanoic Acid in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-(4-Hydroxyphenoxy)propanoic acid, also known as DHPPA, is a critical chiral intermediate in the synthesis of aryloxyphenoxypropionate (APP) herbicides, a significant class of agrochemicals.[1][2] These herbicides are highly selective for controlling grass weeds in broadleaf crops.[3] The biological efficacy of these compounds is predominantly attributed to the (R)-enantiomer, which acts by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme in susceptible plants.[3][4] This inhibition disrupts fatty acid biosynthesis, a vital process for creating new cell membranes, ultimately leading to the death of the weed.[3][4] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of various agrochemicals.

Core Applications in Agrochemical Synthesis

This compound serves as a foundational building block for numerous commercial herbicides. Its versatile structure allows for derivatization, primarily through etherification of its phenolic hydroxyl group with various halogenated aromatic or heteroaromatic compounds.[4][5] This reaction is a cornerstone in the synthesis of many APP herbicides.

Key applications include the synthesis of:

  • Quizalofop and its derivatives: Widely used for post-emergence control of annual and perennial grass weeds.[4]

  • Haloxyfop and its derivatives: Effective against a broad spectrum of grass weeds in various crops.[1]

  • Fluazifop and its derivatives: Another key member of the APP herbicide family with broad-spectrum grass weed control.[1]

  • Novel Herbicide Discovery: It is a lead compound for the development of new ACCase inhibitors with improved efficacy and crop safety profiles.[6][7]

The high optical purity (≥99%) of this compound is crucial as the (R)-isomer exhibits significantly higher herbicidal activity than the (S)-isomer, allowing for lower application rates and reduced environmental impact.[1]

Data Presentation: Synthesis of Agrochemicals

The following tables summarize quantitative data for the synthesis of various agrochemicals derived from this compound or its esters.

Target Compound (Derivative of Quizalofop)Starting MaterialsBaseSolventReaction ConditionsYield (%)Reference
(R)-ethyl 2-(4-((3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)oxy)phenoxy)propanoate (QPP-1)(R)-ethyl 2-(4-hydroxyphenoxy)propanoate, 2-Chloro-3-methylquinazolin-4(3H)-oneK₂CO₃Acetonitrile90 °C, 2 h86.2%[6]
(R)-ethyl 2-(4-((6-chloro-3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)oxy)phenoxy)propanoate (QPP-11)(R)-ethyl 2-(4-hydroxyphenoxy)propanoate, 2,6-Dichloro-3-methylquinazolin-4(3H)-oneK₂CO₃Acetonitrile90 °C, 2 h91.7%[6]
(R)-ethyl 2-(4-((3,6,7-trimethyl-4-oxo-3,4-dihydroquinazolin-2-yl)oxy)phenoxy)propanoate (QPP-14)(R)-ethyl 2-(4-hydroxyphenoxy)propanoate, 2-Chloro-3,6,7-trimethylquinazolin-4(3H)-oneK₂CO₃Acetonitrile90 °C, 2 h89.8%[6]
(R)-2-(4-((6-chloroquinoxalin-2-yl)oxy)phenoxy)propionic acid (Quizalofop acid)(R)-2-(4-hydroxyphenoxy)propionic acid, 2,6-dichloroquinoxalineK₂CO₃N,N-dimethylformamide145 °C, 6 h97%[4][8]

Experimental Protocols

Protocol 1: Synthesis of (R)-2-(4-((6-chloroquinoxalin-2-yl)oxy)phenoxy)propionic acid (Quizalofop acid)

This protocol outlines the synthesis of the acidic form of Quizalofop.[4][8]

Materials:

  • This compound

  • 2,6-dichloroquinoxaline

  • Potassium carbonate (K₂CO₃)

  • N,N-dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Ice water

  • Reaction flask, stirrer, heating mantle, filtration apparatus

Procedure:

  • In a 100 mL reaction flask, dissolve 0.02 mol of (R)-2-(4-hydroxyphenoxy)propionic acid in 40 mL of N,N-dimethylformamide with stirring.[4]

  • Add 0.033 mol of potassium carbonate to the solution at room temperature and continue to stir for 15-30 minutes.[4]

  • Heat the mixture to 75 °C and stir for 2 hours.[4][8]

  • Add 0.02 mol of 2,6-dichloroquinoxaline to the reaction mixture and increase the temperature to 145 °C.[4][8]

  • Maintain the reaction at 145 °C for 6 hours.[4][8]

  • After the reaction is complete, cool the mixture to room temperature.[8]

  • Pour the reaction solution into 250 mL of ice water and acidify with hydrochloric acid to a pH of 4-5.[4][8]

  • Filter the resulting precipitate, wash with water, and dry to obtain the final product.[8]

Protocol 2: General Procedure for the Synthesis of Quinazolinone-based Herbicides

This protocol provides a general method for synthesizing quinazolinone derivatives from (R)-ethyl 2-(4-hydroxyphenoxy)propanoate.[6]

Materials:

  • (R)-ethyl 2-(4-hydroxyphenoxy)propanoate

  • Substituted 2-chloroquinazolin-4(3H)-one

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile

  • Silica gel for column chromatography

  • Petroleum ether and ethyl acetate (eluent)

Procedure:

  • Dissolve 1.0 mmol of the substituted 2-chloroquinazolin-4(3H)-one in 20 mL of acetonitrile.[6]

  • Add 1.0 mmol of (R)-ethyl 2-(4-hydroxyphenoxy)propanoate and 1.5 mmol of potassium carbonate to the solution.[6]

  • Stir the reaction mixture at 90 °C for 2 hours.[6]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).[6]

  • Once the reaction is complete, remove the solvent under reduced pressure.[6]

  • Purify the residue by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to yield the target compound.[6]

Visualizations

G cluster_synthesis Synthesis of Aryloxyphenoxypropionate Herbicides R_HPPA (R)-2-(4-Hydroxyphenoxy) propanoic acid APP_Herbicide Aryloxyphenoxypropionate Herbicide (e.g., Quizalofop acid) R_HPPA->APP_Herbicide Etherification Aryl_Halide Aryl or Heteroaryl Halide (e.g., 2,6-dichloroquinoxaline) Aryl_Halide->APP_Herbicide Base Base (e.g., K₂CO₃) Base->APP_Herbicide Solvent Solvent (e.g., DMF) Solvent->APP_Herbicide

Caption: General synthetic pathway for aryloxyphenoxypropionate herbicides.

G cluster_workflow Experimental Workflow for Quizalofop Acid Synthesis A 1. Dissolve (R)-HPPA in DMF B 2. Add K₂CO₃, stir at RT A->B C 3. Heat to 75°C for 2 hours B->C D 4. Add 2,6-dichloroquinoxaline, heat to 145°C for 6 hours C->D E 5. Cool to RT D->E F 6. Quench in ice water, acidify with HCl E->F G 7. Filter, wash, and dry the product F->G

Caption: Step-by-step workflow for the synthesis of Quizalofop acid.

G cluster_moa Mechanism of Action AcetylCoA Acetyl-CoA ACCase Acetyl-CoA Carboxylase (ACCase) AcetylCoA->ACCase MalonylCoA Malonyl-CoA ACCase->MalonylCoA Catalysis FattyAcids Fatty Acid Biosynthesis MalonylCoA->FattyAcids Membranes Cell Membranes FattyAcids->Membranes Growth Plant Growth Membranes->Growth APP_Herbicide APP Herbicide APP_Herbicide->ACCase Inhibition

Caption: Inhibition of ACCase by aryloxyphenoxypropionate herbicides.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (R)-9-(2-(phosphonomethoxy)propyl)adenine (HPOPA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Williamson ether synthesis of HPOPA, a key intermediate in the production of the antiretroviral drug Tenofovir.

Troubleshooting Guide: Preventing Over-Alkylation

Over-alkylation, primarily the undesired N-alkylation of the adenine ring at the N7 and N3 positions, is a common side reaction during the Williamson ether synthesis of HPOPA. This guide provides strategies to minimize the formation of these impurities.

IssuePotential CauseRecommended Solution
Low yield of desired O-alkylated product (HPOPA) and presence of N-alkylated isomers. 1. Non-optimal base: Strong, unhindered bases can deprotonate the adenine ring, increasing its nucleophilicity and promoting N-alkylation.Use a sterically hindered and/or milder base. Magnesium tert-butoxide (Mg(OtBu)₂) has been shown to provide high conversion for the desired O-alkylation. Other options include sodium tert-butoxide (NaOtBu).[1]
2. Inappropriate solvent: The polarity of the solvent can influence the regioselectivity of the alkylation.Employ polar aprotic solvents such as Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP). These solvents are known to favor N9-alkylation of the adenine precursor, which is a separate issue but indicates their suitability for purine alkylations in general.[2]
3. High reaction temperature: Elevated temperatures can provide the activation energy needed for the formation of less favored isomers.Maintain a controlled, lower reaction temperature. While specific optimal temperatures can vary, starting with room temperature and gradually increasing while monitoring the reaction progress is a prudent approach.[1]
4. Stoichiometry of reagents: An excess of the alkylating agent can increase the likelihood of multiple alkylation events.Carefully control the stoichiometry. Use a slight excess of the alkylating agent (e.g., 1.1 to 1.5 equivalents) to ensure complete conversion of the starting alcohol without promoting side reactions.
Difficulty in separating HPOPA from N-alkylated isomers. 1. Similar chromatographic behavior: The polarity of the desired product and the N-alkylated byproducts can be very similar.Utilize a multi-step purification process. Recrystallization has been noted as an effective method to improve the purity of the desired N9-substituted precursor of HPOPA, suggesting its applicability for separating O-alkylated from N-alkylated products.[1] A combination of column chromatography and recrystallization may be necessary.
2. Inadequate analytical methods to confirm purity. Employ advanced analytical techniques for characterization. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential. Specific 2D NMR techniques like HMBC can help in unequivocally distinguishing between O- and N-alkylation.

Frequently Asked Questions (FAQs)

Q1: What is "over-alkylation" in the context of HPOPA synthesis?

A1: In the Williamson ether synthesis of HPOPA from (R)-9-(2-hydroxypropyl)adenine, "over-alkylation" primarily refers to the undesired alkylation of the nitrogen atoms on the adenine ring, leading to the formation of N7 and N3 isomers, in addition to the desired O-alkylation of the hydroxyl group.[2] The alkylation of adenine with (R)-propylene carbonate, a precursor to (R)-9-(2-hydroxypropyl)adenine, is known to produce approximately 10% of the undesired N7-alkylated regioisomer.[1]

Q2: How can I confirm the presence of N-alkylated isomers in my product mixture?

A2: A combination of chromatographic and spectroscopic methods is recommended.

  • HPLC: Can be used to separate the different isomers. Developing a suitable method may require screening different columns and mobile phases.

  • NMR Spectroscopy:

    • ¹H NMR: The chemical shifts of the protons on the adenine ring and the propyl side chain will differ between the O-alkylated and N-alkylated isomers.

    • ¹³C NMR: The chemical shifts of the carbon atoms in the purine ring are sensitive to the position of alkylation.

    • HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR technique is particularly useful as it shows long-range correlations between protons and carbons, allowing for the unambiguous determination of which atom (the oxygen of the hydroxyl group or a nitrogen on the adenine ring) is connected to the phosphonomethoxypropyl group.[3]

Q3: What is the optimal base for the Williamson ether synthesis of HPOPA?

A3: While several bases can be used, studies have shown that magnesium tert-butoxide (Mg(OtBu)₂) is particularly effective, leading to high conversion rates for the desired O-alkylation.[2] The use of a sterically hindered base is thought to favor the deprotonation of the less sterically hindered hydroxyl group over the nitrogen atoms of the purine ring.

Q4: Can protecting groups be used to prevent N-alkylation?

A4: Yes, in principle, the exocyclic amine (N6) of the adenine can be protected with a suitable protecting group to modulate the reactivity of the purine ring. However, for an industrial-scale synthesis, this adds extra steps (protection and deprotection), which may not be cost-effective. The focus is often on optimizing the reaction conditions to achieve high regioselectivity without the use of protecting groups.

Experimental Protocols

Illustrative Protocol for the Williamson Ether Synthesis of HPOPA Diethyl Ester

This is a generalized protocol based on literature procedures and should be optimized for specific laboratory conditions.

  • Preparation: To a solution of (R)-9-(2-hydroxypropyl)adenine in anhydrous DMF, add 1.5 equivalents of magnesium tert-butoxide under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: Stir the suspension at room temperature for 30 minutes. Then, add 1.2 equivalents of diethyl p-toluenesulfonyloxymethylphosphonate dropwise.

  • Monitoring: Monitor the reaction progress by TLC or HPLC. The reaction is typically stirred at room temperature for 16-24 hours. Gentle heating (e.g., 40-50 °C) can be applied to increase the reaction rate, but this may also increase the formation of N-alkylated byproducts.

  • Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel, followed by recrystallization to obtain the pure diethyl ester of HPOPA.

Visualizations

Reaction Pathway and Side Reaction

Williamson_Ether_Synthesis cluster_main Desired O-Alkylation cluster_side Undesired N-Alkylation HPA (R)-9-(2-hydroxypropyl)adenine Alkoxide Alkoxide Intermediate HPA->Alkoxide Base (e.g., Mg(OtBu)₂) HPOPA_ester HPOPA Diethyl Ester (Desired Product) Alkoxide->HPOPA_ester AlkylatingAgent Diethyl p-toluenesulfonyloxymethylphosphonate AlkylatingAgent->HPOPA_ester N7_isomer N7-alkylated byproduct AlkylatingAgent->N7_isomer N3_isomer N3-alkylated byproduct AlkylatingAgent->N3_isomer AdenineRing Adenine Ring of HPA N_anion N-deprotonated Intermediate AdenineRing->N_anion Strong Base N_anion->N7_isomer N_anion->N3_isomer

Caption: Williamson ether synthesis of HPOPA and the competing N-alkylation side reaction.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield of HPOPA and/or Presence of Impurities Analysis Analyze product mixture by HPLC and NMR Start->Analysis CheckIsomers N-alkylated isomers detected? Analysis->CheckIsomers OptimizeBase Optimize Base: - Use sterically hindered base (e.g., Mg(OtBu)₂) - Adjust stoichiometry CheckIsomers->OptimizeBase Yes OtherIssue Other Impurities or Low Conversion CheckIsomers->OtherIssue No OptimizeConditions Optimize Reaction Conditions: - Lower reaction temperature - Use polar aprotic solvent (DMF) - Control stoichiometry of alkylating agent OptimizeBase->OptimizeConditions Purification Improve Purification: - Column chromatography - Recrystallization OptimizeConditions->Purification Success High Purity HPOPA Purification->Success CheckReagents Check Purity of Starting Materials and Reagents OtherIssue->CheckReagents Yes CheckReagents->Start

Caption: A workflow for troubleshooting the synthesis of HPOPA.

References

Technical Support Center: Optimizing Mono-alkylation of Hydroquinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the mono-alkylation of hydroquinone.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the mono-alkylation of hydroquinone.

Issue 1: Predominant Formation of the Di-alkylated Product

Q: My reaction is yielding a high proportion of the di-alkylated product instead of the desired mono-alkylated hydroquinone. How can I improve the selectivity for mono-alkylation?

A: Achieving high selectivity for the mono-alkylated product is a common challenge due to the presence of two reactive hydroxyl groups on the hydroquinone molecule.[1] Here are several strategies to favor mono-alkylation:

  • Control Stoichiometry: The molar ratio of hydroquinone to the alkylating agent is a critical factor.[1] Using a significant excess of hydroquinone statistically favors the alkylating agent reacting with an unreacted hydroquinone molecule rather than the already mono-alkylated product.[2]

  • Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise over an extended period helps to maintain a low concentration of it in the reaction mixture. This minimizes the chance of the mono-alkylated product undergoing a second alkylation.[1][2]

  • Choice of Base and Solvent: The selection of the base and solvent system can influence the reaction's selectivity. Weaker bases may provide better selectivity in some cases.[1]

  • Phase Transfer Catalysis (PTC): Gas-liquid phase transfer catalysis (GL-PTC) has been shown to offer high selectivity for the monomethyl derivative of hydroquinone. This is attributed to the different partition ratios of hydroquinone and its monomethyl derivative between the liquid and gas phases.[3]

Issue 2: Low Overall Yield and Unreacted Starting Material

Q: My reaction has a low conversion rate, leaving a significant amount of unreacted hydroquinone. What are the possible causes and solutions?

A: Low conversion can stem from several factors related to reaction conditions and reagent stability:

  • Insufficient Base: Ensure at least one equivalent of base is used to deprotonate the first hydroxyl group of hydroquinone, which is necessary for the Williamson ether synthesis.[1]

  • Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. Refluxing is a common practice to ensure the reaction goes to completion.[1][4]

  • Inert Atmosphere: Hydroquinone is susceptible to oxidation, which can lead to the formation of side products and reduce the yield.[1] Conducting the reaction under an inert atmosphere, such as nitrogen or argon, can prevent this degradation.[1]

  • Anhydrous Conditions: Reactions involving strong bases are often sensitive to moisture. Ensure all glassware is properly dried and use anhydrous solvents.[5]

  • Efficient Stirring: In heterogeneous reaction mixtures, vigorous stirring is crucial to ensure effective mixing and contact between reactants.[5]

Issue 3: Difficulty in Separating Mono- and Di-alkylated Products

Q: I am struggling to separate the mono-alkylated product from the di-alkylated byproduct and unreacted hydroquinone. What purification methods are most effective?

A: The similar polarities of the mono- and di-alkylated products can make their separation challenging.[1] The following techniques are commonly employed:

  • Column Chromatography: This is a standard and effective method for separating the components of the product mixture. A silica gel column with an appropriate eluent system, such as a hexane:ethyl acetate gradient, can effectively separate the products based on their polarity.[1]

  • Recrystallization: This technique can be used for purification if a suitable solvent is found. The desired compound should be highly soluble in the hot solvent and have low solubility in the cold solvent, allowing it to crystallize out upon cooling.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the alkylation of hydroquinone?

The main challenge is controlling the selectivity between mono- and di-alkylation. Because hydroquinone has two hydroxyl groups, the reaction can lead to a mixture of the desired mono-alkylated product, the di-alkylated byproduct, and unreacted starting material.[1]

Q2: Which synthetic method is most commonly used for the mono-alkylation of hydroquinone?

The Williamson ether synthesis is a widely used and robust method for preparing ethers from hydroquinone.[1][4] This S_N2 reaction involves the deprotonation of a hydroxyl group to form a more nucleophilic phenoxide ion, which then attacks an alkyl halide.[4]

Q3: How can I monitor the progress of my hydroquinone alkylation reaction?

Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction's progress.[1][4] By spotting the reaction mixture alongside the hydroquinone starting material, you can observe the disappearance of the starting material and the appearance of new spots corresponding to the mono- and di-alkylated products.[1]

Q4: What is the role of a phase transfer catalyst in hydroquinone alkylation?

Phase transfer catalysts (PTC), such as tetraalkylammonium salts or crown ethers, facilitate the transfer of reactants between two immiscible phases (e.g., an aqueous phase containing the base and an organic phase containing the hydroquinone and alkylating agent).[6][7] This can lead to milder reaction conditions, improved yields, and in some cases, enhanced selectivity for the mono-alkylated product.[3][8]

Data Presentation

Table 1: Effect of Reactant Stoichiometry on Product Distribution

Hydroquinone:Alkylating Agent RatioExpected OutcomeReference
1:1.2Higher proportion of di-substituted product and unreacted hydroquinone.[1]
2:1Minimizes di-alkylation.[4]
5:1Primarily mono-substituted product with a significant amount of unreacted hydroquinone. Yield of 59% for mono-substituted product reported.[1][2]
10:1Increased yield of mono-substituted product.[1][2]

Table 2: Common Reaction Conditions for Mono-alkylation of Hydroquinone

ParameterConditionRationale / NotesReference
Base K₂CO₃ (weak base)Can lead to a mix of mono- and di-substituted products.[1]
NaOH, KOH (strong bases)Commonly used, but careful control of stoichiometry is crucial.[1]
NaH (strong base)Effective for generating the phenoxide for O-alkylation.[1]
Solvent EthanolA common solvent for Williamson ether synthesis.[4]
AcetoneOften used with K₂CO₃.[1]
DMF, AcetonitrilePolar aprotic solvents that can accelerate S_N2 reactions.[1]
Temperature RefluxOften required to drive the reaction to completion.[1][4]
Reaction Time 12 - 24 hoursProgress should be monitored by TLC.[4]

Experimental Protocols

Protocol 1: Selective Mono-methylation of Hydroquinone (Synthesis of 4-Methoxyphenol)

This protocol is adapted from a standard Williamson ether synthesis procedure.[1]

Materials:

  • Hydroquinone (1 mole)

  • Dimethyl sulfate (1 mole)

  • 10% Sodium hydroxide solution (1.25 moles per hydroxyl group)

  • Water

  • Petroleum ether (for recrystallization) or vacuum distillation equipment

Procedure:

  • In a three-necked flask equipped with a reflux condenser, stirrer, internal thermometer, and dropping funnel, add the hydroquinone.

  • With vigorous stirring, rapidly add the 10% sodium hydroxide solution.

  • Slowly add the dimethyl sulfate, ensuring the temperature does not exceed 40°C (use a water bath for cooling).[1]

  • After the addition is complete, heat the mixture on a boiling water bath for 30 minutes to complete the reaction and decompose any remaining dimethyl sulfate.[1]

  • Cool the reaction mixture.

  • The solid product can be isolated by filtration and washed with water.[1]

  • Purify the crude product by recrystallization from petroleum ether or by vacuum distillation.

Protocol 2: Selective Mono-alkylation using an Alkyl Halide

This protocol is a general procedure based on the Williamson ether synthesis.[4]

Materials:

  • Hydroquinone (e.g., 11.0 g, 0.1 mol)

  • Alkyl halide (e.g., 1-bromoheptane, 0.05 mol)

  • Anhydrous potassium carbonate (e.g., 13.8 g, 0.1 mol)

  • Anhydrous ethanol (100 mL)

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add hydroquinone and anhydrous potassium carbonate.[4]

  • Add anhydrous ethanol to the flask.

  • While stirring the suspension, add the alkylating agent dropwise to the mixture at room temperature. A molar excess of hydroquinone is used to minimize the formation of the di-alkylated product.[4]

  • Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the progress by TLC.[4]

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the solid salts and wash the filter cake with a small amount of ethanol.[4]

  • Combine the filtrate and the washings, and remove the ethanol under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.[4]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Alkylation Reaction cluster_workup Work-up cluster_purification Purification A Combine Hydroquinone and Base (e.g., K₂CO₃) in Solvent (e.g., Ethanol) B Slowly Add Alkylating Agent A->B Stirring C Heat to Reflux (12-24h) B->C D Monitor by TLC C->D D->C Incomplete E Cool to RT D->E Complete F Filter Solids E->F G Remove Solvent F->G H Column Chromatography or Recrystallization G->H I Pure Mono-alkylated Product H->I troubleshooting_logic start Low Yield of Mono-alkylated Product q1 High Di-alkylation? start->q1 a1_1 Increase Hydroquinone:Alkylating Agent Ratio (e.g., 5:1 or 10:1) q1->a1_1 Yes q2 High Unreacted Hydroquinone? q1->q2 No a1_2 Add Alkylating Agent Slowly a1_1->a1_2 end Improved Yield a1_2->end a2_1 Check Base Stoichiometry (≥1 equivalent) q2->a2_1 Yes q2->end No a2_2 Increase Reaction Temperature/Time a2_1->a2_2 a2_3 Use Inert Atmosphere (N₂ or Ar) a2_2->a2_3 a2_3->end

References

Technical Support Center: Synthesis of (R)-2-(4-Hydroxyphenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of (R)-2-(4-Hydroxyphenoxy)propanoic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods are the Williamson ether synthesis and the hydrolysis of ester precursors. The Williamson ether synthesis involves the reaction of hydroquinone with a 2-halopropanoic acid or its ester under basic conditions.[1][2] Another route is the hydrolysis of corresponding esters, such as 2-(4-acetoxyphenoxy)propanoic acid, which often serves as a final deprotection step.[2] Biosynthesis using microorganisms like Beauveria bassiana is also a viable method for producing the (R)-enantiomer.[3]

Q2: Why is controlling stereochemistry important in this synthesis?

A2: The biological activity of many herbicides derived from 2-(4-hydroxyphenoxy)propanoic acid is stereospecific. The (R)-enantiomer typically demonstrates significantly higher herbicidal efficacy by inhibiting the enzyme acetyl-CoA carboxylase (ACCase) in target grass species.[2]

Q3: What is over-alkylation and why is it a concern?

A3: Over-alkylation is a common side reaction in the Williamson ether synthesis where the hydroquinone is alkylated on both hydroxyl groups, leading to the formation of 1,4-bis(1-carboxyethoxy)benzene.[4] This byproduct can be difficult to separate from the desired mono-alkylated product, thus reducing the overall yield.[4]

Q4: Can the Mitsunobu reaction be used for this synthesis?

A4: Yes, the Mitsunobu reaction is a powerful method for converting primary and secondary alcohols to a variety of functional groups, including ethers, with inversion of stereochemistry.[5][6] It can be a viable alternative to the Williamson ether synthesis, particularly when precise stereochemical control is required.[5]

Troubleshooting Guides

Williamson Ether Synthesis

Issue 1: Low yield of the desired product and formation of a significant amount of a byproduct.

  • Possible Cause: Over-alkylation of the hydroquinone starting material.[4]

  • Troubleshooting Steps:

    • Adjust Stoichiometry: Use a molar excess of hydroquinone relative to the (S)-2-chloropropionic acid. A common starting point is a 2:1 to 4:1 molar ratio of hydroquinone to the alkylating agent.[4]

    • Slow Addition of Alkylating Agent: Add the (S)-2-chloropropionic acid solution dropwise to the reaction mixture over an extended period (e.g., 1-2 hours) to maintain a low concentration of the alkylating agent.[4]

    • Control Base Concentration: Avoid using a high concentration of a strong base, which can lead to the formation of the more reactive hydroquinone dianion.[4]

    • Optimize Reaction Temperature: Lowering the reaction temperature can help to reduce the rate of the second alkylation. A typical range is 60-70°C.[4]

Issue 2: The reaction mixture turns dark or discolored.

  • Possible Cause: Oxidation of hydroquinone, which is particularly susceptible to oxidation under basic conditions in the presence of air.[4]

  • Troubleshooting Steps:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.[4]

    • Use of Reducing Agents: Add a small amount of a mild reducing agent like sodium bisulfite to the reaction mixture to inhibit oxidation.[4]

    • Deoxygenated Solvents: Use deoxygenated water or other solvents for the reaction.

Mitsunobu Reaction

Issue 1: Low or no conversion of the starting alcohol.

  • Possible Cause 1: The nucleophile (in this case, the phenoxide) is not acidic enough. The pKa of the nucleophile should generally be 13 or lower.[6]

  • Troubleshooting Steps: Ensure the phenolic proton of hydroquinone is sufficiently acidic under the reaction conditions. The use of a non-nucleophilic base to pre-form the phenoxide may be necessary if the reaction does not proceed.

  • Possible Cause 2: Impure or degraded reagents. Triphenylphosphine can oxidize over time, and azodicarboxylates like DEAD or DIAD can decompose.

  • Troubleshooting Steps:

    • Use Fresh Reagents: Utilize freshly opened or purified triphenylphosphine and azodicarboxylates.

    • Check Reagent Quality: The quality of triphenylphosphine can be checked by ³¹P NMR to determine the extent of oxidation to triphenylphosphine oxide.

  • Possible Cause 3: Steric hindrance around the alcohol or nucleophile.

  • Troubleshooting Steps: For sterically hindered substrates, longer reaction times or higher temperatures may be required. However, this can also lead to side reactions. The use of alternative, less hindered starting materials should be considered if possible.

Issue 2: Difficulty in removing byproducts (triphenylphosphine oxide and the reduced azodicarboxylate).

  • Possible Cause: These byproducts are often crystalline and can co-precipitate with the product, or are soluble in the extraction solvent, making purification by simple extraction challenging.

  • Troubleshooting Steps:

    • Chromatography: Column chromatography is a common and effective method for separating the desired product from the byproducts.[7]

    • Modified Reagents: Consider using polymer-supported triphenylphosphine or fluorous-tagged reagents to simplify byproduct removal through filtration.[8]

    • Crystallization: Careful selection of a crystallization solvent can sometimes allow for the selective precipitation of either the product or the byproducts.

Data Presentation

Table 1: Comparison of Synthesis Methods for 2-(4-Hydroxyphenoxy)propanoic Acid and its Precursors

MethodStarting MaterialsReagentsSolventReaction ConditionsProductYieldPurity/Characterization
Williamson Ether Synthesis Hydroquinone, S-2-chloropropanoic acid sodium saltSodium hydroxide, Sodium bisulfiteWater65°C, 4 hoursThis compound85%HPLC
Hydrolysis 2-(4-Acetoxyphenoxy)propanoic acidConcentrated Hydrochloric AcidEthanolReflux, 2 hours2-(4-hydroxyphenoxy)propanoic acid93%m.p. 136-137.5°C, IR, ¹H NMR[1][9]
Biosynthesis (Solid State Fermentation) R-2-phenoxypropionic acid (R-PPA)Beauveria bassiana ZJB16007Rice bran28°C, 11 daysThis compound77.78%Not specified

Experimental Protocols

Protocol 1: Williamson Ether Synthesis to Minimize Over-Alkylation

This protocol is designed to favor mono-alkylation by using an excess of hydroquinone.[4]

Materials:

  • Hydroquinone

  • (S)-2-chloropropionic acid

  • Sodium hydroxide

  • Sodium bisulfite (optional)

  • Deoxygenated water

  • Hydrochloric acid or Sulfuric acid

  • Methyl isobutyl ketone (MIBK) or other suitable organic solvent

Procedure:

  • Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and nitrogen inlet, dissolve hydroquinone (e.g., 3-4 molar equivalents) and a small amount of sodium bisulfite in deoxygenated water.

  • Base Addition: Under a nitrogen blanket, add a solution of sodium hydroxide (sufficient to deprotonate one hydroxyl group of hydroquinone and neutralize the 2-chloropropionic acid).

  • Alkylating Agent Addition: Slowly add (S)-2-chloropropionic acid (1 molar equivalent) to the reaction mixture over a period of 1-2 hours while maintaining the reaction temperature at 60-70°C.

  • Reaction Monitoring: Maintain the temperature and stir the mixture for 4-6 hours, or until reaction completion is confirmed by TLC or HPLC.

  • Work-up:

    • Cool the reaction mixture and adjust the pH to approximately 8.5-9.0 to keep the product in the aqueous phase while allowing for the extraction of unreacted hydroquinone.

    • Extract the mixture with an organic solvent like MIBK to remove unreacted hydroquinone.

    • Separate the aqueous layer and acidify to a pH of ~2 with hydrochloric or sulfuric acid to precipitate the product.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from hot water.

Protocol 2: General Mitsunobu Reaction for Ether Synthesis

This is a general protocol that can be adapted for the synthesis of this compound from (S)-2-halopropanoic acid and hydroquinone.

Materials:

  • An alcohol (e.g., (S)-2-halopropanoic acid)

  • A nucleophile (e.g., hydroquinone)

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol (1 equivalent), nucleophile (1-1.2 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF.

  • Cooling: Cool the mixture to 0°C in an ice bath.

  • Reagent Addition: Slowly add DEAD or DIAD (1.5 equivalents) dropwise to the cooled solution. A color change and/or the formation of a precipitate is often observed.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours (monitor by TLC).

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure.

    • The crude residue can be purified by column chromatography to separate the desired ether from triphenylphosphine oxide and the reduced azodicarboxylate.

Visualizations

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_products Products HQ Hydroquinone Reaction_Vessel Reaction Vessel (60-70°C, Inert Atmosphere) HQ->Reaction_Vessel CPA (S)-2-chloropropanoic acid CPA->Reaction_Vessel Base Base (e.g., NaOH) Base->Reaction_Vessel Extraction Extraction of unreacted Hydroquinone Reaction_Vessel->Extraction Reaction Mixture Byproduct Over-alkylation Byproduct Reaction_Vessel->Byproduct Side Reaction Acidification Acidification (pH ~2) Extraction->Acidification Filtration Filtration Acidification->Filtration Recrystallization Recrystallization Filtration->Recrystallization Desired_Product This compound Recrystallization->Desired_Product

Caption: Workflow for Williamson Ether Synthesis.

Troubleshooting_Overalkylation cluster_solutions Troubleshooting Strategies Problem Low Yield due to Over-alkylation Byproduct Sol1 Adjust Stoichiometry (Excess Hydroquinone) Problem->Sol1 Sol2 Slow Addition of Alkylating Agent Problem->Sol2 Sol3 Control Base Concentration Problem->Sol3 Sol4 Optimize Temperature (Lower Temperature) Problem->Sol4 Outcome Improved Yield of Desired Product Sol1->Outcome Favors Mono-alkylation Sol2->Outcome Maintains Low [Alkylating Agent] Sol3->Outcome Reduces Dianion Formation Sol4->Outcome Decreases Rate of Second Alkylation

Caption: Troubleshooting Over-alkylation Issues.

References

Technical Support Center: Purification of Crude 2-(4-hydroxyphenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals encountering challenges in the purification of crude 2-(4-hydroxyphenoxy)propanoic acid. Here you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and key data to streamline your purification efforts.

Troubleshooting Guides

This section addresses common issues encountered during the purification of 2-(4-hydroxyphenoxy)propanoic acid, offering potential causes and solutions in a straightforward question-and-answer format.

ProblemPossible Cause(s)Solution(s)
Low or No Crystal Formation During Recrystallization - The chosen solvent is too effective, keeping the compound dissolved even at low temperatures.[1] - The solution is not sufficiently saturated with the compound.[1] - Supersaturation has occurred without nucleation.[1] - The solution was cooled too quickly, hindering crystal lattice formation.[1]- If the solvent is too effective, partially evaporate it to increase the compound's concentration. For a two-solvent system, add more of the anti-solvent.[1] - For unsaturated solutions, evaporate some of the solvent.[1] - To induce crystallization, scratch the inner surface of the flask at the solution's surface with a glass rod or add a seed crystal of pure product.[1][2] - Allow the solution to cool gradually to room temperature before placing it in an ice bath.[1]
"Oiling Out" During Recrystallization - The solvent's boiling point is higher than the melting point of the compound.[1] - The presence of insoluble impurities.[1] - The solution is overly concentrated.[1]- Select a solvent with a lower boiling point or add a small amount of a co-solvent in which the compound is highly soluble to lower the mixture's melting point.[1] - Perform a hot filtration step to remove undissolved materials before cooling.[1] - Add a small amount of hot solvent to the oily mixture and reheat until a clear solution is achieved.[1]
Colored Crystals After Recrystallization - Co-precipitation of colored impurities with the product.- After dissolving the crude product in hot solvent, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal before allowing the solution to cool.[1][3]
Poor Separation in Column Chromatography - Inappropriate mobile phase selection. - The column was overloaded with the crude product.- Optimize the mobile phase using Thin Layer Chromatography (TLC) to achieve a retention factor (Rf) of 0.2-0.4 for the desired compound and good separation from impurities.[1] - Use an appropriate amount of crude product for the column size.
Significant Amount of Disubstituted Byproduct - Reaction of both hydroxyl groups of hydroquinone, the starting material. This is a common issue when hydroquinone is used directly.[3][4]- Employ a molar excess of hydroquinone to statistically favor mono-alkylation.[3] - Utilize a monoprotected hydroquinone, such as the mono-benzyl ether, to ensure only one hydroxyl group is available for reaction. The protecting group is removed in a later step.[3][4] - Add the alkylating agent slowly to the reaction mixture to maintain a low concentration, which can favor mono-alkylation.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude 2-(4-hydroxyphenoxy)propanoic acid?

A1: The most prevalent impurity is the disubstituted byproduct, 1,4-bis(1-carboxyethoxy)benzene, which arises from the reaction of both hydroxyl groups of the hydroquinone starting material.[2][4] Other common impurities include unreacted starting materials like hydroquinone and 2-bromopropionic acid ester, as well as byproducts from various side reactions.[4]

Q2: What are the recommended purification methods for crude 2-(4-hydroxyphenoxy)propanoic acid?

A2: The primary methods for purification are recrystallization, column chromatography, and acid-base extraction.[5] The choice of method depends on the specific impurities present and the desired level of purity.

Q3: Which solvents are suitable for the recrystallization of 2-(4-hydroxyphenoxy)propanoic acid?

A3: Ethanol is a commonly used solvent for recrystallization.[4][6] Other options include mixtures of solvents, such as toluene and hexane.[3][7] A patent suggests a range of solvents including aliphatic hydrocarbons (e.g., hexane), aromatic hydrocarbons (e.g., toluene), esters, alcohols, and water.[7] It is advisable to perform small-scale solubility tests to determine the optimal solvent or solvent system for your crude product.[1]

Q4: How can I monitor the purity of my product during the purification process?

A4: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of purification by comparing the spot of your purified product against the crude mixture and starting materials.[4] For more quantitative analysis and to confirm the final purity, High-Performance Liquid Chromatography (HPLC) is recommended.[2][8]

Q5: What is a typical purity that can be achieved for 2-(4-hydroxyphenoxy)propanoic acid?

A5: With effective purification techniques like recrystallization, a purity of ≥99% can be achieved.[2][7]

Experimental Protocols

Protocol 1: Recrystallization from a Toluene-Hexane Solvent System

This protocol is adapted from a patented method for the purification of a methyl ester derivative and can be adapted for the carboxylic acid.[7]

  • Dissolution: In a suitable flask, dissolve the crude 2-(4-hydroxyphenoxy)propanoic acid in toluene with gentle heating (e.g., 50°C).

  • Induce Crystallization: While the solution is still warm, slowly add hexane as an anti-solvent until the solution becomes slightly cloudy.

  • Cooling: Allow the mixture to cool slowly to room temperature to promote the formation of well-defined crystals. For maximum yield, the flask can be subsequently placed in an ice-water bath.

  • Isolation: Collect the precipitated crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Quantitative Data from a Related Ester Purification:

SamplePurity of Methyl 2-(4-hydroxyphenoxy)propionate (%)Purity of Bis-substituted Product (%)
Crude Product99.280.58
Crystals after Recrystallization99.49Not Detected
Filtrate95.803.64
Data sourced from patent JPH02152945A, Example 2 for the methyl ester.[7]
Protocol 2: Acid-Base Extraction

This is a standard and effective method for the purification of carboxylic acids.[5]

  • Dissolution: Dissolve the crude 2-(4-hydroxyphenoxy)propanoic acid in an organic solvent like ethyl acetate.

  • Base Extraction: Transfer the solution to a separatory funnel and extract with a 0.5 M aqueous sodium hydroxide solution. The carboxylic acid will be deprotonated and move into the aqueous layer as its sodium salt. Repeat this extraction 2-3 times.

  • Organic Layer Wash (Optional): The combined aqueous layers can be washed with a fresh portion of ethyl acetate to remove any neutral organic impurities.

  • Acidification: Cool the aqueous layer in an ice-water bath and carefully acidify it by the dropwise addition of 2M hydrochloric acid to a pH of 1.[4] This will precipitate the purified 2-(4-hydroxyphenoxy)propanoic acid.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid with cold water.

  • Drying: Dry the purified product. If necessary, this can be followed by recrystallization as described in Protocol 1 to achieve higher purity.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow crude_product Crude Product dissolution Dissolve in Hot Solvent crude_product->dissolution hot_filtration Hot Filtration (optional) dissolution->hot_filtration cooling Slow Cooling dissolution->cooling If no insoluble impurities hot_filtration->cooling crystal_isolation Isolate Crystals (Filtration) cooling->crystal_isolation washing Wash with Cold Solvent crystal_isolation->washing drying Dry Crystals washing->drying pure_product Pure Product drying->pure_product

Caption: A typical workflow for the recrystallization of a solid compound.

acid_base_extraction cluster_extraction Acid-Base Extraction Workflow crude_in_organic Crude Product in Organic Solvent add_base Extract with Aqueous Base crude_in_organic->add_base separation1 Separate Layers add_base->separation1 aqueous_layer Aqueous Layer (Product Salt) separation1->aqueous_layer Collect organic_layer Organic Layer (Impurities) separation1->organic_layer Discard acidification Acidify Aqueous Layer aqueous_layer->acidification precipitation Precipitation of Pure Product acidification->precipitation filtration Filter and Wash precipitation->filtration pure_product Pure Product filtration->pure_product

Caption: Workflow for the purification of a carboxylic acid via acid-base extraction.

troubleshooting_logic cluster_troubleshooting Troubleshooting Logic for Impurities start Crude Product Analysis (TLC, HPLC, NMR) impurity_check Major Impurity Detected? start->impurity_check is_disubstituted Is it the disubstituted byproduct? impurity_check->is_disubstituted Yes end Pure Product impurity_check->end No (minor impurities) unreacted_sm Unreacted Starting Materials? is_disubstituted->unreacted_sm No optimize_synthesis Optimize Synthesis: - Use protecting group - Adjust stoichiometry is_disubstituted->optimize_synthesis Yes other_impurity Other Impurities unreacted_sm->other_impurity No optimize_reaction_time Optimize Reaction: - Increase reaction time - Check temperature unreacted_sm->optimize_reaction_time Yes purification_strategy Select Purification Strategy: - Recrystallization - Chromatography - Acid-Base Extraction other_impurity->purification_strategy optimize_synthesis->purification_strategy optimize_reaction_time->purification_strategy purification_strategy->end

Caption: Decision-making process for addressing impurities in the crude product.

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Acidic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for resolving High-Performance Liquid Chromatography (HPLC) challenges. This guide provides in-depth troubleshooting assistance for peak tailing, a common issue encountered when analyzing acidic compounds. Here, you will find frequently asked questions (FAQs) and detailed troubleshooting protocols to help you achieve optimal peak symmetry and reliable results in your chromatographic analyses.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it identified?

A1: Peak tailing is a chromatographic phenomenon where a peak is asymmetrical, with a drawn-out or sloping tail on the right side. In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape.[1] Peak tailing is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A value greater than 1.2 is generally considered indicative of tailing, although for some assays, a value up to 1.5 may be acceptable.[1] This distortion can negatively impact the accuracy of peak integration, reduce resolution between adjacent peaks, and lead to poor reproducibility.[1]

Q2: What are the primary causes of peak tailing for acidic compounds?

A2: The most common cause of peak tailing is the presence of more than one mechanism for analyte retention.[1][2][3] For acidic compounds, this often involves secondary interactions with the stationary phase. Key causes include:

  • Mobile Phase pH Issues: If the mobile phase pH is close to the pKa of the acidic analyte, the compound can exist in both ionized and un-ionized forms, leading to peak tailing.[4][5] For acidic compounds, a mobile phase pH that is too high can cause ionization and subsequent tailing.[6]

  • Secondary Silanol Interactions: Residual silanol groups (Si-OH) on the surface of silica-based stationary phases can be deprotonated at higher pH values, creating negatively charged sites.[7][8] These sites can then interact with polar functional groups on acidic analytes through ion-exchange or hydrogen bonding, causing secondary retention and peak tailing.[2][9]

  • Column Contamination and Degradation: Accumulation of strongly retained sample components or degradation of the stationary phase can create active sites that lead to peak tailing.[6] A void at the column inlet, caused by poor packing or pressure shocks, can also result in distorted peak shapes.[6][10]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[6][11]

  • Extra-Column Effects: Issues outside of the column, such as excessive tubing length, large detector cell volume, or poorly made connections, can contribute to band broadening and peak tailing.[4][6]

Q3: How does the mobile phase pH affect the peak shape of acidic compounds?

A3: The pH of the mobile phase is a critical parameter for controlling the retention and peak shape of ionizable compounds like acids.[5][12][13] For an acidic analyte, the mobile phase pH should ideally be set at least 2 pH units below its pKa.[14] At a lower pH, the acidic analyte will be in its protonated, un-ionized form.[14] This un-ionized form is more hydrophobic and interacts more consistently with the reversed-phase stationary phase, resulting in a symmetrical peak.[12] As the pH of the mobile phase increases and approaches the pKa of the acidic compound, a mixture of ionized and un-ionized forms will exist, leading to multiple retention interactions and causing peak tailing.[4][5]

Q4: What role do buffers play in preventing peak tailing?

A4: Buffers are essential for maintaining a stable pH of the mobile phase, which is crucial for reproducible chromatography of ionizable compounds.[11] By controlling the pH, buffers ensure that the acidic analyte remains in a single ionic form (preferably un-ionized), thus preventing peak tailing caused by mixed ionic states.[4] A sufficient buffer concentration, typically between 10-50 mM, can also help to mask the effects of residual silanol groups on the stationary phase, further improving peak symmetry.[1][11]

Q5: Can the injection solvent affect peak shape?

A5: Yes, the composition of the injection solvent can significantly impact peak shape.[1] If the injection solvent is much stronger (i.e., has a higher percentage of organic solvent) than the mobile phase, it can cause band broadening and peak distortion.[1] It is always best to dissolve the sample in the initial mobile phase whenever possible. If a stronger solvent is necessary for solubility, the injection volume should be kept as small as possible.[1]

Troubleshooting Guides

Guide 1: Optimizing Mobile Phase pH

This guide provides a systematic approach to identify the optimal mobile phase pH to minimize peak tailing for acidic compounds.

Experimental Protocol: pH Optimization

  • Analyte pKa Determination: If the pKa of your acidic analyte is unknown, it is recommended to determine it experimentally or find it in the literature.

  • Mobile Phase Preparation: Prepare a series of mobile phases with varying pH values. A good starting point is to prepare mobile phases with pH values of 2.5, 3.0, 3.5, and 4.0. Use a suitable buffer (e.g., phosphate or acetate) at a concentration of 20-25 mM. Acidic modifiers like formic acid or acetic acid can also be used to adjust the pH.[15][16]

  • System Equilibration: For each mobile phase, thoroughly equilibrate the HPLC system and column until a stable baseline is achieved.

  • Injection and Analysis: Inject a standard solution of your acidic analyte and record the chromatogram.

  • Data Evaluation: Calculate the tailing factor for the analyte peak in each chromatogram.

  • Optimal pH Selection: The mobile phase that produces the peak with the lowest tailing factor is the optimal pH for your analysis.

Mobile Phase pHBuffer/ModifierTailing Factor (Tf)Observations
4.520 mM Acetate2.1Significant tailing
4.020 mM Acetate1.7Reduced tailing
3.520 mM Acetate1.3Acceptable peak shape
3.00.1% Formic Acid1.1Symmetrical peak
2.50.1% Formic Acid1.0Symmetrical peak

Note: The above data is illustrative. Actual results may vary depending on the analyte and column.

Guide 2: Addressing Secondary Silanol Interactions

This guide focuses on strategies to mitigate peak tailing caused by interactions between acidic analytes and residual silanol groups on the stationary phase.

Strategies to Minimize Silanol Interactions:

  • Lower Mobile Phase pH: As described in Guide 1, operating at a lower pH (typically pH 2-3) protonates the silanol groups, neutralizing their negative charge and reducing their ability to interact with the analyte.[6][17]

  • Increase Buffer Concentration: A higher buffer concentration (e.g., 50 mM) can help to mask the active silanol sites.[6]

  • Use a Modern, High-Purity Column: Newer columns are often manufactured with higher purity silica and are better end-capped, resulting in fewer accessible silanol groups.[7] Consider using a column with a different stationary phase, such as one with a polar-embedded group, which can shield the silanol groups.[4]

  • Add Mobile Phase Modifiers: While more common for basic compounds, certain mobile phase additives can sometimes help for acidic compounds by competing for active sites.

Guide 3: Column Care and Regeneration

This guide provides a protocol for flushing and regenerating a column that may be contaminated or showing signs of degradation, leading to peak tailing.

Experimental Protocol: Column Flushing and Regeneration

  • Disconnect from Detector: To prevent contamination of the detector, disconnect the column outlet from the detector.

  • Reverse Column Direction: Reversing the column flow can help to flush out particulates that may be blocking the inlet frit.[1]

  • Systematic Flushing: Flush the column with a series of solvents of increasing strength. For a reversed-phase column, a typical sequence is:

    • 20 column volumes of HPLC-grade water (to remove buffer salts)

    • 20 column volumes of methanol

    • 20 column volumes of acetonitrile

    • 20 column volumes of isopropanol (to remove strongly retained compounds)

  • Re-equilibration: Return the column to its original direction and equilibrate with the mobile phase until a stable baseline is achieved.

  • Performance Check: Inject a standard to assess if the peak shape has improved.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing in the HPLC analysis of acidic compounds.

Troubleshooting_Peak_Tailing start Peak Tailing Observed (Tf > 1.2) check_ph Is Mobile Phase pH ~2 units below pKa? start->check_ph adjust_ph Adjust Mobile Phase pH (2-3) check_ph->adjust_ph No check_buffer Is Buffer Concentration Adequate (10-50 mM)? check_ph->check_buffer Yes adjust_ph->check_buffer increase_buffer Increase Buffer Concentration check_buffer->increase_buffer No check_column Is the Column Old or Contaminated? check_buffer->check_column Yes increase_buffer->check_column flush_column Flush/Regenerate Column check_column->flush_column Yes check_overload Is Column Overload a Possibility? check_column->check_overload No replace_column Consider a New or Different Type of Column flush_column->replace_column No Improvement end_good Peak Shape Improved flush_column->end_good replace_column->end_good reduce_injection Reduce Injection Volume or Sample Concentration check_overload->reduce_injection Yes check_extra_column Check for Extra-Column Volume Effects check_overload->check_extra_column No reduce_injection->end_good optimize_system Optimize Tubing and Connections check_extra_column->optimize_system Yes end_bad Problem Persists check_extra_column->end_bad No optimize_system->end_good

Caption: A flowchart for troubleshooting peak tailing of acidic compounds in HPLC.

References

Technical Support Center: Enhancing Enantioselectivity in Chiral Separations of Phenoxypropionic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chiral separation of phenoxypropionic acids.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor or no enantiomeric resolution?

A1: Several factors can lead to poor or no separation of phenoxypropionic acid enantiomers. The most common culprits include:

  • Inappropriate Chiral Stationary Phase (CSP): The chosen CSP may not possess the necessary stereoselectivity for your specific analyte. Polysaccharide-based CSPs are widely used for their broad enantioselectivity.[1]

  • Suboptimal Mobile Phase Composition: The type and concentration of the organic modifier, the pH of the aqueous phase, and the presence of additives are all critical for achieving successful separation.[2]

  • Incorrect Flow Rate: Chiral separations can be highly sensitive to flow rate. Often, a lower flow rate can improve resolution.[2]

  • Inadequate Temperature Control: Temperature plays a significant role in chiral recognition and can impact resolution.[2][3]

  • Column Overload: Injecting an excessive amount of sample can cause peak broadening and a loss of resolution.[2]

Q2: Why am I observing peak tailing for my phenoxypropionic acid peaks?

A2: Peak tailing in the chiral HPLC of acidic compounds like phenoxypropionic acids can be attributed to:

  • Secondary Interactions: Unwanted interactions between the acidic analyte and the stationary phase, particularly with residual silanols on silica-based CSPs, can lead to tailing.[2][4]

  • Mobile Phase pH: If the mobile phase pH is not appropriately controlled, it can lead to undesirable interactions and poor peak shape. Operating at a lower pH (e.g., 2-3) can help suppress the ionization of silanol groups.[4]

Q3: My retention times are fluctuating. What could be the cause?

A3: Fluctuating retention times can compromise the accuracy and reproducibility of your analysis. Potential causes include:

  • Mobile Phase pH Near pKa: If the mobile phase pH is too close to the pKa of the phenoxypropionic acid (around 4.5), small variations in pH can significantly alter the ionization state and, consequently, the retention time. It is advisable to adjust the mobile phase pH to be at least one unit away from the pKa.[4]

  • Inconsistent Mobile Phase Composition: Improper mixing of mobile phase components or solvent evaporation can lead to shifts in retention.[4]

  • Temperature Fluctuations: Lack of proper column temperature control can lead to variations in retention times.[3]

Q4: Can temperature be used to enhance enantioselectivity?

A4: Yes, temperature is a critical parameter for optimizing chiral separations. While lower temperatures generally improve chiral separation, this is not always the case.[3] For some arylpropionic acid derivatives on polysaccharide-based chiral columns, increased retention and separation factors have been observed with increasing temperature.[5] In some instances, a reversal of the enantiomer elution order can occur at different temperatures.[5] Therefore, it is a valuable parameter to investigate during method development.

Troubleshooting Guides

Issue 1: Poor Resolution (Rs < 1.5)
Potential Cause Troubleshooting Step
Inappropriate CSP Screen different types of CSPs (e.g., polysaccharide-based, protein-based, Pirkle-type) to find one with better selectivity for your analyte.[1][6]
Suboptimal Mobile Phase 1. Organic Modifier: Vary the type (e.g., methanol, ethanol, 2-propanol, acetonitrile) and percentage of the organic modifier in the mobile phase.[4] 2. Acidic Additive: For normal phase chromatography, add a small amount of an acidic modifier like trifluoroacetic acid (TFA) or acetic acid (e.g., 0.1%) to improve peak shape and resolution.[1][4] 3. pH (Reversed-Phase): Adjust the pH of the aqueous component of the mobile phase. For acidic analytes, a lower pH is generally preferred.[4]
Flow Rate Too High Decrease the flow rate. Chiral separations often benefit from lower flow rates, which allow for more interaction between the analyte and the CSP.[2]
Temperature Not Optimized Systematically vary the column temperature (e.g., in 5°C increments from 10°C to 40°C) to determine the optimal condition for your separation.[3][7]
Issue 2: Poor Peak Shape (Tailing or Fronting)
Potential Cause Troubleshooting Step
Secondary Interactions with Silanols 1. Lower Mobile Phase pH: In reversed-phase mode, lower the pH of the mobile phase to 2-3 to suppress silanol ionization.[4] 2. Use an End-Capped Column: Employ a highly deactivated or end-capped column to minimize silanol interactions.[4]
Column Overload Reduce the injection volume or the concentration of the sample.[2]
Inappropriate Sample Solvent Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the mobile phase to prevent peak distortion.[8]

Data Presentation: Comparative Performance of Chiral Stationary Phases

The following tables summarize the chromatographic performance of various CSPs for the separation of phenoxypropionic acid enantiomers and related compounds.

Table 1: Polysaccharide-Based CSPs for 2-Phenylpropionic Acid [1]

Chiral Stationary PhaseColumnMobile PhaseFlow Rate (mL/min)Temp. (°C)k'1k'2αRs
Amylose tris(3,5-dimethylphenylcarbamate)Chiralpak AD-Hn-Hexane/2-Propanol/TFA (90/10/0.1)1.0252.152.581.202.10
Cellulose tris(3,5-dimethylphenylcarbamate)Chiralcel OD-Hn-Hexane/2-Propanol/TFA (90/10/0.1)1.0253.203.901.222.30

k'1 and k'2: Retention factors of the first and second eluting enantiomers, respectively. α: Separation factor (k'2/k'1). Rs: Resolution. TFA: Trifluoroacetic acid.

Table 2: Protein-Based CSP for 2-Phenylpropionic Acid

Chiral Stationary PhaseColumnMobile PhaseFlow Rate (mL/min)Temp. (°C)k'1k'2αRs
α1-acid glycoprotein (AGP)CHIRALPAK AGP10 mM Ammonium Acetate Buffer (pH 4.5)/Acetonitrile (95/5)0.9252.83.51.251.8

Experimental Protocols

General HPLC Method for Chiral Separation of Phenoxypropionic Acids (Normal Phase)
  • Column: Select a suitable chiral stationary phase column (e.g., Chiralpak AD-H).[1]

  • Mobile Phase Preparation: Prepare a mixture of n-hexane and an alcohol modifier (e.g., 2-propanol) in a ratio such as 90:10 (v/v). Add 0.1% trifluoroacetic acid (TFA) as an acidic modifier to improve peak shape.[1]

  • System Preparation:

    • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.[9]

    • Set the column temperature (e.g., 25°C).[1]

    • Set the UV detection wavelength appropriate for the analyte (e.g., 225 nm).[4]

  • Injection and Data Acquisition:

    • Inject an appropriate volume of the sample (e.g., 10 µL).[4]

    • Acquire data for a sufficient duration to allow for the elution of both enantiomers.

  • Data Analysis:

    • Identify the peaks corresponding to the two enantiomers based on their retention times.

    • Calculate the resolution (Rs) between the peaks to evaluate the separation quality. A resolution of 1.5 or greater is generally considered baseline separation.[6]

    • Quantify the individual enantiomers by integrating the peak areas.

General Capillary Electrophoresis (CE) Method for Chiral Separation of Profens[9]
  • System Preparation:

    • Use a standard CE system with a UV detector.

    • Employ a fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

  • Background Electrolyte (BGE) Preparation:

    • Prepare a phosphate buffer.

    • Add a chiral selector, such as 50 mM heptakis-2,3,6-tri-O-methyl-β-cyclodextrin.[9][10]

    • Adjust the pH as needed.

  • Electrophoretic Conditions:

    • Condition the capillary by flushing with 0.1 M NaOH, followed by water, and then the BGE.

    • Set the capillary temperature (e.g., 25°C).

    • Apply a voltage (e.g., 20 kV).

    • Set the UV detection wavelength (e.g., 254 nm).

  • Injection and Data Acquisition:

    • Inject the sample using hydrodynamic or electrokinetic injection.

    • Acquire the electropherogram.

  • Data Analysis:

    • Identify the peaks for each enantiomer based on their migration times.

    • Calculate the resolution between the peaks.

Mandatory Visualizations

CSP_Selection_Workflow start Start: Chiral Separation Required csp_type Select CSP Type (Polysaccharide, Protein, Pirkle, etc.) start->csp_type screening Screen Selected CSPs with Generic Gradients csp_type->screening resolution_check Resolution Achieved? screening->resolution_check optimization Optimize Mobile Phase (Modifier, Additive, pH) resolution_check->optimization Yes no_resolution Try Different CSP Type resolution_check->no_resolution No temp_optimization Optimize Temperature optimization->temp_optimization final_method Final Method temp_optimization->final_method no_resolution->csp_type Troubleshooting_Workflow start Problem Identified (e.g., Poor Resolution) check_csp Is the CSP appropriate? start->check_csp check_mobile_phase Is the mobile phase optimal? check_csp->check_mobile_phase Yes change_csp Select a different CSP check_csp->change_csp No check_conditions Are operating conditions optimal? check_mobile_phase->check_conditions Yes optimize_mp Adjust modifier, additive, or pH check_mobile_phase->optimize_mp No solution Problem Resolved check_conditions->solution Yes optimize_conditions Adjust flow rate or temperature check_conditions->optimize_conditions No change_csp->start optimize_mp->start optimize_conditions->start

References

Technical Support Center: Microbial Transformation of (R)-2-phenoxypropionic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome low yields in the microbial transformation of (R)-2-phenoxypropionic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the microbial transformation of (R)-2-phenoxypropionic acid, offering potential causes and solutions in a structured question-and-answer format.

Question 1: Why is the conversion of (R)-2-phenoxypropionic acid to its hydroxylated product, (R)-2-(4-hydroxyphenoxy)propionic acid (R-HPPA), showing low efficiency?

Possible Causes and Solutions:

  • Suboptimal Culture Conditions: The physiological state of the microorganism is critical for efficient biotransformation. Factors such as pH, temperature, and aeration can significantly impact enzyme activity and overall yield.

    • Solution: Optimize the culture conditions for your specific microbial strain. For instance, with Beauveria bassiana, an optimal fermentation temperature has been identified as 28°C.[1] Ensure adequate aeration and maintain a stable pH throughout the fermentation process.

  • Inadequate Media Composition: The carbon and nitrogen sources in the culture medium are fundamental for microbial growth, biofilm formation, and metabolite production.[2][3] An imbalance or suboptimal concentration of these nutrients can lead to reduced yields.

    • Solution: Systematically evaluate different carbon and nitrogen sources. For example, replacing glucose and yeast extract with mannitol and tryptone has been shown to increase R-HPPA production by 2.85-fold in some fungal biofilms.[2][3] Further optimization of key media components, such as glucose and peptone concentrations, can lead to significant improvements in product titer.[1]

  • Low Precursor Availability: While not directly related to the transformation yield itself, an inefficient synthesis of the (R)-2-phenoxypropionic acid precursor can limit the overall output of the desired hydroxylated product.[2]

    • Solution: Ensure a high-purity supply of (R)-2-phenoxypropionic acid. If synthesizing in-house, optimization of the reaction conditions, such as molar ratios of reactants and catalysts, can improve the conversion rate and purity of the precursor.[2]

  • Insufficient Cofactor (NADH) Regeneration: The hydroxylation of (R)-2-phenoxypropionic acid is often catalyzed by hydroxylases, which may depend on cofactors like NADH. Limited availability of these cofactors can be a bottleneck.

    • Solution: Enhance the intracellular pool of necessary cofactors. Upregulation of genes related to NADH synthesis through optimization of carbon and amino acid metabolism has been linked to increased R-HPPA production.[1][2]

Question 2: The microbial culture is growing well, but the product yield remains low. What could be the issue?

Possible Causes and Solutions:

  • Enzyme Inhibition: High concentrations of the substrate or the product itself can inhibit the activity of the transforming enzymes. This is a common issue in microbial biotransformations.[4][5]

    • Solution: Implement a fed-batch or continuous fermentation strategy to maintain substrate and product concentrations below inhibitory levels. This approach can prevent the accumulation of toxic compounds and improve overall productivity.[6]

  • Product Degradation: The desired product, (R)-2-(4-hydroxyphenoxy)propionic acid, may be further metabolized or degraded by the microorganism.

    • Solution: Analyze the culture broth for potential degradation byproducts. If product degradation is confirmed, consider using a mutant strain with knocked-out genes responsible for the degradation pathway or optimizing the fermentation time to harvest the product at its peak concentration.

  • Feedback Inhibition: The accumulation of the final product can regulate and inhibit its own biosynthetic pathway.[4]

    • Solution: In-situ product removal during fermentation can alleviate feedback inhibition and drive the equilibrium towards product formation.

Question 3: How can the overall productivity of the biotransformation process be enhanced?

Possible Causes and Solutions:

  • Low Cell Density: A lower concentration of microbial cells will naturally result in a lower overall transformation rate.

    • Solution: Optimize the inoculum size and growth conditions to achieve a higher cell density before initiating the biotransformation. An optimal inoculum size of 13.3% has been reported for Beauveria bassiana.[1]

  • Inefficient Strain Performance: The wild-type microbial strain may not possess the desired level of enzymatic activity for high-yield production.

    • Solution: Employ strain improvement techniques such as mutagenesis followed by high-throughput screening. For example, subjecting Beauveria bassiana to combined mutagenesis with 137Cs-γ irradiation and N-methyl-N'-nitro-N-nitrosoguanidine (NTG) has resulted in mutant strains with significantly higher R-HPPA production capacity.[7]

Frequently Asked Questions (FAQs)

Q1: What is the primary microbial transformation of (R)-2-phenoxypropionic acid?

The main biotransformation is the regioselective hydroxylation of (R)-2-phenoxypropionic acid at the C-4 position of the phenol ring to produce (R)-2-(4-hydroxyphenoxy)propionic acid (R-HPPA).[1][2] This product is a key intermediate in the synthesis of several herbicides.[2][7][8]

Q2: Which microorganisms are commonly used for this transformation?

The fungus Beauveria bassiana is a well-studied and effective microorganism for the hydroxylation of (R)-2-phenoxypropionic acid due to its strong hydroxylation activity and tolerance to the substrate.[2][7] Other bacteria and fungi may also possess the necessary hydroxylases.[1]

Q3: What are the key parameters to optimize for improved yield?

Key parameters for optimization include:

  • Media Composition: Glucose, peptone, and the presence of inducers like H₂O₂.[1]

  • Cultivation Conditions: Temperature, pH, and inoculum size.[1]

  • Strain Selection: Utilizing high-performance wild-type or mutant strains.[7]

Q4: Are there any high-throughput screening methods available to find better microbial strains?

Yes, colorimetric-based high-throughput screening methods have been developed. One such method relies on the oxidation of the R-HPPA product with potassium dichromate to form a brown-colored quinone-type compound, allowing for rapid quantification and screening of mutant libraries.[1] Another method uses sodium nitrite as a chromogenic reagent.[1]

Data Presentation

Table 1: Optimized Conditions for R-HPPA Production by Beauveria bassiana

ParameterOptimal ValueReference
Fermentation Temperature28°C[1]
Inoculum Size13.3%[1]
Glucose Concentration38.81 g/L[1]
Peptone Concentration7.28 g/L[1]
H₂O₂ Concentration1.08 mL/100 mL[1]

Experimental Protocols

Protocol 1: General Procedure for Microbial Transformation of (R)-2-phenoxypropionic acid

  • Inoculum Preparation:

    • Prepare a seed culture of the selected microorganism (e.g., Beauveria bassiana) in a suitable growth medium.

    • Incubate at the optimal temperature (e.g., 28°C) with shaking until the desired cell density is reached.[1]

  • Fermentation:

    • Transfer the seed culture to the production medium with an optimized inoculum size (e.g., 13.3%).[1]

    • The production medium should contain optimized concentrations of carbon and nitrogen sources (e.g., 38.81 g/L glucose, 7.28 g/L peptone).[1]

    • Add the substrate, (R)-2-phenoxypropionic acid, to the culture. The addition can be at the beginning of the fermentation or in a fed-batch manner.

    • If required, add an inducer such as H₂O₂ to the optimized concentration (e.g., 1.08 mL/100 mL).[1]

    • Maintain the fermentation at the optimal temperature and pH with adequate aeration.

  • Monitoring and Harvesting:

    • Periodically take samples to monitor substrate consumption and product formation using appropriate analytical techniques (e.g., HPLC).

    • Harvest the culture broth at the time of maximum product accumulation.

  • Product Extraction and Purification:

    • Separate the microbial biomass from the culture broth by centrifugation or filtration.

    • Extract the product from the supernatant using a suitable solvent or an anionic exchange resin.[2]

    • Purify the product using chromatographic techniques.

Visualizations

Microbial_Transformation_Workflow cluster_prep Preparation cluster_process Biotransformation cluster_downstream Downstream Processing Inoculum Inoculum Preparation Fermentation Fermentation with (R)-2-phenoxypropionic acid Inoculum->Fermentation Media Media Optimization Media->Fermentation Monitoring Monitoring (HPLC) Fermentation->Monitoring Harvesting Harvesting Monitoring->Harvesting Extraction Extraction & Purification Harvesting->Extraction Final_Product Purified R-HPPA Extraction->Final_Product

Caption: Experimental workflow for the microbial transformation of (R)-2-phenoxypropionic acid.

Metabolic_Pathway Substrate (R)-2-phenoxypropionic acid Product (R)-2-(4-hydroxyphenoxy)propionic acid (R-HPPA) Substrate->Product Regioselective Hydroxylation (C-4) Enzyme Hydroxylase (e.g., from Beauveria bassiana) Enzyme->Substrate

Caption: Metabolic pathway of (R)-2-phenoxypropionic acid transformation.

References

Technical Support Center: Optimizing Beauveria bassiana Culture for Enhanced HPOPA Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in optimizing your Beauveria bassiana culture medium for increased production of Hydroxyphenylpyruvic acid (HPOPA), a valuable secondary metabolite.

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of Beauveria bassiana cultures for HPOPA production.

Problem Potential Causes Troubleshooting Steps
Low or No HPOPA Production - Suboptimal culture medium composition (imbalanced C:N ratio).- Inappropriate culture conditions (pH, temperature, aeration).- Strain degradation or loss of productivity.- Incorrect timing of harvest.- Media Optimization: Systematically evaluate different carbon and nitrogen sources. Starch, sucrose, and fructose are effective carbon sources, while peptone and yeast extract are generally good nitrogen sources.[1]- Condition Optimization: Test a range of pH (typically 5.0-7.0) and temperatures (25-30°C).[1] Ensure adequate aeration by adjusting shaker speed or using baffled flasks.- Strain Viability: Re-culture from a fresh stock or re-isolate to ensure the viability and productivity of your B. bassiana strain.- Time-Course Analysis: Harvest at different time points to determine the optimal production phase of HPOPA.
Inconsistent HPOPA Yields Between Batches - Variability in media preparation.- Inconsistent inoculum size or quality.- Fluctuations in incubator conditions.- Standardize Protocols: Ensure precise and consistent weighing of media components and use of calibrated equipment.- Inoculum Standardization: Use a consistent method for inoculum preparation, such as spore counting with a hemocytometer, to ensure a uniform starting cell density.- Monitor Equipment: Regularly calibrate and monitor incubators and shakers to maintain consistent temperature and agitation.
Poor Mycelial Growth - Nutrient limitation.- Presence of inhibitory substances.- Suboptimal pH.- Nutrient Supplementation: Enrich the medium with a complex nitrogen source like yeast extract or peptone.[1]- Media Components Check: Ensure all media components are of high quality and free from contaminants.- pH Adjustment: Buffer the medium or adjust the initial pH to the optimal range for B. bassiana growth.
Contamination of Cultures - Improper sterile technique.- Contaminated reagents or equipment.- Aseptic Technique: Strictly adhere to aseptic techniques during all manipulations.- Sterilization Verification: Ensure proper sterilization of media, glassware, and bioreactors. Use indicator tape or biological indicators.- Reagent Quality: Use sterile, high-purity water and media components.

Frequently Asked Questions (FAQs)

Q1: What are the most critical nutritional factors for enhancing secondary metabolite production in Beauveria bassiana?

A1: The carbon-to-nitrogen (C:N) ratio is a critical factor. While optimal ratios can be strain-specific, a systematic evaluation of different carbon sources (e.g., glucose, sucrose, starch) and nitrogen sources (e.g., peptone, yeast extract, ammonium nitrate) is crucial.[1] Often, limiting a specific nutrient after an initial growth phase can trigger secondary metabolism.

Q2: How does pH of the culture medium affect HPOPA production?

A2: The pH of the medium can significantly influence enzyme activity and nutrient uptake, thereby affecting secondary metabolite production. The optimal pH for B. bassiana growth and sporulation is generally between 6.0 and 7.0.[1] It is recommended to monitor and, if necessary, control the pH during fermentation, as fungal metabolism can cause pH shifts.

Q3: What is the optimal temperature for HPOPA production by Beauveria bassiana?

A3: The optimal temperature for the growth of most Beauveria bassiana strains is between 25°C and 30°C.[1] While this range is a good starting point for HPOPA production, the optimal temperature for secondary metabolism may differ slightly from that for biomass growth. It is advisable to conduct experiments at different temperatures within this range.

Q4: What are the recommended methods for quantifying HPOPA in the fermentation broth?

A4: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and reliable methods for the quantification of HPOPA.[2][3][4] These techniques offer high sensitivity and specificity. For HPLC, a C18 reverse-phase column is typically used with a UV detector.[3]

Q5: Can nutrient stress be used to increase HPOPA production?

A5: Yes, nutrient stress, such as nitrogen or phosphate limitation, is a well-known strategy to induce or enhance secondary metabolite production in fungi. After an initial phase of robust mycelial growth, transferring the culture to a medium with limited nutrients can trigger the metabolic pathways responsible for producing compounds like HPOPA.

Experimental Protocols

Protocol 1: One-Factor-at-a-Time (OFAT) Media Optimization

This protocol describes a systematic approach to screen for the optimal carbon and nitrogen sources for HPOPA production.

1. Basal Medium Preparation:

  • Prepare a basal liquid medium containing essential minerals and a buffer (e.g., KH₂PO₄, MgSO₄·7H₂O).

  • Autoclave the basal medium.

2. Carbon Source Screening:

  • Prepare stock solutions of different carbon sources (e.g., glucose, sucrose, fructose, starch) and sterilize them separately.

  • Aseptically add each carbon source to flasks containing the basal medium to a final concentration of 30 g/L.

  • Inoculate each flask with a standardized spore suspension of B. bassiana.

  • Incubate the cultures on a rotary shaker (e.g., 150 rpm) at 25°C for a predetermined period (e.g., 7-14 days).

  • Harvest the broth and analyze for HPOPA concentration.

3. Nitrogen Source Screening:

  • Using the optimal carbon source identified in the previous step, repeat the experiment with various nitrogen sources (e.g., peptone, yeast extract, KNO₃, NH₄NO₃).

  • Maintain a constant C:N ratio for initial screening.

  • Analyze the harvested broth for HPOPA concentration.

Protocol 2: Quantification of HPOPA using HPLC

1. Sample Preparation:

  • Centrifuge the fungal culture to separate the mycelia from the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter.

2. HPLC Analysis:

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of acidified water (e.g., with 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where HPOPA has maximum absorbance (around 280-310 nm).

  • Quantification: Prepare a standard curve using a pure HPOPA standard.[5]

Visualizations

Experimental_Workflow Experimental Workflow for Media Optimization cluster_prep Preparation cluster_screening Screening cluster_analysis Analysis Basal_Medium Prepare Basal Medium C_Source Carbon Source Screening Basal_Medium->C_Source Inoculum Prepare Spore Inoculum Inoculum->C_Source N_Source Nitrogen Source Screening C_Source->N_Source Select best C source OFAT OFAT or Response Surface Methodology N_Source->OFAT Harvest Harvest Culture Broth OFAT->Harvest HPLC HPLC/GC-MS Analysis (Quantify HPOPA) Harvest->HPLC Data Data Analysis & Optimization HPLC->Data

Caption: Workflow for optimizing culture medium for HPOPA production.

Signaling_Pathway Generalized Secondary Metabolite Signaling Pathway cluster_input Environmental Signals cluster_transduction Signal Transduction cluster_output Biosynthesis Nutrient_Stress Nutrient Stress (e.g., N-limitation) Receptors Membrane Receptors Nutrient_Stress->Receptors pH pH pH->Receptors Temperature Temperature Temperature->Receptors Kinases Protein Kinase Cascades (e.g., MAPK) Receptors->Kinases TF Transcription Factors (e.g., PacC, AreA) Kinases->TF Biosynthetic_Genes Activation of Biosynthetic Gene Clusters TF->Biosynthetic_Genes Enzymes Synthesis of Pathway-Specific Enzymes Biosynthetic_Genes->Enzymes HPOPA HPOPA Production Enzymes->HPOPA

Caption: Generalized signaling pathway for secondary metabolite production in fungi.

References

Technical Support Center: Scalable Synthesis of (R)-2-(4-Hydroxyphenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the scalable synthesis of (R)-2-(4-Hydroxyphenoxy)propanoic acid. This key chiral intermediate is essential for the production of various aryloxyphenoxypropionate herbicides.[1][2][3][4][5]

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial-scale synthesis methods for this compound?

A1: The main industrial synthesis routes include chemical synthesis and biosynthesis. Chemical methods often involve the Williamson ether synthesis, where hydroquinone is reacted with an (S)-2-halopropanoic acid derivative.[4][6] Another common chemical approach is the hydrolysis of ester precursors.[3][6][7] Biosynthetic methods, which are gaining traction for their stereoselectivity and environmentally friendly nature, often employ microorganisms like Beauveria bassiana to hydroxylate (R)-2-phenoxypropionic acid.[1][8]

Q2: How can the formation of the di-substituted byproduct be minimized during the Williamson ether synthesis?

A2: Over-alkylation, leading to 1,4-bis(1-carboxyethoxy)benzene, is a common issue.[9] To favor mono-alkylation, it is recommended to use a molar excess of hydroquinone, which can be recycled later.[9][10] Another effective strategy is the use of a monoprotected hydroquinone, such as the monobenzyl ether of hydroquinone, to ensure only one hydroxyl group is available for reaction.[10] Slow, controlled addition of the alkylating agent can also help reduce the formation of the di-substituted byproduct.[9][10]

Q3: What is the role of this compound in the agrochemical industry?

A3: This compound is a critical chiral intermediate for the synthesis of aryloxyphenoxypropionate herbicides.[2][4][5][6] The herbicidal activity of these products is often specific to the (R)-enantiomer, which functions by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme in susceptible grass species, a vital step in fatty acid biosynthesis.[6]

Q4: Are there any biosynthetic methods available for producing this compound?

A4: Yes, microbial hydroxylation is a promising method. Strains like Beauveria bassiana can regioselectively hydroxylate (R)-2-phenoxypropionic acid to produce this compound.[1][8] This biosynthetic approach can offer high stereoselectivity and is considered an environmentally beneficial process. Recent developments in fermentation technology, such as biofilm-based two-stage fermentation, have shown significant improvements in product titer and productivity.[8]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product Incomplete reaction.Monitor the reaction progress using TLC or HPLC and consider increasing the reaction temperature or time.[10]
Poor quality of reagents.Ensure high purity of starting materials like hydroquinone and the alkylating agent.[10]
Insufficient base in Williamson ether synthesis.Use at least one equivalent of a suitable base (e.g., NaOH, K₂CO₃) to ensure deprotonation of hydroquinone.[10]
Significant amount of di-substituted byproduct Reaction conditions favor dialkylation.Use an excess of hydroquinone.[9][10] Alternatively, protect one hydroxyl group of hydroquinone before the reaction.[10] Add the alkylating agent gradually.[9]
Product Discoloration Oxidation of hydroquinone or its derivatives.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[10] Consider adding a mild reducing agent like sodium bisulfite during the reaction.[10]
Difficulty in Product Purification Presence of closely related impurities.Recrystallization from a suitable solvent (e.g., hot water, ethanol) is often effective.[6][11] For challenging separations, column chromatography may be necessary.[11]
Poor Enantiomeric Excess Racemization during synthesis or resolution.For chemical synthesis, ensure the use of high-purity chiral starting materials. For resolution methods, optimize the chiral resolving agent and crystallization conditions.

Experimental Protocols

Method 1: Williamson Ether Synthesis

This protocol describes a common method for synthesizing 2-(4-hydroxyphenoxy)propanoic acid.

Materials:

  • Hydroquinone

  • (S)-2-chloropropionic acid

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

  • Water

  • Organic solvent for extraction (e.g., diethyl ether, methyl isobutyl ketone)

Procedure:

  • In a reaction vessel under a nitrogen atmosphere, dissolve hydroquinone in an aqueous solution of sodium hydroxide.

  • Slowly add (S)-2-chloropropionic acid to the reaction mixture over 1-2 hours while maintaining the temperature.[9]

  • Stir the mixture for 4-6 hours, monitoring the reaction completion by TLC or HPLC.[9]

  • After the reaction is complete, cool the mixture and separate the aqueous layer.

  • Acidify the aqueous layer to a pH of approximately 2 with HCl or H₂SO₄ to precipitate the product.[9]

  • Collect the solid product by vacuum filtration and wash with cold water.

  • The crude product can be further purified by recrystallization.

Method 2: Hydrolysis of an Ester Precursor

This protocol outlines the deprotection of an acetylated precursor.

Materials:

  • 2-(4-acetoxyphenoxy)propanoic acid

  • Ethanol

  • Concentrated hydrochloric acid

Procedure:

  • In a round-bottom flask, combine 2-(4-acetoxyphenoxy)propanoic acid with ethanol.[6][7]

  • Add a catalytic amount (e.g., 2 drops) of concentrated hydrochloric acid to the mixture.[6][7]

  • Reflux the mixture for 2 hours.[6][7]

  • After cooling, remove the ethanol under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization if necessary.

Visualizations

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification cluster_products Products HQ Hydroquinone Reaction Reaction HQ->Reaction CPA (S)-2-Chloropropionic Acid CPA->Reaction Base Base (e.g., NaOH) Base->Reaction Solvent Aqueous Solution Solvent->Reaction Temp Controlled Temperature Temp->Reaction Inert Inert Atmosphere (N2) Inert->Reaction Acid Acidification (HCl) Filt Filtration Acid->Filt Precipitate Recryst Recrystallization Filt->Recryst Crude Product Product (R)-2-(4-Hydroxyphenoxy) propanoic acid Recryst->Product Purified Product Byproduct Di-substituted Byproduct Reaction->Acid Reaction Mixture Reaction->Byproduct Side Reaction

Caption: Workflow of the Williamson Ether Synthesis for this compound.

ACCase_Inhibition cluster_synthesis Synthesis cluster_biochemical_pathway Biochemical Pathway (in Grass Weeds) HPPA (R)-2-(4-Hydroxyphenoxy) propanoic acid Herbicide Aryloxyphenoxypropionate Herbicide HPPA->Herbicide Derivatization ACCase Acetyl-CoA Carboxylase (ACCase) Herbicide->ACCase Inhibition AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACCase catalyzed FattyAcids Fatty Acids MalonylCoA->FattyAcids Fatty Acid Synthesis

Caption: Mechanism of action of herbicides derived from this compound.

References

Technical Support Center: Byproduct Identification in the Synthesis of Phenoxypropionic Acid Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the identification and mitigation of byproducts during the synthesis of phenoxypropionic acid herbicides.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Synthesis & Byproduct Formation

Q1: What are the most common byproducts formed during the synthesis of phenoxypropionic acid herbicides like Dichlorprop and Mecoprop?

A1: The most common byproducts in the synthesis of phenoxypropionic acid herbicides, which is often a Williamson ether synthesis, typically arise from two main sources: impurities in the starting materials and side reactions.

  • Isomeric Byproducts: The chlorination of phenol to produce precursors like 2,4-dichlorophenol is often not perfectly selective. This leads to the formation of other isomers such as 2,6-dichlorophenol and 2,4,6-trichlorophenol. These isomeric phenols can then react with the propionic acid derivative to form the corresponding isomeric phenoxypropionic acids (e.g., 2,6-dichlorophenoxypropionic acid).

  • Unreacted Starting Materials: Incomplete reactions can leave unreacted substituted phenols (e.g., 2,4-dichlorophenol) and propionic acid derivatives in the final product mixture.

  • C-Alkylation Products: While the desired reaction is O-alkylation of the phenoxide, C-alkylation can occur as a competing side reaction, where the alkyl group attaches to a carbon atom on the aromatic ring instead of the oxygen atom. The solvent choice can significantly influence the ratio of O- to C-alkylation, with protic solvents favoring C-alkylation.

  • Elimination Products: When using a halo-propionic acid derivative, a competing E2 elimination reaction can occur, especially with secondary or tertiary halides, leading to the formation of alkenes.

Q2: I am synthesizing Dichlorprop from 2,4-dichlorophenol and 2-chloropropionic acid and see an unexpected peak in my HPLC analysis. What could it be?

A2: An unexpected peak in your HPLC analysis of a Dichlorprop synthesis could be one of several byproducts. Here's a systematic approach to identification:

  • Check Retention Times of Known Byproducts: Compare the retention time of the unknown peak to the retention times of potential isomeric byproducts like 2,6-dichlorophenoxypropionic acid or 4-chlorophenoxypropionic acid, which can arise from impurities in the 2,4-dichlorophenol starting material.

  • Analyze Starting Materials: Inject standards of your 2,4-dichlorophenol and 2-chloropropionic acid starting materials to see if the unknown peak corresponds to unreacted starting material.

  • Consider C-Alkylation: The unexpected peak could be a C-alkylated product. This is more likely if you are using a protic solvent. These products will have the same mass as the desired product but different chromatographic behavior. LC-MS/MS analysis can help confirm this.

  • Look for Degradation Products: Depending on your workup and analysis conditions, degradation of the desired product could occur.

To mitigate these byproducts, ensure the purity of your starting 2,4-dichlorophenol and consider using a polar aprotic solvent like DMF or DMSO to favor O-alkylation.

Q3: My synthesis of Mecoprop (MCPP) has a low yield and multiple impurity peaks. How can I improve this?

A3: Low yield and multiple impurities in Mecoprop synthesis often point to issues with reaction conditions. Here are some troubleshooting steps:

  • Base Selection: The choice of base is critical. Strong bases like sodium hydroxide or potassium hydroxide are typically used to deprotonate the 4-chloro-2-methylphenol. Ensure you are using the correct stoichiometry of a strong enough base to fully form the phenoxide.

  • Reaction Temperature: Higher temperatures can favor elimination side reactions and potentially degradation. Try running the reaction at a lower temperature to see if the formation of byproducts is reduced.

  • Solvent Choice: As with other phenoxypropionic acid syntheses, using a polar aprotic solvent can help minimize C-alkylation.

  • Purity of Starting Materials: Impurities in the 4-chloro-2-methylphenol can lead to a range of unwanted side products. Analyze your starting material for isomeric impurities.

Q4: Are there specific byproducts I should be aware of when synthesizing aryloxyphenoxypropionate (AOPP) herbicides like Quizalofop-p-ethyl or Fenoxaprop-p-ethyl?

A4: Yes, in addition to the general byproducts mentioned earlier, the synthesis of more complex AOPP herbicides can have unique side products. For instance, in the synthesis of Quizalofop-p-ethyl from 2,6-dichloroquinoxaline and (R)-2-(4-hydroxyphenoxy)propionic acid ethyl ester, potential byproducts can include:

  • Di-substituted products: Where both chlorine atoms on the quinoxaline ring react.

  • Unreacted intermediates: Such as 6-chloro-2-(4-hydroxyphenoxy) quinoxaline.

  • Racemization: If reaction conditions are not carefully controlled, the stereochemistry of the chiral center in the propionic acid moiety can be compromised, leading to the formation of the less active (S)-isomer.

Careful control of reaction stoichiometry and temperature is crucial to minimize these byproducts.

Data Presentation: Common Byproducts and Their Formation

Herbicide Common Byproduct(s) Formation Pathway Typical % (if available) Mitigation Strategies
Dichlorprop (2,4-DP) 2,6-Dichlorophenoxypropionic acidImpurity in 2,4-dichlorophenol starting materialVaries based on purity of starting materialUse highly purified 2,4-dichlorophenol.
4-Chlorophenoxypropionic acidImpurity in 2,4-dichlorophenol starting materialVaries based on purity of starting materialUse highly purified 2,4-dichlorophenol.
C-Alkylated IsomersElectrophilic attack on the aromatic ring instead of the oxygenGenerally low in aprotic solventsUse polar aprotic solvents (e.g., DMF, DMSO).
Mecoprop (MCPP) Isomeric Mecoprop compoundsImpurities in the 4-chloro-2-methylphenol starting materialVaries based on purity of starting materialUse highly purified 4-chloro-2-methylphenol.
Unreacted 4-chloro-2-methylphenolIncomplete reactionDependent on reaction conditionsOptimize reaction time, temperature, and stoichiometry.
Quizalofop-p-ethyl Di-substituted quinoxaline productReaction at both chlorine sites of 2,6-dichloroquinoxalineCan be significant with excess nucleophileUse a controlled stoichiometry of reactants.
(S)-isomer of Quizalofop-ethylRacemization at the chiral centerDependent on reaction conditionsUse milder reaction conditions and appropriate chiral starting materials.

Experimental Protocols

Protocol 1: Synthesis of Dichlorprop

This protocol is a general laboratory-scale synthesis of Dichlorprop.

Materials:

  • 2,4-Dichlorophenol

  • 2-Chloropropionic acid

  • Potassium hydroxide

  • Dimethyl sulfoxide (DMSO)

  • Sulfuric acid

  • Hexane

Procedure:

  • In a round-bottom flask, dissolve 2,4-dichlorophenol and 2-chloropropionic acid in DMSO.

  • Slowly add potassium hydroxide to the mixture while stirring. An exothermic reaction may occur; maintain the temperature between 20-80°C.

  • After the addition is complete, continue to stir the reaction mixture at a controlled temperature for several hours until the reaction is complete (monitor by TLC or HPLC).

  • Cool the reaction mixture and neutralize it with sulfuric acid.

  • Filter the mixture and distill the solvent under reduced pressure.

  • The resulting solid can be recrystallized from a suitable solvent like hexane to yield purified 2-(2,4-dichlorophenoxy)propionic acid.

Protocol 2: GC-MS Analysis of Phenoxypropionic Acid Herbicides and Byproducts

This is a general protocol for the analysis of phenoxypropionic acid herbicides and their byproducts. Specific parameters may need to be optimized for your instrument and target analytes.

Instrumentation:

  • Gas chromatograph with a mass spectrometer detector (GC-MS).

  • Capillary column suitable for pesticide analysis (e.g., 5% phenyl-methyl silicone).

Sample Preparation (Derivatization is often required):

  • Accurately weigh a sample of the crude reaction mixture.

  • Dissolve the sample in a suitable solvent (e.g., methanol).

  • Derivatize the acidic herbicides to their more volatile methyl esters using a suitable reagent (e.g., diazomethane or BF3/methanol).

  • Extract the derivatized products into an organic solvent like hexane.

  • Concentrate the sample to a final volume for injection.

GC-MS Conditions:

  • Inlet Temperature: 250°C

  • Oven Program: Start at a low temperature (e.g., 50°C), ramp to a high temperature (e.g., 300°C) to elute all compounds.

  • Carrier Gas: Helium.

  • MS Ionization Mode: Electron Ionization (EI).

  • Scan Range: A wide mass range (e.g., m/z 50-500) to detect a variety of compounds.

Data Analysis:

  • Identify the peaks by comparing their mass spectra to a library of known compounds (e.g., NIST).

  • Confirm the identity of byproducts by running authentic standards if available.

  • Quantify the byproducts using an internal standard method for accuracy.

Visualizations

Synthesis_and_Byproduct_Formation cluster_synthesis Main Synthesis Pathway cluster_byproducts Common Byproduct Formation Substituted_Phenol Substituted Phenol Reaction Williamson Ether Synthesis (O-Alkylation) Substituted_Phenol->Reaction C_Alkylation_Reaction C-Alkylation (Side Reaction) Substituted_Phenol->C_Alkylation_Reaction Propionic_Acid_Derivative Propionic Acid Derivative Propionic_Acid_Derivative->Reaction Propionic_Acid_Derivative->C_Alkylation_Reaction Elimination_Reaction Elimination (E2) (Side Reaction) Propionic_Acid_Derivative->Elimination_Reaction Base Base Base->Reaction Base->Elimination_Reaction Desired_Product Phenoxypropionic Acid Herbicide Reaction->Desired_Product Isomeric_Phenols Isomeric Phenols (from starting material) Isomeric_Byproduct Isomeric Herbicide Byproduct Isomeric_Phenols->Isomeric_Byproduct C_Alkylated_Byproduct C-Alkylated Byproduct C_Alkylation_Reaction->C_Alkylated_Byproduct Alkene_Byproduct Alkene Byproduct Elimination_Reaction->Alkene_Byproduct

Caption: General synthesis pathway and common byproduct formation routes.

Troubleshooting_Workflow Start Unexpected Peak in HPLC/GC Analysis Check_Standards Inject Starting Material and Known Impurity Standards Start->Check_Standards Match_Found Peak Identified? Check_Standards->Match_Found Identified Implement Specific Mitigation Strategy Match_Found->Identified Yes No_Match Peak Unidentified Match_Found->No_Match No End Problem Resolved Identified->End LC_MS Perform LC-MS/MS Analysis No_Match->LC_MS Determine_MW Determine Molecular Weight and Fragmentation Pattern LC_MS->Determine_MW Propose_Structure Propose Potential Structure (e.g., C-alkylation, dimer) Determine_MW->Propose_Structure Modify_Conditions Modify Reaction Conditions (e.g., solvent, temp) and Re-analyze Propose_Structure->Modify_Conditions Modify_Conditions->Check_Standards

Caption: Troubleshooting workflow for identifying unknown peaks.

Validation & Comparative

A Comparative Guide to the Synthesis of (R)-2-hydroxy-3-(4-hydroxyphenyl)propanoic Acid: Chemical vs. Biocatalytic Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and fine chemical synthesis, the efficient and stereoselective production of chiral building blocks is paramount. (R)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid, also known as (R)-HPOPA or (R)-4-hydroxyphenyllactic acid, is a valuable chiral intermediate. This guide provides an objective comparison of the primary methodologies for its synthesis: traditional chemical routes, specifically chemoenzymatic kinetic resolution, and modern biocatalytic synthesis using whole-cell systems.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key performance indicators for representative chemical (chemoenzymatic) and biocatalytic synthesis routes to (R)-HPOPA.

ParameterChemical Synthesis (Chemoenzymatic Kinetic Resolution)Biocatalytic Synthesis (Whole-Cell Biocatalyst)
Starting Material Racemic HPOPA4-Hydroxyphenylpyruvic acid (HPPA) or Glucose
Catalyst Lipase (e.g., from Candida antarctica)Recombinant E. coli expressing D-lactate dehydrogenase or hydroxymandelate synthase
Yield Theoretically limited to 50% for the desired enantiomer.High (can approach theoretical maximum from precursor).
Enantiomeric Excess (ee) High to Excellent (>99%) for the unreacted enantiomer.Excellent (>99%).[1]
Reaction Conditions Mild temperatures, often in organic solvents.Mild (ambient temperature and pressure, aqueous media).
Cofactor Requirement None.Requires cofactor (NADH/NADPH) regeneration, typically handled internally in whole-cell systems.
Environmental Impact May involve organic solvents and requires separation of the unwanted enantiomer.Generally considered "greener" due to the use of water as a solvent and biodegradable catalysts.
Process Complexity Requires synthesis of the racemic starting material and subsequent separation of enantiomers.Requires development of the recombinant microbial strain, but the synthesis is a direct conversion.

Experimental Protocols

Chemical Synthesis: Chemoenzymatic Kinetic Resolution of Racemic HPOPA

This method leverages the high stereoselectivity of an enzyme to resolve a racemic mixture of HPOPA. A lipase is commonly used for the enantioselective acylation of one enantiomer, allowing for the separation of the acylated product from the desired unreacted enantiomer.

1. Synthesis of Racemic HPOPA: Racemic HPOPA can be synthesized by the reduction of 4-hydroxyphenylpyruvic acid (HPPA) using a reducing agent such as sodium borohydride in an appropriate solvent.

2. Enzymatic Kinetic Resolution:

  • Materials: Racemic HPOPA, a lipase (e.g., Novozym 435 - immobilized Candida antarctica lipase B), an acyl donor (e.g., vinyl acetate), and an organic solvent (e.g., toluene).

  • Procedure:

    • Dissolve racemic HPOPA in toluene.

    • Add the lipase and the acyl donor to the solution.

    • The reaction mixture is agitated at a controlled temperature (e.g., 40°C).

    • The progress of the reaction is monitored by chiral High-Performance Liquid Chromatography (HPLC) until approximately 50% conversion is reached.

    • At this point, the (S)-enantiomer will have been selectively acylated.

    • The enzyme is removed by filtration.

    • The acylated (S)-HPOPA is separated from the unreacted (R)-HPOPA by column chromatography or extraction.

    • The solvent is removed under reduced pressure to yield enantiomerically enriched (R)-HPOPA. The enantiomeric excess of the isolated (R)-HPOPA is determined by chiral HPLC.

Biocatalytic Synthesis: Whole-Cell Biotransformation

This approach utilizes genetically engineered microorganisms, such as Escherichia coli, to directly synthesize (R)-HPOPA from a precursor like 4-hydroxyphenylpyruvic acid (HPPA) or even from a simple carbon source like glucose through metabolic engineering.[2]

1. Biocatalyst Preparation:

  • A strain of E. coli is genetically engineered to overexpress a D-lactate dehydrogenase (D-LDH) or a hydroxymandelate synthase (HmaS).[3][4]

  • To address the need for the cofactor NADH, a second enzyme, such as glucose dehydrogenase (GDH), is often co-expressed to create an internal cofactor regeneration system using glucose as a co-substrate.[1]

  • The recombinant E. coli cells are cultivated in a suitable growth medium (e.g., LB medium with an appropriate antibiotic) at 37°C.

  • When the cell culture reaches a specific optical density (e.g., OD600 of 1.2), gene expression is induced by adding an inducer like IPTG.[1]

  • The cells are then incubated at a lower temperature (e.g., 25°C) for a period to allow for protein expression.[1]

  • Finally, the cells are harvested by centrifugation and washed to be used as a whole-cell biocatalyst.[1]

2. Whole-Cell Biotransformation:

  • Materials: Harvested recombinant E. coli cells, 4-hydroxyphenylpyruvic acid (HPPA), glucose (as a co-substrate for cofactor regeneration), and a buffer solution (e.g., sodium phosphate buffer, pH 7.0).

  • Procedure:

    • The whole-cell biocatalyst is suspended in the buffer solution.

    • HPPA and glucose are added to the cell suspension.

    • The reaction mixture is incubated at a controlled temperature (e.g., 42°C) with agitation.[1]

    • The reaction is monitored by HPLC for the consumption of HPPA and the formation of (R)-HPOPA.

    • Upon completion, the cells are removed by centrifugation.

    • The supernatant containing the product is collected.

    • (R)-HPOPA can be purified from the supernatant by extraction or chromatography.

    • The yield and enantiomeric excess of the purified (R)-HPOPA are determined. In a similar process for L-phenyllactic acid, yields of up to 103.8 mM with an enantiomeric excess of 99.7% have been reported.[1]

Mandatory Visualization

Chemical_Synthesis cluster_0 Racemic Synthesis cluster_1 Kinetic Resolution HPPA 4-Hydroxyphenylpyruvic Acid (HPPA) Reduction Reduction (e.g., NaBH4) HPPA->Reduction rac_HPOPA Racemic HPOPA Reduction->rac_HPOPA rac_HPOPA_in Racemic HPOPA Resolution Lipase + Acyl Donor rac_HPOPA_in->Resolution Separation Separation Resolution->Separation R_HPOPA (R)-HPOPA (>99% ee) Separation->R_HPOPA Desired S_Ac_HPOPA Acylated (S)-HPOPA Separation->S_Ac_HPOPA Byproduct

Caption: Workflow for the chemoenzymatic synthesis of (R)-HPOPA via kinetic resolution.

Biocatalytic_Synthesis cluster_0 Whole-Cell Biocatalyst cluster_1 Cofactor Regeneration Glucose Glucose Ecoli Recombinant E. coli (overexpressing D-LDH & GDH) R_HPOPA (R)-HPOPA (>99% ee) Ecoli->R_HPOPA NAD NAD+ Ecoli->NAD HPPA 4-Hydroxyphenylpyruvic Acid (HPPA) HPPA->Ecoli Glucose_in Glucose GDH GDH Glucose_in->GDH NADH NADH GDH->NADH NAD->GDH NADH->Ecoli

References

Determining the Enantiomeric Purity of (R)-2-(4-Hydroxyphenoxy)propanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of analytical methods for determining the enantiomeric excess (ee) of (R)-2-(4-Hydroxyphenoxy)propanoic acid, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The accurate determination of its enantiomeric purity is critical for ensuring product efficacy and safety. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and performance data for chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Polarimetry.

Method Comparison

The selection of an appropriate analytical technique for determining the enantiomeric excess of this compound depends on several factors, including the required accuracy, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of the most common methods.

MethodPrincipleAdvantagesDisadvantagesTypical Throughput
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase.High accuracy and precision, direct separation and quantification, widely applicable.Requires method development, specialized and costly chiral columns.Medium to High
NMR Spectroscopy Diastereomeric interaction with a chiral solvating agent leading to distinct NMR signals for each enantiomer.Non-destructive, provides structural information, relatively fast analysis once the method is established.Lower sensitivity compared to HPLC, requires a chiral auxiliary, potential for signal overlap.Medium
Polarimetry Measurement of the rotation of plane-polarized light by a chiral molecule.Rapid and simple, non-destructive.Less accurate for low ee values, requires a pure standard, susceptible to impurities that are also chiral.High

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are intended as a general guide and may require optimization for specific laboratory conditions and instrumentation.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used method for the separation and quantification of enantiomers. The choice of the chiral stationary phase (CSP) is crucial for achieving baseline separation.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral column (e.g., CHIRALPAK® IJ, Chiralcel OB-H, or (R,R) ULMO).

Reagents:

  • Hexane (HPLC grade)

  • Ethanol (HPLC grade)

  • Isopropanol (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • This compound standard

  • Racemic 2-(4-Hydroxyphenoxy)propanoic acid

Procedure:

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions (Example 1):

    • Column: CHIRALPAK® IJ (4.6 x 250 mm, 5 µm)[1]

    • Mobile Phase: n-hexane / ethanol / trifluoroacetic acid = 80 / 20 / 0.1 (v/v/v)[1]

    • Flow Rate: 1.0 mL/min[1]

    • Column Temperature: 25 °C[1]

    • Detection: UV at 230 nm[1]

  • Chromatographic Conditions (Example 2):

    • Column: Chiralcel OB-H (0.4 cm i.d. x 25 cm)

    • Mobile Phase: Heptane / Isopropanol = 85 / 15 (v/v)

    • Flow Rate: 1 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 230 nm

  • Analysis:

    • Inject a racemic standard to determine the retention times of the (R) and (S) enantiomers.

    • Inject the sample solution.

    • Integrate the peak areas for both enantiomers.

  • Calculation of Enantiomeric Excess (% ee):

    • % ee = [(Area(R) - Area(S)) / (Area(R) + Area(S))] x 100

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, in conjunction with a chiral solvating agent (CSA), can be used to differentiate and quantify enantiomers. The CSA forms transient diastereomeric complexes with the enantiomers, resulting in separate signals in the NMR spectrum.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Reagents:

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

  • Chiral Solvating Agent (CSA), for example, (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol or a derivative of 1,1'-bi-2-naphthol (BINOL).

  • This compound sample

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in a suitable deuterated solvent in an NMR tube.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of the sample to identify the key proton signals (e.g., the methine proton).

  • Addition of CSA: Add a molar equivalent of the chosen chiral solvating agent to the NMR tube.

  • Spectrum Acquisition: Acquire another ¹H NMR spectrum. The signal of the proton adjacent to the stereocenter (the methine proton) should split into two distinct signals, representing the two enantiomers.

  • Quantification: Integrate the areas of the two resolved signals.

  • Calculation of Enantiomeric Excess (% ee):

    • % ee = [(Integral(R) - Integral(S)) / (Integral(R) + Integral(S))] x 100

Polarimetry

Polarimetry measures the rotation of plane-polarized light by a chiral compound in solution. The enantiomeric excess can be determined by comparing the specific rotation of the sample to the specific rotation of the pure enantiomer.

Instrumentation:

  • Polarimeter

  • Volumetric flask

  • Polarimeter cell (e.g., 1 dm)

Reagents:

  • Solvent (e.g., Methanol)

  • This compound sample

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the sample and dissolve it in a precise volume of the chosen solvent (e.g., methanol) in a volumetric flask.

  • Measurement:

    • Calibrate the polarimeter with the pure solvent (blank).

    • Fill the polarimeter cell with the sample solution and measure the observed rotation (αobs).

  • Calculation of Specific Rotation ([α]):

    • [α] = αobs / (c x l)

      • where 'c' is the concentration in g/mL and 'l' is the path length of the cell in decimeters (dm).

  • Calculation of Enantiomeric Excess (% ee):

    • % ee = ([α]sample / [α]pure (R)-enantiomer) x 100

    • The specific rotation of pure (R)-(+)-2-(4-Hydroxyphenoxy)propanoic acid is reported as +58° (c = 1 in methanol).[2][3]

Visualized Workflows

The following diagrams illustrate the general workflow for enantiomeric excess determination and the logical relationship between the different analytical methods.

G Overall Workflow for Enantiomeric Excess Determination cluster_methods Choice of Analytical Method Sample Sample of this compound Prep Sample Preparation (Dissolution) Sample->Prep Analysis Analytical Method Prep->Analysis Data Data Acquisition Analysis->Data HPLC Chiral HPLC Analysis->HPLC NMR NMR Spectroscopy Analysis->NMR Polarimetry Polarimetry Analysis->Polarimetry Calc Calculation of % ee Data->Calc Result Report Enantiomeric Excess Calc->Result

Caption: General workflow for determining the enantiomeric excess.

G Method Selection Logic Start Need to determine ee of This compound HighAccuracy High Accuracy & Precision Required? Start->HighAccuracy HighThroughput High Throughput Needed? HighAccuracy->HighThroughput No HPLC Use Chiral HPLC HighAccuracy->HPLC Yes StructuralInfo Structural Confirmation Needed? HighThroughput->StructuralInfo No Polarimetry Use Polarimetry HighThroughput->Polarimetry Yes StructuralInfo->HPLC No NMR Use NMR with CSA StructuralInfo->NMR Yes

Caption: Decision tree for selecting an analytical method.

References

A Comprehensive Guide to HPLC Method Validation for Purity Analysis of Organic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of organic compounds. While the initial focus was on HPOPA, specific validation data for this compound was not publicly available. Therefore, this guide utilizes a representative organic molecule, N-Boc-4-hydroxypiperidine, to illustrate the principles and methodologies of HPLC method validation and its comparison with alternative methods.[1] The experimental protocols and comparative data presented herein are based on established principles of analytical chemistry and regulatory guidelines, serving as a robust template for the validation of analytical methods for a wide range of organic molecules.

I. Recommended Analytical Method: Reversed-Phase HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful and widely used technique for the purity analysis of a broad spectrum of organic molecules.[1] This method is highly effective in separating a target compound from its potential impurities based on their polarity.[1] HPLC is recognized as a precise method for separating analytes, impurities, and degradation products, offering high sensitivity and resolution.[2]

The validation of an HPLC method ensures that it is suitable for its intended purpose.[3] The following protocol outlines the key parameters to be evaluated according to guidelines from the International Council for Harmonisation (ICH).[4][5]

1. Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm

  • Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Formic Acid)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

2. Validation Parameters:

  • Specificity: The ability of the method to accurately measure the analyte in the presence of other components like impurities or degradation products.[6] This is assessed by analyzing the analyte in the presence of its potential impurities and by conducting forced degradation studies (e.g., acid, base, oxidation, heat, light).[7]

  • Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte.[8] This is determined by analyzing a series of solutions at different concentrations (e.g., 50%, 80%, 100%, 120%, 150% of the target concentration) and evaluating the correlation coefficient (r²) of the calibration curve.[6][7]

  • Accuracy: The closeness of the test results to the true value.[6] It is evaluated by spiking a placebo with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, 120%) and calculating the percent recovery.[8]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[6] It is assessed at two levels:

    • Repeatability (Intra-assay precision): Analysis of replicate samples on the same day, by the same analyst, and on the same instrument.[9]

    • Intermediate Precision: Analysis of replicate samples on different days, by different analysts, or on different instruments.[5]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[6]

    • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters such as flow rate, column temperature, and mobile phase composition.[5]

Validation ParameterAcceptance CriteriaTypical Result
Specificity The analyte peak should be free from interference from impurities and degradation products. Peak purity index > 0.99.Passed
Linearity Correlation coefficient (r²) ≥ 0.9990.9995
Accuracy Recovery between 98.0% and 102.0% for the assay of the main compound.[6]99.5% - 101.2%
Precision (RSD) Repeatability: RSD ≤ 2.0%. Intermediate Precision: RSD ≤ 2.0%.[7]≤ 0.5%
LOD Signal-to-Noise ratio of 3:10.01%
LOQ Signal-to-Noise ratio of 10:10.03%
Robustness System suitability parameters (e.g., resolution, tailing factor) remain within acceptable limits.Passed

II. Alternative Analytical Methods

While HPLC is a robust technique, other methods can be employed for a comprehensive purity analysis.[1]

  • Gas Chromatography (GC): GC is ideal for the analysis of volatile organic compounds, such as residual solvents.[10] It separates components based on their boiling point and polarity.[11]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique combines the separation capabilities of LC with the mass analysis of mass spectrometry, providing molecular weight information and structural details of unknown impurities.[10][12]

  • Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a primary analytical method that allows for direct quantification without the need for a specific reference standard of the analyte.[1]

FeatureHPLCGCLC-MSqNMR
Principle Partitioning between a liquid mobile phase and a solid stationary phase.[11]Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[11]Combines liquid chromatography with mass spectrometry for separation and identification.[12]Quantification based on the integrated signal of specific nuclei in a magnetic field.[1]
Analytes Non-volatile, thermally unstable, and polar compounds.[11]Volatile and thermally stable compounds.[11]A wide range of compounds, especially for impurity identification.[10]Any compound with NMR-active nuclei.
Sensitivity HighHighVery HighModerate
Specificity HighModerate (co-elution can occur)Very HighHigh
Quantification Yes (with reference standards)Yes (with reference standards)Yes (with reference standards)Absolute quantification (with internal standard)
Throughput HighHighModerateLow

III. Visualizing the Workflow

HPLC_Validation_Workflow cluster_planning Planning & Development cluster_validation Validation Parameters cluster_execution Execution & Reporting cluster_implementation Implementation define_purpose Define Method Purpose develop_method Develop HPLC Method define_purpose->develop_method execute_protocol Execute Validation Protocol develop_method->execute_protocol specificity Specificity analyze_data Analyze Data specificity->analyze_data linearity Linearity & Range linearity->analyze_data accuracy Accuracy accuracy->analyze_data precision Precision precision->analyze_data lod_loq LOD & LOQ lod_loq->analyze_data robustness Robustness robustness->analyze_data execute_protocol->specificity execute_protocol->linearity execute_protocol->accuracy execute_protocol->precision execute_protocol->lod_loq execute_protocol->robustness validation_report Prepare Validation Report analyze_data->validation_report routine_use Routine Use validation_report->routine_use

Caption: Workflow for HPLC Method Validation.

Method_Selection start Start: Purity Analysis Required volatile Is the analyte volatile? start->volatile gc Use GC volatile->gc Yes hplc Use HPLC volatile->hplc No unknown_impurities Are there unknown impurities to identify? hplc->unknown_impurities lcms Use LC-MS unknown_impurities->lcms Yes absolute_quant Is absolute quantification without a specific reference standard needed? unknown_impurities->absolute_quant No absolute_quant->hplc No, continue with HPLC qnmr Use qNMR absolute_quant->qnmr Yes

Caption: Decision Tree for Method Selection.

IV. Conclusion

The validation of an HPLC method is a critical step in ensuring the quality and purity of pharmaceutical substances. While RP-HPLC offers a robust and reliable method for routine purity assessment, orthogonal techniques such as GC and qNMR are valuable for comprehensive characterization and validation.[1] For in-depth impurity profiling and structural elucidation, LC-MS is the preferred method.[1] The choice of analytical method ultimately depends on the specific requirements of the analysis, the nature of the potential impurities, and the available instrumentation.[1]

References

Comparative study of different chiral stationary phases for enantioseparation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate chiral stationary phase (CSP) is a critical step in achieving successful enantioseparation. The diverse range of commercially available CSPs offers a variety of chiral selectors, each with unique recognition mechanisms and selectivities. This guide provides an objective comparison of three major classes of CSPs — polysaccharide-based, cyclodextrin-based, and protein-based — supported by experimental data to facilitate informed decision-making in chiral method development.

The Workflow of Chiral HPLC Enantioseparation

The process of enantioseparation using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase follows a systematic workflow. The primary goal is to achieve baseline separation of the enantiomers, which is quantified by the resolution (Rs). This involves screening different CSPs and optimizing the chromatographic conditions.

G cluster_0 cluster_1 Optimization Parameters Racemic_Sample_Preparation Racemic Sample Preparation CSP_Screening CSP Screening (Polysaccharide, Cyclodextrin, Protein) Racemic_Sample_Preparation->CSP_Screening Inject Method_Development Method Development & Optimization CSP_Screening->Method_Development Select Promising CSP(s) Data_Analysis Data Analysis (Rs, α, k) Method_Development->Data_Analysis Run Optimized Method Mobile_Phase Mobile Phase (Composition, pH, Additives) Method_Development->Mobile_Phase Flow_Rate Flow Rate Method_Development->Flow_Rate Temperature Temperature Method_Development->Temperature Detection_Wavelength Detection Wavelength Method_Development->Detection_Wavelength Enantiomer_Quantification Enantiomer Quantification & Purity Assessment Data_Analysis->Enantiomer_Quantification Validate Method

A logical workflow for chiral HPLC method development.

Performance Comparison of Chiral Stationary Phases

The choice of a CSP is paramount for achieving baseline separation of enantiomers with good resolution, selectivity, and reasonable analysis times. This section details the performance of polysaccharide-based, cyclodextrin-based, and protein-based CSPs in the enantioseparation of β-blockers, a class of drugs where enantiomers often exhibit different pharmacological activities.

Polysaccharide-Based CSPs

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are widely used due to their broad applicability and high enantioselectivity.[1] They often provide excellent resolution in normal-phase, polar organic, and reversed-phase modes.

AnalyteCSPMobile PhaseResolution (Rs)Selectivity (α)Retention Factor (k')
PropranololChiralpak AD-Hn-hexane/ethanol/DEA (70/30/0.3, v/v/v)>1.5>1.2-
MetoprololChiralpak AD-Hn-hexane/ethanol/DEA>1.5>1.2-
AtenololChiralpak AD-Hn-hexane/ethanol/DEA>1.5>1.2-
PindololLux Cellulose-1n-hexane/ethanol/DEA (gradient)---

Table 1: Performance of Polysaccharide-Based CSPs for the Enantioseparation of β-Blockers.[2][3]

Cyclodextrin-Based CSPs

Cyclodextrin-based CSPs are known for their ability to form inclusion complexes with analytes, a key mechanism for chiral recognition.[4] They are particularly effective for separating compounds that can fit into the hydrophobic cavity of the cyclodextrin molecule.

AnalyteCSPMobile PhaseResolution (Rs)Selectivity (α)Retention Factor (k')
FluoxetineCyclobond I 2000 DM->1.5--

Table 2: Performance of a Cyclodextrin-Based CSP for the Enantioseparation of Fluoxetine.[5]

Protein-Based CSPs

Protein-based CSPs, such as those using α1-acid glycoprotein (AGP) or ovomucoid, mimic biological interactions and can offer unique enantioselectivity.[6][7] They are often used in reversed-phase mode and are well-suited for the separation of a wide range of pharmaceutical compounds.

AnalyteCSPMobile PhaseResolution (Rs)Selectivity (α)Retention Factor (k')
AtenololChiral-AGP10 mM Sodium Phosphate Buffer (pH 7.0)-Methanol (95:5 v/v)---

Table 3: Performance of a Protein-Based CSP for the Enantioseparation of Atenolol.[7]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the enantioseparation of β-blockers and other chiral compounds using different types of CSPs.

Enantioseparation of β-Blockers on a Polysaccharide-Based CSP
  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm)[3]

  • Mobile Phase: A mixture of n-hexane, ethanol, and diethylamine (DEA) in various ratios. For example, for propranolol, a composition of n-hexane/ethanol/DEA (70/30/0.3, v/v/v) was found to be effective.[2]

  • Flow Rate: 1.0 mL/min[2]

  • Column Temperature: 25 °C[2]

  • Detection: UV at 220 nm[6]

  • Injection Volume: 10 µL

Enantioseparation of Fluoxetine on a Cyclodextrin-Based CSP
  • Column: Cyclobond I 2000 DM (25 cm x 4.6 mm i.d., 5 µm)[5]

  • Mobile Phase: Not specified in detail in the provided search result, but typically reversed-phase or polar organic modes are used with cyclodextrin columns.

  • Flow Rate: Not specified.

  • Column Temperature: Not specified.

  • Detection: Not specified.

Enantioseparation of Atenolol on a Protein-Based CSP
  • Column: Chiral-AGP (150 x 4.0 mm I.D., 5 µm)[7]

  • Mobile Phase: 10 mM sodium phosphate buffer (pH 7.0)-methanol (95:5 v/v)[7]

  • Flow Rate: 0.9 ml/min[7]

  • Column Temperature: Not specified.

  • Detection: UV at 225 nm[7]

Conclusion

The selection of a chiral stationary phase is a multifaceted decision that depends on the physicochemical properties of the analyte, the desired chromatographic mode, and the specific requirements of the analysis. Polysaccharide-based CSPs offer broad applicability and high success rates for a wide range of compounds. Cyclodextrin-based CSPs provide a unique separation mechanism based on inclusion complexation, which can be highly effective for specific molecules. Protein-based CSPs can offer biomimetic selectivity that is often difficult to achieve with other types of CSPs. A systematic screening of different CSPs, followed by careful optimization of the mobile phase and other chromatographic parameters, remains the most effective strategy for successful enantioseparation.

References

Assessing the herbicidal efficacy of derivatives from (R)- vs. racemic-HPOPA

Author: BenchChem Technical Support Team. Date: December 2025

HPPD inhibitors are a significant class of herbicides that disrupt the synthesis of plastoquinone and α-tocopherol in susceptible plants, leading to bleaching symptoms and eventual death. The efficacy of these herbicides is often evaluated through a series of in vitro and in vivo experiments.

Data on Herbicidal Activity of HPPD Inhibitors

The following table summarizes the herbicidal activity of various aryloxyacetic acid derivatives, which are known HPPD inhibitors. This data, while not a direct comparison of (R)- and racemic-HPOPA, illustrates the range of activities observed for compounds in this class. The inhibitory activity is presented as Kᵢ (inhibition constant) values against Arabidopsis thaliana HPPD (AtHPPD), and greenhouse herbicidal activity is also noted.

Compound IDKᵢ (µM) for AtHPPDGreenhouse Herbicidal Activity (at 150 g ai/ha)Reference
I12 0.011Significant[1][2]
I23 0.012Significant[1][2]
II4 Not specifiedHigh (pre-emergence), slightly better than mesotrione[1][2]
Mesotrione (Commercial Standard) 0.013Commercially effective[1][2]
I-9 (Aryl-formyl piperidinone) IC₅₀ = 0.260Effective candidate[3]

Experimental Protocols

The assessment of herbicidal efficacy typically involves a multi-step process, including enzyme inhibition assays and whole-plant greenhouse trials.

HPPD Enzyme Inhibition Assay

This in vitro assay quantifies the ability of a compound to inhibit the target enzyme, HPPD.

  • Enzyme Source : Recombinant HPPD from a model plant, such as Arabidopsis thaliana (AtHPPD), is commonly used.

  • Assay Principle : The assay measures the rate of oxygen consumption during the enzymatic conversion of the substrate, 4-hydroxyphenylpyruvate, to 2,5-dihydroxyphenylacetate.

  • Procedure :

    • The reaction mixture is prepared containing a buffer (e.g., HEPES), the enzyme (AtHPPD), a cofactor (e.g., ascorbic acid), and the substrate.

    • Varying concentrations of the test compounds (potential inhibitors) are added to the mixture.

    • The reaction is initiated by the addition of the substrate.

    • The rate of oxygen consumption is monitored using an oxygen sensor.

    • The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) or the Kᵢ value (inhibition constant) is calculated from the dose-response curve.

Greenhouse Herbicidal Activity Assay

This in vivo assay evaluates the effect of the compounds on whole plants.

  • Plant Species : A range of both monocotyledonous (e.g., barnyard grass, green foxtail) and dicotyledonous (e.g., velvetleaf, pigweed) weed species are used, along with crop species (e.g., maize) to assess selectivity.

  • Treatment Methods :

    • Pre-emergence : The compounds are applied to the soil surface immediately after sowing the seeds.

    • Post-emergence : The compounds are sprayed onto the foliage of young, actively growing seedlings.

  • Procedure :

    • Seeds of the selected plant species are sown in pots containing a suitable growing medium.

    • For pre-emergence tests, the compounds are applied to the soil surface. For post-emergence tests, plants are grown to a specific stage (e.g., 2-3 leaf stage) before application.

    • The plants are grown in a controlled greenhouse environment.

    • Herbicidal injury is visually assessed at specified time points (e.g., 14-21 days after treatment) on a scale of 0% (no effect) to 100% (complete kill).

Visualizing Experimental and Logical Frameworks

To better understand the processes involved in assessing herbicidal efficacy, the following diagrams illustrate a typical experimental workflow and the proposed mechanism of action for HPPD inhibitors.

G cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment cluster_2 Data Analysis & Comparison a Synthesize (R)- and Racemic-HPOPA Derivatives b HPPD Enzyme Inhibition Assay a->b c Determine IC50 / Ki Values b->c h Compare Efficacy of (R)- vs. Racemic Derivatives c->h d Greenhouse Trials (Pre- & Post-emergence) f Apply Derivatives at Various Doses d->f e Select Weed and Crop Species e->d g Assess Herbicidal Injury (% control) f->g g->h i Evaluate Crop Selectivity g->i j Identify Lead Compound h->j i->j

Caption: Experimental workflow for assessing herbicidal efficacy.

G cluster_pathway Tyrosine Catabolism Pathway Tyrosine Tyrosine HPPD 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Tyrosine->HPPD HPPD_inhibitor (R)- or Racemic-HPOPA Derivative (HPPD Inhibitor) HPPD_inhibitor->HPPD Inhibition HGA Homogentisate HPPD->HGA Plastoquinone Plastoquinone Synthesis HGA->Plastoquinone Tocopherol α-Tocopherol Synthesis HGA->Tocopherol Carotenoid Carotenoid Biosynthesis (Photo-protection) Plastoquinone->Carotenoid Bleaching Bleaching & Cell Death Carotenoid->Bleaching Disruption leads to

Caption: Proposed signaling pathway for HPPD inhibitor herbicides.

While the provided data does not offer a direct comparison, the established methodologies and the general understanding of stereochemistry's role in the biological activity of agrochemicals suggest that a comparative study of (R)- versus racemic-HPOPA derivatives would be a valuable endeavor.[4][5] Such research could lead to the development of more potent and selective herbicides with improved environmental profiles.

References

A Comparative Guide to the Quantitative Analysis of Impurities in Synthesized (R)-2-(4-Hydroxyphenoxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the quantitative analysis of impurities in synthesized (R)-2-(4-Hydroxyphenoxy)propanoic acid. The selection of a suitable analytical technique is critical for ensuring the purity, safety, and efficacy of this important chiral intermediate, which is utilized in the synthesis of various pharmaceuticals and herbicides. This document outlines and compares High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE), providing supporting experimental data and detailed protocols to aid in method selection and implementation.

Introduction to Impurity Profiling

The synthesis of this compound, commonly achieved through methods like the Williamson ether synthesis, can introduce several process-related impurities.[1] These may include unreacted starting materials, byproducts of side reactions, and residual solvents. The chiral nature of the target molecule also necessitates the quantification of the unwanted (S)-enantiomer. A comprehensive impurity profile is essential for process optimization and regulatory compliance.

Potential Process-Related Impurities:

  • (S)-2-(4-Hydroxyphenoxy)propanoic acid: The unwanted enantiomer.

  • Hydroquinone: An unreacted starting material from the Williamson ether synthesis.[1]

  • 2-Chloropropanoic acid (or its ester): An unreacted starting material.

  • 1,4-Bis(1-carboxyethoxy)benzene: A byproduct formed from the dialkylation of hydroquinone.[1]

  • Residual Solvents (e.g., Toluene, Acetone): Solvents used during the synthesis and purification steps.

Comparison of Analytical Methodologies

The choice of analytical technique for impurity quantification depends on the nature of the impurities to be detected, the required sensitivity, and the analytical throughput. The following sections compare the performance of HPLC, GC-MS, and CE for this purpose.

Data Presentation: Quantitative Performance of Analytical Methods

The following table summarizes key performance indicators for each method, allowing for a direct comparison of their suitability for the analysis of impurities in this compound. Data for closely related compounds has been included for comparative purposes where direct data is limited.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Capillary Electrophoresis (CE)
Primary Application Enantiomeric purity, non-volatile impuritiesVolatile and semi-volatile impurities, residual solventsEnantiomeric purity, charged impurities
Resolution (Rs) > 2.5 for enantiomers[2]Baseline separation for many volatile compoundsHigh resolution for enantiomers
Limit of Detection (LOD) 0.3 µg/mL for enantiomers[2]0.004 µg/mL for hydroquinone[3]Typically in the low µg/mL range
Limit of Quantification (LOQ) 1 µg/mL for enantiomers[2]0.093 ng/mL for hydroquinone[4]Typically in the low µg/mL range
Linearity (R²) ≥ 0.999[5]> 0.998[3]≥ 0.997
Precision (RSD%) < 2% for assay, < 15% at LOQ[5]< 5%[3]< 5%
Accuracy (Recovery %) 98-102% for assay, 80-120% at LOQ[5]96.2-98.0%[3]Typically 90-110%
Analysis Time 15-30 minutes20-40 minutes10-25 minutes

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols serve as a starting point and may require optimization based on specific laboratory instrumentation and sample matrices.

Chiral High-Performance Liquid Chromatography (HPLC) Method for Enantiomeric Purity

This method is designed for the separation and quantification of the (S)-enantiomer in the synthesized this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A chiral stationary phase (CSP) column, such as a (R,R) Whelk-O1 250 x 4.6 mm, 5 µm particle size column.[2]

  • Mobile Phase: A mixture of n-hexane, ethanol, and trifluoroacetic acid (e.g., 95:5:0.1 v/v/v). The addition of a small amount of a basic modifier like isopropylamine (e.g., 0.025%) can improve peak shape and resolution.[2]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 230 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known amount of the synthesized this compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Quantification: The percentage of the (S)-enantiomer is calculated based on the peak area ratio of the (S)-enantiomer to the total peak area of both enantiomers.

Gas Chromatography-Mass Spectrometry (GC-MS) Method for Volatile Impurities

This method is suitable for the detection and quantification of residual solvents and volatile starting materials like hydroquinone. Derivatization is often required for non-volatile phenolic compounds.

  • Instrumentation: A standard GC-MS system.

  • Column: A low-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp to 280 °C at 10 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-450.

  • Sample Preparation (for Hydroquinone):

    • Accurately weigh about 10 mg of the sample into a vial.

    • Add 1 mL of a suitable solvent (e.g., methanol).

    • For derivatization, add 100 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Heat the vial at 70 °C for 30 minutes.

    • Inject 1 µL of the derivatized sample into the GC-MS.

  • Quantification: Create a calibration curve using certified reference standards of the expected impurities.

Capillary Electrophoresis (CE) Method for Chiral Separation

CE offers a high-resolution alternative to HPLC for enantiomeric purity analysis, with the advantage of low solvent consumption.

  • Instrumentation: A standard CE system with a UV detector.

  • Capillary: Fused-silica capillary (e.g., 50 µm I.D., 50 cm total length, 40 cm effective length).

  • Background Electrolyte (BGE): 25 mM sodium phosphate buffer at pH 2.5 containing a chiral selector. A common choice is a cyclodextrin derivative, such as 15 mM sulfated-β-cyclodextrin.

  • Voltage: 20 kV.

  • Temperature: 25 °C.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Detection: UV at 214 nm.

  • Sample Preparation: Dissolve the sample in the BGE or a compatible low-conductivity buffer to a concentration of approximately 0.5 mg/mL.

  • Quantification: Similar to HPLC, quantification is based on the corrected peak areas of the enantiomers.

Visualization of Experimental Workflows and Logical Relationships

The following diagrams, generated using Graphviz, illustrate the workflows for impurity analysis and the decision-making process for selecting an appropriate analytical method.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data_analysis Data Analysis & Reporting Sample Synthesized (R)-2-(4-HPP) Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Derivatization Derivatization (if required for GC-MS) Dissolution->Derivatization HPLC Chiral HPLC Dissolution->HPLC CE Capillary Electrophoresis Dissolution->CE GCMS GC-MS Derivatization->GCMS Peak_Integration Peak Integration & Identification HPLC->Peak_Integration GCMS->Peak_Integration CE->Peak_Integration Quantification Quantification of Impurities Peak_Integration->Quantification Report Final Impurity Profile Report Quantification->Report

Caption: General experimental workflow for the quantitative analysis of impurities.

Method_Selection_Logic Impurity_Type Type of Impurity? Enantiomer Enantiomeric Purity? Impurity_Type->Enantiomer Chiral Volatility Volatile or Semi-Volatile? Impurity_Type->Volatility Achiral Chiral_HPLC Chiral HPLC Enantiomer->Chiral_HPLC Yes CE Capillary Electrophoresis Enantiomer->CE Yes GC_MS GC-MS Volatility->GC_MS Yes Achiral_HPLC Achiral HPLC Volatility->Achiral_HPLC No

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion

The quantitative analysis of impurities in synthesized this compound requires a multi-faceted approach. Chiral HPLC is a robust and well-established method for determining enantiomeric purity and quantifying non-volatile impurities. GC-MS is highly sensitive for the analysis of volatile and semi-volatile impurities, including residual solvents and some starting materials, though derivatization may be necessary. Capillary Electrophoresis provides a high-resolution, low-solvent consumption alternative for chiral separations. The choice of the most suitable technique will be dictated by the specific impurities of interest, the required level of sensitivity, and the available instrumentation. For a comprehensive impurity profile, a combination of these methods is often employed.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 4-Hydroxyphenylpyruvic Acid (HPOPA) Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common analytical methods for the quantification of 4-hydroxyphenylpyruvic acid (HPOPA), a critical intermediate in the metabolism of the amino acid phenylalanine.[1] Accurate characterization of HPOPA is vital for research into metabolic disorders such as tyrosinemia and for monitoring therapeutic interventions.[2][3] This document outlines the principles, performance characteristics, and experimental protocols for Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Capillary Electrophoresis (CE), based on a synthesis of published validation data.

Comparative Analysis of Analytical Methodologies

The selection of an appropriate analytical method for HPOPA quantification is contingent on factors such as required sensitivity, selectivity, sample matrix complexity, and available instrumentation. The following tables summarize key performance parameters for each technique to facilitate an informed decision.

Table 1: Performance Characteristics of Chromatographic Methods for HPOPA Analysis
Performance ParameterLC-MS/MS (in Serum & Urine)[2]GC-MS (in Plasma)[4]HPLC-UV (for similar phenolic acids)[5][6]
Linearity (r²) >0.99Not explicitly stated>0.99
Range 20 to 500 µmol/L (Urine & Serum)Not explicitly stated0.03 to 1.07 µg/mL
Accuracy (% Recovery) 95.0% - 107.8%Not explicitly stated96% - 103%
Precision (%RSD)
    - Intra-day<11.0%Not explicitly stated<5%
    - Inter-day<10.0%Not explicitly statedNot explicitly stated
Limit of Detection (LOD) Not explicitly statedNot explicitly stated0.01 to 0.35 µg/mL
Limit of Quantification (LOQ) Not explicitly statedNot explicitly stated0.03 to 1.07 µg/mL
Table 2: Performance Characteristics of Electrophoretic & Spectrophotometric Methods
Performance ParameterCapillary Electrophoresis (for organic acids)[7][8]Spectrophotometric Assay[9][10]
Linearity (r²) ≥ 0.999Not typically used for absolute quantification without extensive calibration
Range 1.0 to 15.8 mg L⁻¹Dependent on enzyme kinetics and substrate concentration
Accuracy (% Recovery) 70.2%Not applicable in the same context
Precision (%RSD) 3.6%Dependent on assay conditions
Limit of Detection (LOD) 0.005 mM to 1.6 mMDependent on the sensitivity of the chromogenic/fluorogenic product
Limit of Quantification (LOQ) 1.0 mg L⁻¹Dependent on assay linearity and precision

Signaling Pathways and Experimental Workflows

Understanding the metabolic context and the analytical process is crucial. The following diagrams illustrate the tyrosine metabolism pathway, where HPOPA is an intermediate, and a general workflow for bioanalytical method validation.

Tyrosine_Metabolism_Pathway Tyrosine Metabolism Pathway Phenylalanine Phenylalanine Tyrosine Tyrosine Phenylalanine->Tyrosine Phenylalanine hydroxylase HPOPA 4-Hydroxyphenylpyruvic acid (HPOPA) Tyrosine->HPOPA Tyrosine aminotransferase Homogentisic_acid Homogentisic acid HPOPA->Homogentisic_acid 4-hydroxyphenylpyruvic acid dioxygenase Maleylacetoacetic_acid Maleylacetoacetic acid Homogentisic_acid->Maleylacetoacetic_acid Homogentisate 1,2-dioxygenase Fumarylacetoacetic_acid Fumarylacetoacetic acid Maleylacetoacetic_acid->Fumarylacetoacetic_acid Maleylacetoacetate isomerase Fumaric_acid Fumaric acid Fumarylacetoacetic_acid->Fumaric_acid Acetoacetic_acid Acetoacetic acid Fumarylacetoacetic_acid->Acetoacetic_acid Krebs_Cycle Krebs Cycle Fumaric_acid->Krebs_Cycle

Figure 1: Simplified Tyrosine Metabolism Pathway Highlighting HPOPA.

Bioanalytical_Method_Validation_Workflow Bioanalytical Method Validation Workflow start Method Development specificity Specificity & Selectivity start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Intra- & Inter-day) accuracy->precision lod_loq LOD & LOQ precision->lod_loq stability Stability (Freeze-Thaw, Bench-Top, etc.) lod_loq->stability cross_val Cross-Validation (if applicable) stability->cross_val end Validated Method cross_val->end

Figure 2: General Workflow for Bioanalytical Method Validation.

Experimental Protocols

Detailed methodologies are essential for the replication and cross-validation of analytical methods. Below are representative protocols for the analysis of HPOPA.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity and is well-suited for complex biological matrices like serum and urine.[2]

  • Sample Preparation:

    • Thaw frozen serum or urine samples at room temperature.

    • Prepare a combined internal standard (IS) solution containing isotopically labeled analogues of the analytes.

    • Perform a 1 in 1000 dilution of all samples, calibrators, and quality control (QC) samples with the IS solution.[2]

  • Chromatographic Conditions:

    • Column: Atlantis dC18 column (100 mm × 3.0 mm, 3 µm).[2]

    • Mobile Phase: A gradient of methanol with 0.1% formic acid (organic phase) and water with 0.1% formic acid.

    • Flow Rate: 0.4 mL/min.[2]

    • Column Temperature: 35°C.[2]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode for HPOPA.[2]

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for HPOPA and its internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high resolution but requires derivatization for non-volatile and polar compounds like HPOPA to increase their volatility.

  • Sample Preparation and Derivatization:

    • Extraction: Perform a liquid-liquid or solid-phase extraction to isolate HPOPA from the biological matrix (e.g., plasma).

    • Derivatization: The extracted and dried HPOPA must be derivatized. A common approach is silylation, for example, using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to create trimethylsilyl (TMS) derivatives.[4]

  • Chromatographic Conditions:

    • Column: A non-polar or semi-polar capillary column, such as a 5%-phenyl-95%-dimethylpolysiloxane column.[11]

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: A temperature gradient is used to separate the derivatized analytes.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Detection: Selected Ion Monitoring (SIM) of characteristic fragment ions of the derivatized HPOPA is used for quantification.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique, suitable for routine analysis when high sensitivity is not the primary requirement.

  • Sample Preparation:

    • Protein Precipitation: For serum or plasma samples, precipitate proteins by adding a solvent like acetonitrile. Centrifuge to separate the precipitated proteins.

    • Filtration: Filter the supernatant through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

    • Flow Rate: Typically 1.0 mL/min.

    • Detection Wavelength: Based on the UV absorbance maximum of the 4-hydroxyphenyl moiety, a wavelength around 275-280 nm is appropriate.

Capillary Electrophoresis (CE)

CE offers high separation efficiency and short analysis times, particularly for charged species like organic acids.

  • Sample Preparation:

    • For samples like urine, a simple dilution with water may be sufficient.[12]

    • Filtration of the sample through a 0.45 µm filter is recommended.

  • Electrophoretic Conditions:

    • Capillary: An uncoated fused-silica capillary.[7]

    • Background Electrolyte (BGE): A buffer solution, for example, a phosphate or borate buffer, is used to control the pH and conductivity.[7]

    • Separation Voltage: A high voltage (e.g., -10 kV to -25 kV) is applied across the capillary.[7]

    • Detection: Indirect or direct UV detection is commonly used for organic acids. For HPOPA, direct UV detection at a suitable wavelength would be applicable.

Conclusion

The choice of an analytical method for HPOPA characterization should be guided by the specific requirements of the study. LC-MS/MS stands out for its superior sensitivity and selectivity, making it the preferred method for bioanalysis where trace levels in complex matrices are expected. GC-MS offers high resolution but is more labor-intensive due to the need for derivatization. HPLC-UV is a cost-effective and robust option for routine analysis when lower sensitivity is acceptable. Capillary Electrophoresis presents a high-efficiency alternative with rapid analysis times, particularly for charged analytes.

A thorough cross-validation of any chosen method is paramount to ensure the reliability and comparability of data, especially in regulated environments and for pivotal studies in drug development. This guide provides a foundational framework for selecting and implementing an appropriate analytical strategy for HPOPA characterization.

References

A Comparative Guide to the Synthesis of (R)-2-(4-Hydroxyphenoxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of prominent synthetic routes to (R)-2-(4-Hydroxyphenoxy)propanoic acid, a key intermediate in the synthesis of aryloxyphenoxypropionate herbicides. The biological efficacy of these herbicides is often linked to the (R)-enantiomer, making stereoselective synthesis a critical aspect of their production. The primary mode of action for this class of herbicides is the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme, a vital component in fatty acid biosynthesis in susceptible grass species.[1] This guide details various synthetic methodologies, presenting key performance data in comparative tables, and offering detailed experimental protocols and workflow visualizations to aid researchers in selecting the most suitable route for their specific needs.

Comparative Analysis of Synthetic Routes

The synthesis of this compound can be achieved through several distinct pathways, each with its own set of advantages and challenges. The selection of a particular route will depend on factors such as required enantiopurity, yield, cost of starting materials, and scalability. Below is a summary of key performance indicators for the most common synthetic strategies.

Synthetic RouteKey Starting MaterialsTypical YieldEnantiomeric Excess (e.e.)Key AdvantagesKey Disadvantages
Asymmetric Synthesis from L-Lactic Acid L-Lactic Acid, Hydroquinone, p-Toluenesulfonyl chloride72.4%[2]97.9%[2]High enantiopurity, readily available chiral starting material.Multi-step process, potential for racemization if not carefully controlled.
Williamson Ether Synthesis (Chiral) Hydroquinone, (S)-2-Chloropropionic acid~40% (and lower)[3]>99.0% (starting material dependent)Direct approach with a chiral electrophile.Risk of dialkylation of hydroquinone leading to byproducts and lower yield.[1][3]
From (R)-(+)-2-(4-Aminophenoxy) propionic acid (R)-(+)-2-(4-Aminophenoxy) propionic acid71.4-72.2%[3]>99.0%[3]High yield and enantiopurity in the final step.Requires the synthesis of the chiral amino precursor.
Hydrolysis of Chiral Ester Precursor Methyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate92.3%[4]Maintained from precursorHigh-yielding final step.Dependent on the efficient synthesis of the chiral ester.
Microbial Hydroxylation (R)-2-Phenoxypropionic acid, Beauveria bassianaTiter up to 36.88 g/L[5]High (retains configuration)Environmentally friendly, high regioselectivity.Requires fermentation technology, longer reaction times.
Hydrolysis of Racemic Ester Precursor 2-(4-Acetoxyphenoxy)propanoic acid93%[6]0% (produces racemate)High yield for the racemic product.Not suitable for direct production of the enantiopure compound.

Experimental Protocols

This section provides detailed methodologies for the key synthetic routes discussed.

Asymmetric Synthesis from L-Lactic Acid

This method involves the esterification of L-lactic acid, followed by sulfonylation and a subsequent Williamson ether synthesis with hydroquinone, which proceeds with an inversion of stereochemistry.[2]

Experimental Protocol:

  • Step 1: Esterification of L-Lactic Acid: L-lactic acid is first converted to its ethyl ester, ethyl lactate, through standard esterification procedures (e.g., Fischer esterification).

  • Step 2: Sulfonylation of Ethyl L-Lactate: In a reaction vessel, combine ethyl L-lactate, triethylamine (Et3N), and a catalytic amount of tetra-n-butylammonium chloride (TBAC). The molar ratio of ethyl L-lactate to p-toluenesulfonyl chloride to Et3N should be 1:1:1.2. The reaction is carried out at 0°C for 5 hours. This yields ethyl S-(-)-2-(4-toluenesulfonyloxy)lactate.[2]

  • Step 3: Etherification and Hydrolysis: The ethyl S-(-)-2-(4-toluenesulfonyloxy)lactate is then reacted with hydroquinone in water under a nitrogen atmosphere. The molar ratio of hydroquinone to the sulfonylated ester is 1.2:1. The reaction is maintained at 30°C for 6 hours. The resulting intermediate is hydrolyzed in situ to yield (R)-(+)-2-(4-hydroxyphenoxy)propanoic acid.[2]

Williamson Ether Synthesis with a Chiral Electrophile

This route involves the direct reaction of hydroquinone with a chiral 2-halopropanoic acid. A significant challenge is the potential for dialkylation of the hydroquinone.[1]

Experimental Protocol:

  • In a 1L four-neck flask, dissolve 20.8g of sodium hydroxide and 55.6g of hydroquinone in 300g of water with stirring under a nitrogen atmosphere until all solids are dissolved.

  • Add 22.4g of (S)-(-)-2-chloropropionic acid.

  • Heat the reaction mixture to 70°C for 3 hours.

  • Monitor the reaction by liquid chromatography until the (S)-(-)-2-chloropropionic acid is completely consumed.

  • Cool the reaction and adjust the pH to 6 with hydrochloric acid.

  • Extract the mixture three times with methyl isobutyl ketone (MIBK).

  • Adjust the pH of the aqueous layer to 1 with hydrochloric acid.

  • The product, (R)-(+)-2-(4-hydroxyphenoxy)propanoic acid, will precipitate and can be collected by filtration and purified.[3]

Synthesis from (R)-(+)-2-(4-Aminophenoxy) propionic acid

This method utilizes a diazotization reaction followed by hydrolysis to convert the amino group to a hydroxyl group.

Experimental Protocol:

  • In a suitable vessel, mix and stir 159.6g of (R)-(+)-2-(4-aminophenoxy) propionic acid with 340g of 50% (w/w) concentrated sulfuric acid.

  • Cool the mixture to 3°C.

  • Slowly add a solution of 70.5g of sodium nitrite in 266g of water dropwise.

  • Continue the diazotization and hydrolysis reaction, monitoring by liquid chromatography until the starting material is less than 0.5%.

  • Add 2g of urea to quench any unreacted sodium nitrite.

  • Heat the mixture to 60°C to ensure complete hydrolysis.

  • Cool the solution to induce crystallization.

  • Filter the white solid product and recrystallize from water to obtain pure (R)-(+)-2-(4-hydroxyphenoxy) propionic acid.[3]

Hydrolysis of a Chiral Ester Precursor

This is often the final step in a multi-step synthesis where the desired acid is present as an ester.

Experimental Protocol:

  • To a three-necked flask containing 9.8g (0.05 mol) of Methyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate, slowly add 40mL of a 10% NaOH aqueous solution while stirring.

  • Continue stirring at room temperature for 3 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, adjust the pH of the system to 2-3 with hydrochloric acid.

  • Extract the solution twice with 20 mL portions of ethyl acetate.

  • Combine the organic phases, dry, and remove the solvent under reduced pressure to yield the solid product.[4]

Microbial Hydroxylation of (R)-2-Phenoxypropionic Acid

This biocatalytic approach offers a green alternative to traditional chemical synthesis. The fungus Beauveria bassiana has been shown to be effective for this transformation.

Experimental Protocol:

  • Cultivation of Beauveria bassiana: The fungus is cultivated in a suitable fermentation medium.

  • Substrate Addition: (R)-2-phenoxypropionic acid is added to the culture.

  • Biotransformation: The fungus hydroxylates the substrate at the C-4 position of the phenyl ring.

  • Optimization: The production of this compound can be significantly improved by optimizing culture conditions. A mutant strain, CCN-7, obtained through mutagenesis, achieved a titer of 36.88 g/L at a substrate concentration of 50 g/L.[5]

Visualizing the Synthetic Pathways

The following diagrams illustrate the workflows for the key synthetic routes described above.

G cluster_asymmetric Asymmetric Synthesis from L-Lactic Acid L_lactic_acid L-Lactic Acid ethyl_lactate Ethyl L-Lactate L_lactic_acid->ethyl_lactate Esterification sulfonated_ester Ethyl S-(-)-2-(tosyloxy)lactate ethyl_lactate->sulfonated_ester Sulfonylation product_asymmetric (R)-2-(4-Hydroxyphenoxy) propanoic acid sulfonated_ester->product_asymmetric Etherification & Hydrolysis (with Hydroquinone)

Caption: Workflow for the asymmetric synthesis of this compound starting from L-Lactic Acid.

G cluster_williamson Williamson Ether Synthesis hydroquinone Hydroquinone product_williamson (R)-2-(4-Hydroxyphenoxy) propanoic acid hydroquinone->product_williamson s_chloropropionic_acid (S)-2-Chloropropionic Acid s_chloropropionic_acid->product_williamson

Caption: General workflow for the Williamson ether synthesis to produce this compound.

G cluster_amino Synthesis from Amino Precursor amino_precursor (R)-(+)-2-(4-Aminophenoxy) propionic acid diazonium_salt Diazonium Salt Intermediate amino_precursor->diazonium_salt Diazotization (NaNO2, H2SO4) product_amino (R)-2-(4-Hydroxyphenoxy) propanoic acid diazonium_salt->product_amino Hydrolysis

Caption: Synthetic route starting from the corresponding amino-substituted precursor.

G cluster_microbial Microbial Hydroxylation r_ppa (R)-2-Phenoxypropionic Acid fermentation Fermentation with Beauveria bassiana r_ppa->fermentation product_microbial (R)-2-(4-Hydroxyphenoxy) propanoic acid fermentation->product_microbial Regioselective Hydroxylation

Caption: Biocatalytic synthesis via microbial hydroxylation.

Mechanism of Action: ACCase Inhibition

The herbicidal activity of aryloxyphenoxypropionates, for which this compound is a precursor, stems from their ability to inhibit the acetyl-CoA carboxylase (ACCase) enzyme. This enzyme catalyzes the first committed step in fatty acid biosynthesis. By inhibiting ACCase, these herbicides disrupt the production of essential lipids, leading to the death of susceptible grass species.

G acetyl_coa Acetyl-CoA accase Acetyl-CoA Carboxylase (ACCase) acetyl_coa->accase malonyl_coa Malonyl-CoA fatty_acids Fatty Acid Biosynthesis malonyl_coa->fatty_acids membrane_lipids Membrane Lipids & Energy Storage fatty_acids->membrane_lipids herbicide (R)-Aryloxyphenoxypropionate Herbicide herbicide->accase Inhibition accase->malonyl_coa

Caption: Inhibition of Acetyl-CoA Carboxylase (ACCase) by (R)-aryloxyphenoxypropionate herbicides.

References

A Comparative Guide to the Biological Activity of Aryloxyphenoxypropionate Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of several key aryloxyphenoxypropionate (FOP) herbicides. The information presented is supported by experimental data to aid in the selection and development of these compounds for agricultural and research purposes.

Introduction to Aryloxyphenoxypropionate (FOP) Herbicides

Aryloxyphenoxypropionates are a class of selective, post-emergence herbicides highly effective against a wide range of grass weeds in broadleaf crops.[1][2][3] Their primary mode of action is the inhibition of the enzyme acetyl-CoA carboxylase (ACCase), a critical enzyme in the fatty acid biosynthesis pathway.[4][5] This inhibition disrupts the production of phospholipids, which are essential for building new cell membranes required for plant growth.[5] A secondary mechanism of action involves the induction of oxidative stress through the generation of reactive oxygen species (ROS), leading to cellular damage.[1][6]

FOP herbicides are typically formulated as esters, which are readily absorbed by the leaves of the plant.[3][6] Once inside the plant, these esters are converted to their herbicidally active acid forms.[3] The herbicidal activity of FOPs is stereospecific, with the (R)-enantiomer being the active form that inhibits ACCase.[3]

This guide will focus on a comparative analysis of the following aryloxyphenoxypropionate herbicides:

  • Cyhalofop-butyl

  • Fenoxaprop-p-ethyl

  • Quizalofop-p-ethyl

  • Metamifop

Primary Mechanism of Action: ACCase Inhibition

The primary target of FOP herbicides is the ACCase enzyme, which catalyzes the first committed step in de novo fatty acid synthesis.[5] The inhibition of this enzyme leads to a depletion of fatty acids, which are vital for cell membrane integrity and overall plant growth. This ultimately results in the death of susceptible grass species.[4][7]

// Nodes AcetylCoA [label="Acetyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; MalonylCoA [label="Malonyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; FattyAcids [label="Fatty Acid\nBiosynthesis", fillcolor="#F1F3F4", fontcolor="#202124"]; Membranes [label="Cell Membrane\nFormation", fillcolor="#F1F3F4", fontcolor="#202124"]; Growth [label="Plant Growth", fillcolor="#F1F3F4", fontcolor="#202124"]; ACCase [label="ACCase Enzyme", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; FOPs [label="Aryloxyphenoxypropionate\nHerbicides (FOPs)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inhibition [shape=point, style=invis];

// Edges AcetylCoA -> ACCase [label="Substrate"]; ACCase -> MalonylCoA [label="Catalyzes"]; MalonylCoA -> FattyAcids; FattyAcids -> Membranes; Membranes -> Growth; FOPs -> Inhibition [arrowhead=none]; Inhibition -> ACCase [arrowhead=tee, label="Inhibition", fontcolor="#EA4335"]; } dot

Caption: Mechanism of ACCase inhibition by aryloxyphenoxypropionate herbicides.

Secondary Mechanism of Action: Oxidative Stress

In addition to ACCase inhibition, FOP herbicides can induce oxidative stress in susceptible plants.[1][6] This is characterized by the increased production of reactive oxygen species (ROS), such as superoxide radicals and hydrogen peroxide.[6] The overaccumulation of ROS can lead to lipid peroxidation, membrane damage, and ultimately, cell death.[6]

// Nodes FOPs [label="Aryloxyphenoxypropionate\nHerbicides (FOPs)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ROS [label="Reactive Oxygen\nSpecies (ROS)\nGeneration", fillcolor="#FBBC05", fontcolor="#202124"]; OxidativeStress [label="Oxidative Stress", fillcolor="#FBBC05", fontcolor="#202124"]; LipidPeroxidation [label="Lipid Peroxidation", fillcolor="#F1F3F4", fontcolor="#202124"]; MembraneDamage [label="Membrane Damage", fillcolor="#F1F3F4", fontcolor="#202124"]; CellDeath [label="Cell Death", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges FOPs -> ROS; ROS -> OxidativeStress; OxidativeStress -> LipidPeroxidation; LipidPeroxidation -> MembraneDamage; MembraneDamage -> CellDeath; } dot

Caption: Induction of oxidative stress by aryloxyphenoxypropionate herbicides.

Comparative Biological Activity

The biological activity of FOP herbicides can be compared based on their efficacy in inhibiting the ACCase enzyme (IC50 values) and their effectiveness in controlling weed growth in whole-plant bioassays (GR50 values).

ACCase Inhibition (IC50 Values)

The IC50 value represents the concentration of a herbicide required to inhibit 50% of the ACCase enzyme activity. Lower IC50 values indicate greater potency at the target site.

HerbicideResistant Biotype IC50 (µM)Susceptible Biotype IC50 (µM)Fold ResistanceReference
Sethoxydim >402.3>17.4[8]
Clethodim 20.32.67.8[8]
Fluazifop-p-butyl 13.70.622.8[8]
Pinoxaden 1.90.119.0[8]

Note: Data for specific FOPs like cyhalofop-butyl, fenoxaprop-p-ethyl, and metamifop were not explicitly available in a comparable tabular format in the search results. The table above provides context on ACCase inhibition by other ACCase inhibitors.

Whole-Plant Growth Inhibition (GR50 Values)

The GR50 value is the herbicide dose that causes a 50% reduction in plant growth (e.g., fresh weight). Lower GR50 values indicate higher herbicidal efficacy on the whole plant.

HerbicideWeed SpeciesGR50 (g a.i./ha)Reference
Fenoxaprop-p-ethyl Avena fatua (Wild Oat)Resistant: >1000, Susceptible: 62[9]
Clodinafop-propargyl Spring milletgrass5.8[10]
Diclofop-methyl Spring milletgrass104.8[10]
Quizalofop-p-ethyl Sorghum halepense (Johnsongrass)Resistant: >54-fold higher than susceptible[11]
Fluazifop-p-butyl Sorghum halepense (Johnsongrass)Resistant: >64-fold higher than susceptible[11]
Cyhalofop-butyl Echinochloa crus-galli (Barnyardgrass)-[7]
Metamifop Echinochloa crus-galli-[12]

Note: Specific GR50 values for all target herbicides against a consistent set of weeds were not available in a single table. The data above is compiled from various studies and indicates the range of efficacy and the impact of resistance.

Comparative Efficacy on Key Weed Species

Echinochloa crus-galli (Barnyardgrass):

  • Cyhalofop-butyl vs. Fenoxaprop-p-ethyl: Studies have shown that both herbicides are effective against barnyardgrass.[13][14] However, fenoxaprop-p-ethyl tends to cause more rapid chlorosis and desiccation of treated leaves, while cyhalofop-butyl shows a greater initial inhibition of new growth.[14] In some studies, fenoxaprop-p-ethyl at 86.25 g/ha showed lower weed density of Echinochloa colona and Echinochloa crus-galli compared to cyhalofop-butyl at 80 g/ha.[1]

  • Metamifop: This herbicide has a broad weed-killing spectrum with special efficacy against barnyardgrass.[12][15]

Avena fatua (Wild Oat):

  • Quizalofop-p-ethyl: Effective in controlling wild oat, although resistance has been reported.

  • Fenoxaprop-p-ethyl: Resistance in wild oat populations has been documented, with resistant biotypes showing significantly higher GR50 values compared to susceptible ones.[9]

Experimental Protocols

ACCase Inhibition Assay (Malachite Green Colorimetric Method)

This non-radioactive assay measures the amount of inorganic phosphate (Pi) released during the ATP-dependent carboxylation of acetyl-CoA.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Extract [label="Enzyme Extraction\nfrom Plant Tissue", fillcolor="#F1F3F4", fontcolor="#202124"]; Prepare [label="Prepare Reaction Mixture:\n- Enzyme Extract\n- Herbicide (various conc.)\n- Assay Buffer", fillcolor="#F1F3F4", fontcolor="#202124"]; Initiate [label="Initiate Reaction\nwith Acetyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate [label="Incubate", fillcolor="#F1F3F4", fontcolor="#202124"]; Stop [label="Stop Reaction", fillcolor="#F1F3F4", fontcolor="#202124"]; Color [label="Add Malachite Green\nReagent for Color\nDevelopment", fillcolor="#F1F3F4", fontcolor="#202124"]; Measure [label="Measure Absorbance\nat ~620 nm", fillcolor="#F1F3F4", fontcolor="#202124"]; Analyze [label="Calculate IC50 Value", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Extract; Extract -> Prepare; Prepare -> Initiate; Initiate -> Incubate; Incubate -> Stop; Stop -> Color; Color -> Measure; Measure -> Analyze; Analyze -> End; } dot

Caption: Workflow for the malachite green ACCase inhibition assay.

Protocol:

  • Enzyme Extraction: Homogenize fresh plant tissue in an extraction buffer and centrifuge to obtain a crude enzyme extract.[16][17]

  • Reaction Mixture: In a 96-well plate, combine the enzyme extract, varying concentrations of the herbicide, and an assay buffer containing ATP and bicarbonate.[8][18]

  • Reaction Initiation: Start the reaction by adding acetyl-CoA.[8][18]

  • Incubation: Incubate the mixture at a controlled temperature.

  • Color Development: Stop the reaction and add a malachite green reagent to detect the released inorganic phosphate.

  • Measurement: Read the absorbance at approximately 620 nm using a plate reader.

  • Data Analysis: Plot the percentage of inhibition against the herbicide concentration to determine the IC50 value.[18]

Whole-Plant Bioassay

This assay evaluates the overall herbicidal effect on plant growth.[2][4][19]

// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Germinate [label="Seed Germination\nand Seedling Growth", fillcolor="#F1F3F4", fontcolor="#202124"]; Transplant [label="Transplant Seedlings\nto Pots", fillcolor="#F1F3F4", fontcolor="#202124"]; Acclimatize [label="Acclimatize in\nGreenhouse", fillcolor="#F1F3F4", fontcolor="#202124"]; Apply [label="Apply Herbicide\nat a Specific\nGrowth Stage", fillcolor="#F1F3F4", fontcolor="#202124"]; Grow [label="Grow Plants for a\nDefined Period", fillcolor="#F1F3F4", fontcolor="#202124"]; Assess [label="Assess Plant Injury\nand Harvest\nAbove-ground Biomass", fillcolor="#F1F3F4", fontcolor="#202124"]; Analyze [label="Calculate GR50 Value", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Germinate; Germinate -> Transplant; Transplant -> Acclimatize; Acclimatize -> Apply; Apply -> Grow; Grow -> Assess; Assess -> Analyze; Analyze -> End; } dot

Caption: Workflow for a whole-plant herbicide bioassay.

Protocol:

  • Plant Growth: Grow susceptible weed species from seed in a controlled environment (greenhouse or growth chamber).[2][19]

  • Herbicide Application: Apply the herbicide at various doses to plants at a specific growth stage (e.g., 3-4 leaf stage).[19]

  • Growth Period: Maintain the treated plants under optimal growth conditions for a specified period (e.g., 14-21 days).[19]

  • Assessment: Visually assess plant injury (e.g., chlorosis, necrosis, stunting) and harvest the above-ground biomass to determine the fresh or dry weight.[19]

  • Data Analysis: Plot the percentage of growth reduction against the herbicide dose to calculate the GR50 value.[20]

Conclusion

Aryloxyphenoxypropionate herbicides are potent inhibitors of ACCase in grassy weeds, with a secondary mechanism involving the induction of oxidative stress. The biological activity of these herbicides varies depending on the specific compound, the target weed species, and the presence of resistance mechanisms. While all FOPs share a common primary target, their efficacy and the symptoms they produce can differ. This guide provides a framework for comparing these herbicides and highlights the importance of standardized experimental protocols for accurate evaluation. Further research is needed to generate comprehensive comparative datasets, particularly for newer compounds and against a wider range of resistant weed biotypes.

References

A Comparative Guide: Enzymatic Resolution vs. Asymmetric Synthesis of (R)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid (HPOPA)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and cost-effective synthesis of enantiomerically pure compounds is a critical factor in the journey from laboratory to market. This guide provides a detailed cost-benefit analysis of two prominent methods for the production of (R)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid (HPOPA), a valuable chiral building block: enzymatic resolution and asymmetric synthesis.

This objective comparison, supported by available experimental data, aims to inform the selection of the most suitable synthetic strategy based on key performance indicators such as yield, enantiomeric excess (e.e.), cost-effectiveness, and environmental impact.

At a Glance: Performance Comparison

The choice between enzymatic resolution and asymmetric synthesis for producing (R)-HPOPA involves a trade-off between the maturity and simplicity of resolution techniques against the higher theoretical yield and atom economy of asymmetric approaches. Below is a summary of key quantitative data to facilitate a direct comparison.

ParameterEnzymatic Resolution of (±)-HPOPAAsymmetric Synthesis of (R)-HPOPA
Theoretical Maximum Yield 50% (for the desired enantiomer)100%
Typical Reported Yield 35-45% (isolated yield of (R)-HPOPA)70-95%
Enantiomeric Excess (e.e.) >95%>99%
Key Catalyst/Reagent Lipases (e.g., Candida antarctica lipase B)Chiral Rhodium-phosphine complexes (e.g., Rh-DuPhos)
Catalyst Loading 1-10% w/w of substrate0.01-1 mol%
Reaction Conditions Mild (25-50 °C), aqueous or organic solventVaried, often requires specific solvents and pressure (H₂)
Key Advantages Well-established, robust enzymes, milder conditionsHigh theoretical yield, high e.e., lower waste
Key Disadvantages Maximum 50% yield, requires separation of enantiomers, potential for racemization of the unwanted enantiomer for recyclingHigh cost of chiral ligands and metal catalysts, sensitivity to impurities, potentially harsh conditions

Deep Dive into Methodologies

Enzymatic Resolution of Racemic HPOPA

Enzymatic kinetic resolution is a widely employed method that utilizes the stereoselectivity of enzymes, typically lipases, to preferentially react with one enantiomer in a racemic mixture. In the case of HPOPA, a common approach involves the esterification of the racemic acid. The enzyme selectively catalyzes the esterification of one enantiomer, allowing for the separation of the unreacted (R)-HPOPA from the esterified (S)-enantiomer.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-HPOPA

  • Reaction Setup: A solution of racemic HPOPA (1 equivalent) and an alcohol (e.g., butanol, 2-3 equivalents) in a suitable organic solvent (e.g., toluene, heptane) is prepared.

  • Enzyme Addition: Immobilized Candida antarctica lipase B (CAL-B) (typically 5-10% by weight of the substrate) is added to the mixture.

  • Reaction Conditions: The reaction is stirred at a controlled temperature (e.g., 40-50 °C) and monitored for conversion (typically to ~50%).

  • Work-up and Separation: Upon reaching approximately 50% conversion, the enzyme is filtered off. The unreacted (R)-HPOPA is separated from the (S)-HPOPA ester by extraction with an aqueous base. The aqueous layer is then acidified and extracted with an organic solvent to isolate the (R)-HPOPA. The ester can be hydrolyzed back to (S)-HPOPA if desired.

Enzymatic_Resolution_Workflow racemic_hpopa Racemic (±)-HPOPA reactor Reaction Vessel (40-50 °C) racemic_hpopa->reactor alcohol Alcohol (e.g., Butanol) alcohol->reactor solvent Organic Solvent (e.g., Toluene) solvent->reactor enzyme Immobilized Lipase (CAL-B) enzyme->reactor filtration Filtration reactor->filtration separation Liquid-Liquid Extraction (Aqueous Base) filtration->separation acidification Acidification separation->acidification Aqueous Layer s_ester (S)-HPOPA Ester separation->s_ester Organic Layer final_extraction Extraction acidification->final_extraction r_hpopa (R)-HPOPA final_extraction->r_hpopa

Workflow for the enzymatic resolution of (±)-HPOPA.
Asymmetric Synthesis of (R)-HPOPA

Asymmetric synthesis aims to directly produce the desired enantiomer from a prochiral precursor, offering a theoretical yield of 100%. A prominent method for synthesizing (R)-HPOPA is the asymmetric hydrogenation of a suitable precursor, such as 2-oxo-3-(4-hydroxyphenyl)propanoic acid or its derivatives, using a chiral catalyst. Rhodium complexes with chiral phosphine ligands are often employed for this transformation.

Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation

  • Precursor Synthesis: The precursor, 2-oxo-3-(4-hydroxyphenyl)propanoic acid, is synthesized from 4-hydroxybenzaldehyde.

  • Catalyst Preparation: A chiral rhodium catalyst is prepared in situ by reacting a rhodium precursor (e.g., [Rh(COD)₂]BF₄) with a chiral bisphosphine ligand (e.g., (R,R)-Me-DuPhos).

  • Hydrogenation Reaction: The precursor is dissolved in a suitable solvent (e.g., methanol) in a high-pressure reactor. The catalyst solution is added, and the reactor is pressurized with hydrogen gas (e.g., 5-20 atm).

  • Reaction Conditions: The reaction is stirred at a specific temperature (e.g., 25-50 °C) until the reaction is complete.

  • Work-up and Purification: The solvent is removed under reduced pressure, and the crude product is purified by crystallization or chromatography to yield (R)-HPOPA.

Asymmetric_Synthesis_Workflow precursor Prochiral Precursor (2-oxo-3-(4-hydroxyphenyl)propanoic acid) reactor High-Pressure Reactor (H₂, 5-20 atm, 25-50 °C) precursor->reactor rh_precatalyst Rhodium Precursor catalyst_formation In situ Catalyst Formation rh_precatalyst->catalyst_formation chiral_ligand Chiral Ligand (e.g., DuPhos) chiral_ligand->catalyst_formation catalyst_formation->reactor purification Purification (Crystallization/Chromatography) reactor->purification r_hpopa (R)-HPOPA purification->r_hpopa

Workflow for the asymmetric synthesis of (R)-HPOPA.

Cost-Benefit Analysis

A comprehensive cost-benefit analysis must consider not only the direct costs of raw materials and catalysts but also operational expenses, waste disposal, and the overall process efficiency.

Enzymatic Resolution:

  • Costs: The primary cost drivers are the racemic starting material, the enzyme, and the solvents used for reaction and separation. While the initial cost of enzymes can be significant, their reusability, especially when immobilized, can substantially lower the effective cost per batch. The need to dispose of or racemize and recycle the unwanted (S)-enantiomer adds to the process complexity and cost.

  • Benefits: The process often utilizes milder reaction conditions, leading to lower energy consumption. The enzymes are biodegradable, contributing to a better environmental profile. The technology is mature and well-understood, making process development and scale-up relatively straightforward.

Asymmetric Synthesis:

  • Costs: The major cost is associated with the chiral catalyst, which includes a precious metal (rhodium) and a complex, often patented, chiral ligand. The synthesis of the prochiral precursor also contributes to the overall cost. While catalyst loading is low, the high price of the catalyst necessitates efficient recovery and recycling, which can be challenging.

  • Benefits: The most significant benefit is the high theoretical yield, which maximizes the conversion of starting material to the desired product and minimizes waste. The high enantioselectivity often leads to a product of very high purity, potentially simplifying downstream processing.

Logical Relationship: Decision Factors

The choice between these two synthetic routes is multifactorial. The following diagram illustrates the key decision-making factors.

Decision_Factors decision Choice of Synthesis Route for (R)-HPOPA cost Cost Constraints decision->cost scale Production Scale decision->scale purity Required Enantiomeric Purity decision->purity env Environmental & Safety Considerations decision->env ip Intellectual Property decision->ip enzymatic Enzymatic Resolution cost->enzymatic Lower catalyst cost (reusable enzyme) asymmetric Asymmetric Synthesis cost->asymmetric Higher initial catalyst cost scale->enzymatic Well-suited for various scales scale->asymmetric More advantageous at large scale due to high yield purity->enzymatic High e.e. achievable, may require optimization purity->asymmetric Typically very high e.e. env->enzymatic Greener (biodegradable catalyst, milder conditions) env->asymmetric Concerns with heavy metal and solvent waste ip->enzymatic Many enzymes are off-patent ip->asymmetric Many chiral ligands are patented

Key factors influencing the choice of synthesis method.

Conclusion

Both enzymatic resolution and asymmetric synthesis are viable and powerful methods for the production of (R)-HPOPA.

  • Enzymatic resolution offers a robust, cost-effective solution, particularly for small to medium-scale production, where the lower theoretical yield is acceptable and the benefits of milder conditions and lower catalyst cost are significant.

  • Asymmetric synthesis , with its superior atom economy and potential for higher throughput, becomes increasingly attractive at larger industrial scales, despite the higher initial investment in catalysts and process development.

Ultimately, the optimal choice will depend on a thorough evaluation of the specific project requirements, including production scale, cost targets, purity specifications, and sustainability goals. This guide provides the foundational data and frameworks to initiate such an evaluation.

Safety Operating Guide

Proper Disposal of (R)-2-(4-Hydroxyphenoxy)propanoic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the proper disposal of (R)-2-(4-Hydroxyphenoxy)propanoic acid, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

This compound is recognized as a skin and eye irritant.[1][2] Therefore, adherence to strict safety protocols is mandatory during handling and disposal.

Personal Protective Equipment (PPE): A comprehensive PPE regimen is the first line of defense. This includes:

  • Eye Protection: Safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat and closed-toe shoes.

Ventilation: All procedures involving this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[3]

Spill Management: In the event of a spill, absorb the material with an inert substance like vermiculite or sand.[1] The absorbed material should then be collected and placed into a suitable, sealed container for disposal.

Step-by-Step Disposal Protocol

The proper disposal route for this compound is contingent on its characterization as hazardous or non-hazardous waste. This determination is primarily based on the corrosivity of the waste stream.

Step 1: Waste Characterization

The primary determinant for classifying this compound waste as hazardous is its pH. According to the U.S. Environmental Protection Agency (EPA), a waste is considered corrosive if it has a pH less than or equal to 2 or greater than or equal to 12.5.[4][5]

Hazardous Waste Characteristic Description EPA Waste Code Relevance to this compound
Ignitability Liquids with a flashpoint below 60°C (140°F), or solids that can cause fire through friction or spontaneous chemical changes.[4]D001Not generally applicable as it is a solid with no reported low flash point.
Corrosivity Aqueous solutions with a pH less than or equal to 2, or greater than or equal to 12.5.[4][5]D002Potentially Applicable. As an acidic compound, solutions may have a pH of 2 or less, qualifying as corrosive hazardous waste. The pH of the waste solution must be tested.
Reactivity Wastes that are unstable, react violently with water, or can generate toxic gases.[4]D003Not generally applicable based on available data.
Toxicity Wastes that are harmful when ingested or absorbed and can leach toxic chemicals.[5]D004-D043Not specifically listed as a toxic hazardous waste.
Step 2: Segregation and Collection

Proper segregation is crucial to prevent dangerous chemical reactions.

  • Incompatible Materials: Do not mix this compound waste with bases, oxidizing agents, or other incompatible chemicals.[1]

  • Container Selection: Collect waste in a designated, compatible container. High-density polyethylene (HDPE) or glass containers with a secure screw-top cap are recommended. Avoid metal containers due to the acidic nature of the compound.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," the specific hazards (e.g., "Corrosive," "Irritant"), and the date waste was first added.

Step 3: Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within or near the laboratory where it is generated.[4] Ensure the storage area is away from drains and sources of ignition.

Step 4: Disposal Path

The disposal path is determined by the waste characterization performed in Step 1.

  • Hazardous Waste (pH ≤ 2): If the waste is classified as corrosive, it must be managed as hazardous waste. The recommended disposal method is to engage a licensed professional waste disposal service.[6] These services are equipped to handle and dispose of hazardous chemicals in compliance with all federal, state, and local regulations.

  • Non-Hazardous Waste (pH > 2 and < 12.5): For waste streams that are not characterized as hazardous, on-site neutralization may be an option before disposal. However, it is best practice to consult with your institution's Environmental Health and Safety (EHS) office before proceeding. Sewer disposal is generally not recommended for organic acids without proper neutralization and explicit approval from local wastewater authorities.

Experimental Protocol: Neutralization of Acidic Waste

For small quantities of acidic waste determined to be non-hazardous or as a pre-treatment step for hazardous waste (with EHS approval), neutralization can be performed.

Objective: To adjust the pH of the acidic waste to a neutral range (typically between 5.5 and 9.0) before disposal.[7][8]

Materials:

  • Waste solution of this compound

  • Dilute solution of a weak base (e.g., 5-10% sodium bicarbonate) or a dilute solution of a strong base (e.g., 1M sodium hydroxide)

  • pH meter or pH indicator strips

  • Stir plate and stir bar

  • Appropriate PPE (safety goggles, lab coat, chemical-resistant gloves)

  • Chemical fume hood

Procedure:

  • Preparation: Perform the entire procedure in a chemical fume hood. Place the container with the acidic waste on a stir plate and add a stir bar.

  • pH Measurement: Measure the initial pH of the waste solution using a calibrated pH meter or pH strips.

  • Slow Addition of Base: Slowly and carefully add the dilute basic solution to the acidic waste while stirring continuously. Be cautious as this reaction can generate heat and gas.

  • Monitor pH: Continuously monitor the pH of the solution as the base is added.

  • Endpoint: Continue adding the base until the pH of the solution reaches a neutral range (between 5.5 and 9.0).

  • Final Disposal: Once neutralized, the solution may be eligible for drain disposal, pending approval from your institution's EHS office and local wastewater authority. If approved, flush the drain with copious amounts of water after disposal.[7] If not, the neutralized waste should still be collected and disposed of through the institutional chemical waste program.

Disposal Workflow

DisposalWorkflow start Start: this compound Waste characterize Step 1: Characterize Waste (Measure pH of aqueous solution) start->characterize is_hazardous Is pH ≤ 2? characterize->is_hazardous hazardous_waste Hazardous Waste (Corrosive - D002) is_hazardous->hazardous_waste Yes non_hazardous_waste Non-Hazardous Waste is_hazardous->non_hazardous_waste No segregate_label Step 2: Segregate & Label (Use compatible container, label as 'Hazardous Waste') hazardous_waste->segregate_label consult_ehs Consult Institutional EHS Office non_hazardous_waste->consult_ehs store Step 3: Store in Satellite Accumulation Area (SAA) segregate_label->store professional_disposal Step 4: Dispose via Licensed Professional Waste Disposal Service store->professional_disposal end End of Process professional_disposal->end neutralize Neutralize Waste (Adjust pH to 5.5 - 9.0) consult_ehs->neutralize drain_disposal Dispose Down Drain with Copious Water (with approval) neutralize->drain_disposal Approval Granted collect_waste Collect for Institutional Waste Pickup neutralize->collect_waste Approval Denied drain_disposal->end collect_waste->end

Caption: Disposal decision workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling (R)-2-(4-Hydroxyphenoxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential safety protocols and logistical plans for handling (R)-2-(4-Hydroxyphenoxy)propanoic acid, a compound that demands careful management. Adherence to these procedures will minimize risks and ensure responsible disposal.

This compound is an irritant, particularly to the eyes, respiratory system, and skin.[1] It can cause serious eye damage.[2][3][4] Therefore, strict adherence to personal protective equipment (PPE) guidelines is mandatory to prevent exposure.

Personal Protective Equipment (PPE)

A summary of the required personal protective equipment is provided in the table below. This equipment should be worn at all times when handling the compound.

Protection TypeMinimum RequirementSpecific Recommendations
Eye/Face Protection Safety glasses with side shields or goggles.[5]Tightly fitting safety goggles are recommended.[2][5][6] A face shield should be worn if there is a risk of splashing.[5]
Skin Protection Chemical-resistant gloves and protective clothing.[1][5]Handle with gloves that have been inspected prior to use.[2][3] Nitrile gloves are a suitable option. Wear a lab coat or other protective clothing to prevent skin contact.[5]
Respiratory Protection Not typically required with adequate ventilation.A NIOSH/MSHA-approved respirator should be used if dust is generated or if irritation is experienced.[1][5] Work should be conducted in a chemical fume hood.[5][7]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for safety. The following workflow outlines the necessary steps from preparation to post-handling.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_ppe Don appropriate PPE prep_hood Ensure fume hood is operational prep_ppe->prep_hood prep_materials Gather all necessary materials prep_hood->prep_materials handle_weigh Weigh the compound in the fume hood prep_materials->handle_weigh handle_dissolve Dissolve or use the compound as needed handle_weigh->handle_dissolve handle_label Clearly label all containers handle_dissolve->handle_label post_clean Clean the work area thoroughly handle_label->post_clean post_decontaminate Decontaminate all equipment post_clean->post_decontaminate post_ppe Remove and dispose of PPE correctly post_decontaminate->post_ppe post_wash Wash hands thoroughly post_ppe->post_wash

Safe handling workflow for this compound.

Emergency Procedures

In the event of an exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[4]

  • Skin Contact: Remove contaminated clothing and shoes.[1] Flush skin with plenty of soap and water for at least 15 minutes.[1][2] If skin irritation occurs, seek medical advice.

  • Inhalation: Move the affected person to fresh air.[1][4] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[1][4] Seek immediate medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse mouth with water.[2][3] Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2][6]

Spill and Disposal Plan

Proper containment and disposal are essential to prevent environmental contamination and further exposure.

Spill Cleanup:

In the case of a spill, evacuate the area and ensure adequate ventilation.[2] Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.[1] Carefully sweep or scoop the material into a suitable, labeled container for disposal, avoiding dust generation.[3][7] Clean the spill area thoroughly with soap and water.[2]

Waste Disposal:

All waste materials, including contaminated PPE and spill cleanup materials, must be disposed of in accordance with local, state, and federal regulations.[5] Waste should be collected in a designated, compatible container, such as glass or high-density polyethylene, with a secure screw-top cap.[7] The container must be clearly labeled as "Hazardous Waste" with the full chemical name and associated hazards.[7] Do not mix this waste with other waste streams, especially bases or oxidizing agents.[7] Disposal should be handled by a licensed chemical destruction plant or through controlled incineration.[6] Do not discharge into sewer systems.[6]

The following diagram outlines the decision-making process for the disposal of this compound waste.

start Waste Generated characterize Characterize Waste (Corrosive, Irritant) start->characterize segregate Segregate from Incompatible Waste characterize->segregate collect Collect in Labeled, Compatible Container segregate->collect store Store in Designated Satellite Accumulation Area collect->store dispose Dispose via Institutional EHS Office store->dispose

Disposal workflow for this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-2-(4-Hydroxyphenoxy)propanoic acid
Reactant of Route 2
(R)-2-(4-Hydroxyphenoxy)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.